molecular formula C51H55ClN4O3 B14084122 Cy7.5 maleimide

Cy7.5 maleimide

货号: B14084122
分子量: 807.5 g/mol
InChI 键: XCNYYRVWJSOPSW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cy7.5 maleimide is a useful research compound. Its molecular formula is C51H55ClN4O3 and its molecular weight is 807.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C51H55ClN4O3

分子量

807.5 g/mol

IUPAC 名称

6-[1,1-dimethyl-2-[2-[3-[2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide chloride

InChI

InChI=1S/C51H54N4O3.ClH/c1-50(2)43(53(5)41-25-23-37-16-8-10-18-39(37)48(41)50)27-21-35-14-13-15-36(34-35)22-28-44-51(3,4)49-40-19-11-9-17-38(40)24-26-42(49)54(44)32-12-6-7-20-45(56)52-31-33-55-46(57)29-30-47(55)58;/h8-11,16-19,21-30,34H,6-7,12-15,20,31-33H2,1-5H3;1H

InChI 键

XCNYYRVWJSOPSW-UHFFFAOYSA-N

规范 SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCCN7C(=O)C=CC7=O)C=CC8=CC=CC=C86)(C)C)CCC4)C.[Cl-]

产品来源

United States

Foundational & Exploratory

A Technical Guide to Cy7.5 Maleimide: Properties, Protocols, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cy7.5 maleimide, a near-infrared (NIR) fluorescent dye with significant applications in research and drug development. This document details its spectral properties, provides explicit experimental protocols for its use, and explores its application in tracking key biological pathways.

Core Properties of this compound

This compound is a thiol-reactive dye belonging to the cyanine family of fluorophores.[1] Its key characteristic is its fluorescence in the near-infrared spectrum, a region where biological tissues exhibit minimal autofluorescence and deeper photon penetration, making it an ideal candidate for in vivo imaging.[2][3] The maleimide functional group allows for the specific covalent labeling of molecules containing free sulfhydryl groups, such as cysteine residues in proteins and peptides.[2]

Spectral Characteristics

The spectral properties of this compound and its sulfonated, more water-soluble variant are crucial for designing fluorescence-based experiments. The key quantitative data are summarized in the table below.

PropertyThis compound (non-sulfonated)sulfo-Cyanine7.5 Maleimide
Excitation Maximum (λex) 788 nm788 nm
Emission Maximum (λem) 808 nm797 nm
Molar Extinction Coefficient (ε) 223,000 M⁻¹cm⁻¹222,000 M⁻¹cm⁻¹
Quantum Yield (Φ) Not Available0.21

Experimental Protocols

Precise and reproducible experimental protocols are paramount for the successful application of this compound. The following sections provide detailed methodologies for protein labeling and subsequent in vivo imaging.

Protein and Antibody Labeling with this compound

This protocol outlines the steps for conjugating this compound to proteins or antibodies.

1. Preparation of the Protein/Antibody:

  • The protein or antibody should be dissolved in an amine-free and thiol-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.0-7.5.

  • A typical concentration is 2-10 mg/mL.

  • If the protein contains disulfide bonds that need to be labeled, they must first be reduced to free sulfhydryl groups. This can be achieved by incubating the protein with a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 30 minutes at room temperature. DTT can also be used, but it must be removed before adding the maleimide dye.

2. Preparation of the this compound Solution:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution of the dye by dissolving it in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mM. This solution should be prepared fresh.

3. Conjugation Reaction:

  • Slowly add the this compound stock solution to the protein/antibody solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of the dye to the protein.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

4. Purification of the Labeled Conjugate:

  • Separate the labeled protein/antibody from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

  • The first colored band to elute from the column will be the fluorescently labeled conjugate.

  • Collect the fractions containing the labeled protein/antibody.

5. Determination of the Degree of Labeling (DOL):

  • The DOL, which is the average number of dye molecules per protein/antibody molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Cy7.5 (around 788 nm).

  • The DOL can be calculated using the Beer-Lambert law and the molar extinction coefficients of the protein and the dye.

In Vivo Imaging with Cy7.5-Labeled Probes

This protocol provides a general workflow for non-invasive in vivo imaging in small animal models.

1. Animal Preparation:

  • The animal model (e.g., mouse) should be appropriately prepared for imaging, which may include anesthesia to immobilize the animal during the procedure.

2. Probe Administration:

  • The Cy7.5-labeled probe is typically administered via intravenous (tail vein) injection. The dosage will depend on the specific probe and the experimental design.

3. In Vivo Fluorescence Imaging:

  • The animal is placed in a small animal in vivo imaging system equipped with the appropriate excitation and emission filters for Cy7.5.

  • Fluorescence images are acquired at various time points post-injection to monitor the biodistribution and target accumulation of the probe.

Applications in Signaling Pathways and Drug Development

This compound is a powerful tool for visualizing and quantifying biological processes in real-time, offering significant advantages in drug development for assessing therapeutic efficacy and target engagement.

Apoptosis Detection

A key application of Cy7.5 is in the imaging of apoptosis, or programmed cell death. This is often achieved by labeling Annexin V, a protein that binds with high affinity to phosphatidylserine (PS).[4][5] In healthy cells, PS is located on the inner leaflet of the plasma membrane. During apoptosis, PS translocates to the outer leaflet, where it can be detected by Cy7.5-labeled Annexin V.[5][6] This allows for the non-invasive imaging of apoptotic processes in vivo.[4]

Apoptotic_Stimulus Apoptotic Stimulus Caspase_Activation Caspase Activation Apoptotic_Stimulus->Caspase_Activation PS_Translocation Phosphatidylserine (PS) Translocation Caspase_Activation->PS_Translocation Outer_Membrane Outer Cell Membrane PS_Translocation->Outer_Membrane PS exposed AnnexinV_Binding Cy7.5-Annexin V Binding to PS Fluorescence_Signal NIR Fluorescence Signal AnnexinV_Binding->Fluorescence_Signal

Apoptosis Detection Workflow
Tumor Targeting and Imaging

This compound is extensively used to develop targeted imaging agents for cancer research and therapy. By conjugating Cy7.5 to molecules that specifically bind to tumor-associated markers, researchers can visualize and quantify tumor burden and response to treatment.

One prominent example is the targeting of integrin αvβ3, a cell adhesion molecule that is overexpressed on many tumor cells and angiogenic blood vessels.[7][8] Peptides containing the arginine-glycine-aspartic acid (RGD) motif are known to bind to integrin αvβ3 with high affinity.[9] Labeling these RGD peptides with Cy7.5 enables the non-invasive imaging of tumors.[7][9]

Cy7_5_RGD Cy7.5-RGD Peptide Binding Binding Cy7_5_RGD->Binding Tumor_Cell Tumor Cell Integrin Integrin αvβ3 Integrin->Binding Internalization Internalization & Signal Transduction Binding->Internalization Imaging NIR Fluorescence Imaging Internalization->Imaging

Integrin-Targeted Tumor Imaging

Another important target is the gastrin-releasing peptide receptor (GRPR), which is overexpressed in several cancers, including prostate and breast cancer.[10] Analogs of bombesin, a natural ligand for GRPR, can be labeled with Cy7.5 to create probes for the specific imaging of GRPR-expressing tumors.[10]

This technical guide provides a foundational understanding of this compound and its utility in modern biomedical research. The combination of its favorable spectral properties and specific reactivity makes it an invaluable tool for researchers and drug development professionals seeking to visualize and understand complex biological processes in vitro and in vivo.

References

Cy7.5 Maleimide: A Technical Guide to Quantum Yield, Extinction Coefficient, and Application Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core photophysical properties, detailed experimental protocols, and standardized workflows for the use of Cy7.5 maleimide, a near-infrared (NIR) fluorescent dye crucial for a range of applications in research and drug development.

Core Photophysical Properties of this compound and Analogs

The quantum yield and molar extinction coefficient are critical parameters for assessing the brightness and sensitivity of a fluorescent probe. Below is a summary of these properties for this compound and its sulfonated analog. It is important to note that these values can be influenced by the local environment, such as solvent polarity and conjugation to biomolecules.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Source
Cyanine7.5 maleimide788808223,0000.10Lumiprobe
sulfo-Cyanine7.5 maleimide788797222,0000.21Lumiprobe
Cy7 maleimide (analog)750773199,0000.3BroadPharm, Lumiprobe

Experimental Protocols

Accurate determination of the quantum yield and extinction coefficient, along with proper bioconjugation techniques, are essential for reproducible and reliable experimental outcomes.

Protocol for Determining Relative Fluorescence Quantum Yield

The comparative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorophore of interest (e.g., this compound)

  • Standard fluorophore with a known quantum yield in the same spectral region

  • High-purity solvent (e.g., DMSO, PBS)

Procedure:

  • Prepare Stock Solutions: Create concentrated stock solutions of both the sample and the standard in the desired solvent.

  • Prepare Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Measure Fluorescence:

    • Set the excitation wavelength on the spectrofluorometer to the absorbance maximum of the dyes.

    • Record the fluorescence emission spectrum for each dilution of the sample and the standard.

    • Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each recorded spectrum to obtain the integrated fluorescence intensity (I).

    • For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) against the absorbance (x-axis).

    • Determine the slope of the linear fit for both plots.

  • Calculate Quantum Yield: The relative quantum yield of the sample (QY_sample) can be calculated using the following equation:

    QY_sample = QY_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)

    Where:

    • QY_std is the quantum yield of the standard.

    • Slope_sample and Slope_std are the slopes from the plots of integrated fluorescence intensity versus absorbance.

    • n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term cancels out).

Protocol for Determining Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorophore of interest (e.g., this compound)

  • High-purity solvent (e.g., DMSO)

  • Analytical balance

Procedure:

  • Prepare a Stock Solution: Accurately weigh a small amount of the fluorophore and dissolve it in a precise volume of solvent to create a stock solution of known concentration.

  • Prepare Serial Dilutions: Prepare a series of dilutions of the stock solution with known concentrations.

  • Measure Absorbance:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λ_max).

    • Use the pure solvent as a blank.

  • Plot Data: Plot the absorbance at λ_max (y-axis) versus the concentration (x-axis).

  • Calculate Extinction Coefficient: According to the Beer-Lambert law (A = εbc), the slope of the resulting linear plot is equal to the molar extinction coefficient (ε) when the path length (b) is 1 cm.

Protocol for Protein Labeling with this compound

This protocol describes the conjugation of this compound to sulfhydryl groups (-SH) on proteins.

Materials:

  • This compound

  • Protein to be labeled (containing free sulfhydryl groups)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, Tris) at pH 7.0-7.5.

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) if disulfide bonds need to be reduced.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[1] If necessary, reduce disulfide bonds by adding a 10-100 molar excess of TCEP and incubating for 30 minutes at room temperature.[2][3]

  • Prepare the this compound Stock Solution: Allow the vial of this compound to warm to room temperature. Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Perform the Labeling Reaction:

    • Add the this compound stock solution to the protein solution. A molar ratio of 10-20 moles of dye to 1 mole of protein is a common starting point.[2][3]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purify the Conjugate: Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis.[4]

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the λ_max of Cy7.5 (around 788 nm).

    • Calculate the protein concentration using the corrected absorbance at 280 nm to account for the dye's absorbance at this wavelength.

    • The DOL is the molar ratio of the dye to the protein.

Visualizing Workflows

Experimental Workflow for Protein Labeling with this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (2-10 mg/mL in pH 7.0-7.5 Buffer) conjugation Conjugation Reaction (10-20x molar excess of dye) (2h @ RT or O/N @ 4°C, dark) protein_prep->conjugation dye_prep Prepare this compound (10 mM in anhydrous DMSO) dye_prep->conjugation purification Purify Conjugate (Size-Exclusion Chromatography) conjugation->purification analysis Determine Degree of Labeling (DOL) (Spectrophotometry) purification->analysis

Caption: Workflow for labeling proteins with this compound.

Logical Relationship for Determining Relative Quantum Yield

G cluster_measurements Spectroscopic Measurements cluster_analysis Data Analysis cluster_calculation Final Calculation abs_sample Measure Absorbance (Sample) plot_sample Plot Intensity vs. Absorbance (Sample) abs_sample->plot_sample abs_std Measure Absorbance (Standard) plot_std Plot Intensity vs. Absorbance (Standard) abs_std->plot_std fluor_sample Measure Fluorescence (Sample) fluor_sample->plot_sample fluor_std Measure Fluorescence (Standard) fluor_std->plot_std slopes Determine Slopes plot_sample->slopes plot_std->slopes qy_calc Calculate Quantum Yield (Comparative Equation) slopes->qy_calc

References

A Technical Guide to Cy7.5 Maleimide: Structure, Labeling, and In-Vivo Imaging Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cy7.5 maleimide, a near-infrared (NIR) fluorescent dye crucial for the sensitive detection and imaging of biomolecules. This document details its chemical properties, comprehensive protocols for protein and antibody conjugation, and its application in preclinical in-vivo imaging.

Chemical Structure and Physicochemical Properties

This compound is a thiol-reactive cyanine dye. The maleimide functional group specifically reacts with free sulfhydryl groups, commonly found in cysteine residues of proteins, to form a stable thioether bond. This high specificity makes it an excellent tool for labeling proteins, peptides, and other thiol-containing molecules. The extended polymethine chain of the cyanine dye is responsible for its near-infrared absorption and emission properties, which are highly advantageous for in-vivo imaging due to reduced tissue autofluorescence in this spectral region.

There are two primary forms of this compound: a non-sulfonated version and a sulfonated version. The addition of sulfonate groups increases the hydrophilicity of the molecule, which can be beneficial for labeling proteins in aqueous environments and can reduce non-specific binding.

A summary of the key quantitative data for both non-sulfonated and sulfonated this compound is presented in Table 1.

PropertyNon-Sulfonated this compoundSulfonated this compound
Molecular Formula C51H55ClN4OC51H51K3N4O15S4
Molecular Weight 807.46 g/mol 1205.6 g/mol
CAS Number 2270866-73-2; 2270866-72-1 (inner salt)[1]Not explicitly found, but related to sulfonated cyanine dyes.
Excitation Maximum (λex) ~788 nm[2]~788 nm[3]
Emission Maximum (λem) ~808 nm[2]~797 nm[3]
Molar Extinction Coefficient (ε) ~223,000 cm⁻¹M⁻¹[2]~222,000 cm⁻¹M⁻¹[3]
Fluorescence Quantum Yield ~0.10[2]~0.21[3]
Solubility Soluble in organic solvents (DMSO, DMF, dichloromethane), low solubility in water.[1][4]Soluble in water, DMF, DMSO.[3]
Storage Conditions Store at -20°C, protected from light and moisture.[1][4]Store at -20°C, protected from light.[3]

Experimental Protocols

This section provides detailed methodologies for the conjugation of this compound to proteins and antibodies, and a general protocol for its use in in-vivo imaging.

The following protocol outlines the steps for labeling proteins or antibodies with this compound. This procedure is generalized, and optimization may be required for specific proteins.

Materials:

  • Protein or antibody to be labeled

  • This compound (non-sulfonated or sulfonated)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed.[4]

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[2][5]

  • Purification column: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis equipment.[4]

  • Quenching reagent (optional): L-cysteine or β-mercaptoethanol.

Procedure:

  • Protein Preparation:

    • Dissolve the protein or antibody in the degassed reaction buffer at a concentration of 1-10 mg/mL.[4] The buffer should be free of any thiol-containing compounds.

    • If the protein contains disulfide bonds that need to be reduced to generate free sulfhydryl groups, add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature.[6] If DTT is used, it must be removed before the addition of the maleimide dye, for example by using a desalting column.[7]

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF.[4] This solution should be prepared fresh and protected from light.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.[5] The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.[5][6]

    • (Optional) To stop the reaction, a small molar excess of a quenching reagent like L-cysteine can be added to react with any unreacted maleimide.

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted dye and other small molecules using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS or another suitable buffer.[4]

    • Collect the fractions containing the fluorescently labeled protein.

    • Alternatively, for sulfonated dyes, dialysis can be used for purification.[4]

  • Characterization of the Conjugate:

    • Determine the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated from the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum, ~788 nm) using the Beer-Lambert law.

This protocol provides a general workflow for in-vivo imaging in a murine model using molecules labeled with Cy7.5.

Materials:

  • Cy7.5-labeled molecule (e.g., antibody, peptide)

  • Animal model (e.g., SPF BALB/c nude mice, 6-8 weeks old).[8][9]

  • Anesthetic (e.g., 2% sodium pentobarbital).[8][9]

  • In-vivo imaging system equipped for NIR fluorescence detection.

  • Sterile saline or other appropriate vehicle for injection.

Procedure:

  • Animal Preparation:

    • Anesthetize the mice via intraperitoneal injection of a suitable anesthetic (e.g., 215 mg/kg of 2% sodium pentobarbital).[8][9]

    • Place the anesthetized mouse in the prone position within the imaging chamber of the in-vivo imaging system.[8][9]

  • Administration of Labeled Molecule:

    • Dilute the Cy7.5-labeled molecule in a sterile vehicle.

    • Inject approximately 200 µL of the solution (e.g., at a concentration of 0.5 mg/kg) via the tail vein.[9]

  • In-Vivo Imaging:

    • Acquire fluorescence images at various time points post-injection (e.g., every 5 minutes initially, then at later time points such as 4, 24, 48, and 72 hours) to monitor the biodistribution and clearance of the labeled molecule.[8][10]

    • Set the imaging system parameters for Cy7.5 detection:

      • Excitation: 700-770 nm bandpass filter.[8][9]

      • Emission: 790 nm long-pass filter.[8][9]

      • Exposure Time: Typically around 500 ms, but may need optimization.[8][9]

  • Ex-Vivo Analysis (Optional):

    • At the end of the experiment, euthanize the animal and dissect the organs of interest (e.g., tumor, liver, kidneys, spleen).

    • Image the excised organs using the in-vivo imaging system to confirm the biodistribution of the fluorescent signal.[10]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for labeling a protein with this compound and its subsequent purification.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (1-10 mg/mL in degassed buffer) reduction Disulfide Bond Reduction (optional) (TCEP incubation) protein_prep->reduction If needed conjugation Conjugation Reaction (1-2h at RT or overnight at 4°C) dye_prep This compound Preparation (1-10 mM in DMSO/DMF) dye_prep->conjugation reduction->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification characterization Characterization (Determine Degree of Labeling) purification->characterization

Caption: A typical workflow for the conjugation of this compound to a protein.

Conclusion

This compound is a powerful tool for researchers in life sciences and drug development. Its near-infrared fluorescence properties and specific reactivity with thiol groups enable the sensitive and specific labeling of biomolecules for a variety of applications, most notably in-vivo imaging. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in your research endeavors. Careful optimization of labeling conditions and imaging parameters will ensure high-quality, reproducible results.

References

The Application of Cy7.5 Maleimide in Preclinical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

This technical guide provides an in-depth overview of Cy7.5 maleimide, a near-infrared (NIR) fluorescent dye, and its applications in preclinical research. Renowned for its exceptional optical properties in the NIR window, this compound has become an indispensable tool for the sensitive and specific tracking of biomolecules in vivo. This document details the core principles of this compound chemistry, its spectral and physical characteristics, comprehensive experimental protocols for bioconjugation, and its application in in vivo imaging, with a particular focus on studying signaling pathways.

Introduction to this compound

This compound is a thiol-reactive fluorescent dye belonging to the cyanine family. Its chemical structure incorporates a maleimide group that specifically reacts with free sulfhydryl groups (-SH) on biomolecules, such as the side chains of cysteine residues in proteins and peptides, to form a stable thioether bond. This high specificity allows for the precise labeling of target molecules.

The key advantage of Cy7.5 lies in its fluorescence emission in the near-infrared (NIR) spectrum (approximately 750-900 nm). Biological tissues exhibit minimal absorbance and autofluorescence in this spectral window, enabling deep tissue penetration of light and a high signal-to-noise ratio for in vivo imaging. These properties make this compound an ideal candidate for non-invasive, real-time tracking of labeled molecules in small animal models.

Core Applications in Research

The primary application of this compound is the fluorescent labeling of thiol-containing biomolecules for in vivo and in vitro imaging studies. Key research areas include:

  • Oncology: Tracking tumor-targeting antibodies, peptides, and nanoparticles to study tumor localization, receptor engagement, and the efficacy of targeted therapies.[1]

  • Pharmacokinetics and Biodistribution: Non-invasively monitoring the distribution, accumulation, and clearance of novel drug candidates and delivery systems.

  • Immunology: Labeling and tracking immune cells to study their migration, activation, and role in various diseases.

  • Signaling Pathway Analysis: Visualizing the in vivo localization and dynamics of proteins and peptides involved in specific signaling cascades.

Quantitative Data Presentation

The optical and physical properties of this compound are critical for quantitative fluorescence imaging. The following tables summarize these key parameters.

Table 1: Spectral Properties of this compound

PropertyValue
Maximum Excitation Wavelength (λex)~788 nm
Maximum Emission Wavelength (λem)~808 nm
Molar Extinction Coefficient (ε) at λex~223,000 cm-1M-1
Fluorescence Quantum Yield (Φ)~0.10 - 0.21
Stokes Shift~20 nm

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Weight~807.46 g/mol
Reactive GroupMaleimide
Target Functional GroupSulfhydryl (-SH)
SolubilitySoluble in organic solvents (DMSO, DMF); low solubility in water
Storage Conditions-20°C, protected from light and moisture

Experimental Protocols

This section provides detailed methodologies for the conjugation of this compound to proteins (e.g., antibodies) and peptides, as well as a general protocol for in vivo fluorescence imaging.

Protocol for Antibody Labeling with this compound

This protocol is a general guideline and may require optimization for specific antibodies.

Materials:

  • Antibody (1-10 mg/mL in a thiol-free buffer, e.g., PBS, pH 7.0-7.5)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reducing agent (e.g., TCEP-HCl)

  • Degassed reaction buffer (e.g., PBS, pH 7.0-7.5)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in the degassed reaction buffer to a final concentration of 2-10 mg/mL.

    • If the antibody does not have free sulfhydryl groups, reduction of disulfide bonds is necessary. Add a 10- to 20-fold molar excess of TCEP-HCl to the antibody solution.

    • Incubate at room temperature for 30-60 minutes.

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Vortex to ensure complete dissolution. This solution should be prepared fresh and protected from light.

  • Conjugation Reaction:

    • Add the this compound stock solution to the antibody solution. A molar ratio of 10-20 moles of dye to 1 mole of antibody is a common starting point.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light and with gentle stirring.

  • Purification:

    • Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

    • Collect the fractions containing the labeled antibody, which will elute first.

  • Characterization:

    • Determine the Degree of Labeling (DOL), which is the average number of dye molecules per antibody. This can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~788 nm (for Cy7.5).

    • The formula for DOL is: DOL = (Amax of conjugate × εprotein) / [(A280 of conjugate - (Amax of conjugate × CF280)) × εdye] where Amax is the absorbance at ~788 nm, A280 is the absorbance at 280 nm, εprotein is the molar extinction coefficient of the antibody at 280 nm, εdye is the molar extinction coefficient of Cy7.5 at ~788 nm, and CF280 is the correction factor for the dye's absorbance at 280 nm.

Protocol for In Vivo Fluorescence Imaging

This protocol provides a general workflow for imaging small animals (e.g., mice) bearing tumors and labeled with a Cy7.5-conjugated probe.

Materials:

  • Cy7.5-labeled probe (e.g., antibody or peptide)

  • Tumor-bearing mice

  • In vivo imaging system with appropriate NIR filters

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using a calibrated vaporizer with isoflurane.

    • Acquire a baseline pre-injection image to assess autofluorescence.

  • Probe Administration:

    • Inject the Cy7.5-labeled probe intravenously (e.g., via the tail vein). The dose will depend on the specific probe and target.

  • Image Acquisition:

    • Place the anesthetized animal in the imaging chamber.

    • Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and target accumulation of the probe.

    • Use appropriate excitation (~745 nm) and emission (~810 nm) filters for Cy7.5.

  • Data Analysis:

    • Use the imaging software to draw Regions of Interest (ROIs) over the target tissue (e.g., tumor) and a non-target background area (e.g., muscle).[2][3][4]

    • Quantify the average fluorescence intensity within each ROI. The signal is often expressed as radiant efficiency or photons per second per square centimeter per steradian (p/s/cm²/sr).[3]

    • Calculate the tumor-to-background ratio to assess the specificity of the probe.

    • At the end of the study, ex vivo imaging of dissected organs can be performed to confirm the in vivo signal distribution.

Mandatory Visualizations

Signaling Pathway Diagram: IL-11Rα Signaling

Cy7.5-labeled peptides have been used to image the Interleukin-11 receptor α (IL-11Rα), a key player in various cellular processes, including tumorigenesis. The following diagram illustrates the canonical IL-11Rα signaling pathway.

IL11Ra_Signaling_Pathway IL-11Rα Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-11 IL-11 IL-11Ra IL-11Rα IL-11->IL-11Ra Binds Cy7.5-Peptide Cy7.5-Labeled Peptide Cy7.5-Peptide->IL-11Ra Binds & Visualizes gp130 gp130 IL-11Ra->gp130 Recruits JAK JAK Kinases (JAK1, JAK2, TYK2) gp130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates PI3K PI3K JAK->PI3K Activates Ras Ras JAK->Ras Activates Nucleus Nucleus STAT3->Nucleus Translocates Akt Akt PI3K->Akt Activates Akt->Nucleus Influences Transcription Factors Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Nucleus Translocates

IL-11Rα signaling pathway visualization.

Experimental Workflow Diagram

The following diagram outlines the key stages of a typical research workflow utilizing this compound for in vivo imaging.

Experimental_Workflow Experimental Workflow for In Vivo Imaging with this compound cluster_prep 1. Probe Preparation cluster_invivo 2. In Vivo Imaging cluster_analysis 3. Data Analysis Biomolecule Protein/Peptide Selection Labeling Conjugation with This compound Biomolecule->Labeling Purification Purification of Labeled Probe Labeling->Purification QC Quality Control (e.g., DOL calculation) Purification->QC Animal_Model Animal Model Preparation QC->Animal_Model Injection Probe Administration Animal_Model->Injection Imaging NIR Fluorescence Image Acquisition Injection->Imaging ROI_Analysis Region of Interest (ROI) Analysis Imaging->ROI_Analysis Quantification Signal Quantification ROI_Analysis->Quantification Biodistribution Biodistribution Analysis Quantification->Biodistribution Ex_Vivo Ex Vivo Validation (Optional) Biodistribution->Ex_Vivo

Workflow for this compound-based in vivo imaging.

Conclusion

This compound is a powerful and versatile tool for researchers in various fields, particularly in drug development and oncology. Its favorable spectral properties in the NIR window allow for high-sensitivity, non-invasive imaging in vivo. The specific reactivity of the maleimide group enables precise labeling of proteins and peptides. By following robust experimental protocols for conjugation and imaging, researchers can effectively utilize this compound to gain valuable insights into biological processes, track the fate of therapeutic molecules, and visualize the intricacies of cellular signaling in the context of a living organism.

References

principle of Cy7.5 maleimide reaction with thiol groups

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Cy7.5 Maleimide-Thiol Reaction

For researchers, scientists, and drug development professionals, the site-specific conjugation of fluorescent dyes to biomolecules is a foundational technique. Among the most robust and widely adopted methods is the reaction of a maleimide-functionalized dye with a thiol group, typically found in the cysteine residues of proteins and peptides. This guide provides a comprehensive technical overview of the principles governing the reaction between Cyanine7.5 (Cy7.5) maleimide and thiols, offering insights into its mechanism, optimization, and practical application.

The Core Principle: Michael Addition Chemistry

The conjugation of a maleimide to a thiol is a highly efficient and selective reaction that proceeds via a Michael addition mechanism.[1] In this reaction, a nucleophilic thiol group, specifically in its deprotonated thiolate anion (R-S⁻) form, attacks one of the electron-deficient carbon atoms of the alkene in the maleimide ring.[1][2] This process results in the formation of a stable, covalent thioether bond, creating a thiosuccinimide linkage.[1][3] The reaction is highly chemoselective for thiols within a specific pH range and proceeds rapidly under mild, physiological conditions without the need for a catalyst.[4][5] Due to its efficiency, specificity, and simple reaction conditions, the thiol-maleimide reaction is often categorized as a type of "click chemistry".[1][3]

G cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_product Product Thiol Thiol (R-SH) Thiolate Reactive Thiolate (R-S⁻) Thiol->Thiolate Deprotonation (pH 6.5-7.5) Maleimide Cy7.5-Maleimide Attack Nucleophilic Attack (Michael Addition) Maleimide->Attack Thiolate->Attack Product Stable Thioether Conjugate (Cy7.5-S-R) Attack->Product Bond Formation

Caption: Mechanism of the thiol-maleimide Michael addition reaction.

Optimizing the Reaction Environment

The success of the this compound conjugation hinges on the careful control of several experimental parameters. The pH of the reaction buffer is the most critical factor influencing both the rate and specificity of the conjugation.

ParameterOptimal Range/ConditionRationale
pH 6.5 - 7.5Balances the rate of reaction with selectivity. Below pH 6.5, the concentration of the reactive thiolate anion is low, slowing the reaction.[1][4] Above pH 7.5, the maleimide group is prone to hydrolysis and can react with primary amines (e.g., lysine).[3][4]
Temperature Room Temperature (2h) or 4°C (overnight)The reaction is efficient at both temperatures.[6][7] Lower temperatures can be used to minimize potential protein degradation during longer incubation times.
Solvent Anhydrous DMSO or DMF for stockThis compound is often dissolved in a dry, water-miscible organic solvent before addition to the aqueous protein solution to prevent premature hydrolysis.[7][8]
Reducing Agent TCEP (10-100x molar excess)To ensure thiols are free for reaction, disulfide bonds must be reduced.[8] TCEP is ideal as it does not contain a thiol and does not need to be removed prior to adding the maleimide.[9]
Molar Ratio (Dye:Protein) 10:1 to 20:1A molar excess of the dye helps drive the reaction to completion.[7] The optimal ratio should be determined empirically for each specific protein.

At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than the competing reaction with amines, ensuring high selectivity for cysteine residues.[3][4][5]

Conjugate Stability and Potential Side Reactions

While the thioether bond formed is generally stable, its permanence can be compromised by competing reaction pathways. Understanding these pathways is crucial for applications requiring long-term stability, such as in antibody-drug conjugates (ADCs).

The primary challenge to the stability of the conjugate is the retro-Michael reaction , a reversal of the initial conjugation that can be accelerated by other thiols, such as glutathione, which is abundant in plasma.[10] This can lead to the transfer of the Cy7.5 label to other molecules, causing potential off-target effects.[10]

Conversely, stability can be significantly enhanced through the hydrolysis of the succinimide ring in the conjugate.[3][10] This ring-opening reaction forms a stable succinamic acid derivative that is resistant to the retro-Michael reaction, effectively "locking" the Cy7.5 dye onto the target molecule.[10][11] This hydrolysis is favored by increasing the pH after the initial conjugation is complete.

G cluster_main cluster_stable Stabilization cluster_unstable Instability Conjugate Thioether Conjugate (Thiosuccinimide) StableProduct Stable Ring-Opened Conjugate (Resistant to Exchange) Conjugate->StableProduct Succinimide Ring Hydrolysis (Desired Pathway) ReversedProducts Reversed Reactants (Maleimide + Thiol) Conjugate->ReversedProducts Retro-Michael Reaction (Undesired Pathway)

Caption: Competing pathways for thioether conjugate stability.

Another potential side reaction is a thiazine rearrangement , which can occur when conjugating to a peptide with an N-terminal cysteine at physiological or higher pH.[4][12] This can be suppressed by performing the conjugation at a more acidic pH (e.g., 6.0-6.5) to keep the N-terminal amine protonated and less nucleophilic.[4]

Quantitative and Spectroscopic Data

Cy7.5 is a near-infrared (NIR) dye, making it ideal for applications such as in vivo imaging where background autofluorescence from tissues is minimal.[7][13] Sulfonated versions offer improved solubility in aqueous buffers.[7][14]

PropertyCy7.5 (Typical)sulfo-Cy7.5
Excitation Maximum (λex) ~750 nm[7]788 nm[14]
Emission Maximum (λem) ~773 nm[7]797 nm[14]
Molar Extinction Coefficient (ε) ~199,000 cm⁻¹M⁻¹[7]222,000 cm⁻¹M⁻¹[14]
Fluorescence Quantum Yield (Φ) Not specified0.21[14]
Solubility Low in water; soluble in DMSO, DMF[7]Soluble in water, DMSO, DMF[14]

Detailed Experimental Protocol: Protein Labeling

This protocol provides a general methodology for labeling a thiol-containing protein with this compound. Optimization may be required for specific proteins and applications.

Materials and Reagents
  • Protein to be labeled (1-10 mg/mL)

  • Degassed reaction buffer: 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5.[9]

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • TCEP (tris(2-carboxyethyl)phosphine)[9]

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification[7]

Experimental Procedure
  • Protein Preparation : Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.[6][8]

  • Disulfide Bond Reduction (if necessary) : If the protein's cysteine residues are oxidized (forming disulfide bonds), they must be reduced. Add a 10-100 molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.[7]

  • This compound Stock Solution : Allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.

  • Conjugation Reaction : While gently stirring, add the this compound stock solution to the reduced protein solution. A starting molar ratio of 10-20 moles of dye per mole of protein is recommended.[7] Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 4°C.[7]

  • Purification : Separate the Cy7.5-labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).[7] Collect the fractions containing the fluorescently labeled protein.

  • Determination of Degree of Labeling (DOL) : The DOL, or the average number of dye molecules conjugated per protein, can be calculated using absorbance spectroscopy.

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the excitation maximum of Cy7.5 (~750 nm, Aₘₐₓ).[7]

    • Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm:

      • Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF), where CF is the correction factor for the dye (A₂₈₀/Aₘₐₓ).

    • Calculate the DOL:

      • DOL = (Aₘₐₓ × ε_protein) / ([Corrected A₂₈₀] × ε_dye)

G A 1. Prepare Protein Solution (1-10 mg/mL in pH 7.0-7.5 buffer) B 2. Reduce Disulfides (Optional) (Add 10-100x TCEP, incubate 30 min) A->B D 4. Conjugation Reaction (Add dye to protein, incubate 2h RT or O/N 4°C) B->D C 3. Prepare Dye Stock (10 mM this compound in DMSO) C->D E 5. Purify Conjugate (Size-Exclusion Chromatography) D->E F 6. Characterize (Calculate Degree of Labeling via Absorbance) E->F

Caption: General experimental workflow for protein labeling with this compound.

Applications in Research and Drug Development

The specific and efficient nature of the this compound-thiol reaction makes it a powerful tool in various scientific disciplines.

  • In Vivo Imaging : The near-infrared fluorescence of Cy7.5 allows for deep-tissue imaging with low background signal, enabling researchers to track the biodistribution of labeled proteins or nanoparticles in living organisms.[7][13]

  • Antibody-Drug Conjugates (ADCs) : Maleimide chemistry is widely used to link cytotoxic drugs to antibodies, creating targeted therapies that deliver potent agents specifically to cancer cells while minimizing systemic toxicity.[10][15]

  • Fluorescence-Based Assays : Labeled proteins and peptides are essential reagents in techniques like fluorescence microscopy, flow cytometry, and Western blotting for tracking and quantifying biological targets.[7]

References

A Technical Guide to Cy7.5 Maleimide: Solubility, Stability, and Conjugation Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the solubility, stability, and handling of Cy7.5 maleimide, a near-infrared (NIR) fluorescent dye crucial for the sensitive detection and imaging of biomolecules. This document offers detailed protocols and quantitative data to aid researchers in the successful application of this compound in their experimental workflows, particularly in the development of targeted therapies and diagnostic agents.

Core Concepts: Understanding this compound

This compound is a thiol-reactive fluorescent probe belonging to the cyanine dye family. Its fluorescence in the NIR spectrum (typically with excitation around 788 nm and emission around 808 nm) makes it an ideal candidate for deep-tissue in vivo imaging, where background autofluorescence is minimized. The maleimide functional group allows for the specific covalent labeling of sulfhydryl groups (thiols) found in cysteine residues of proteins and peptides, forming a stable thioether bond. This specificity is critical for creating precisely labeled bioconjugates for targeted research applications.

Two primary forms of this compound are commercially available: a non-sulfonated version and a sulfonated (sulfo-) version. The key difference between them lies in their solubility and, consequently, their handling requirements.

Quantitative Solubility Data

The solubility of this compound is a critical parameter for its effective use in labeling reactions. The presence of sulfo- groups dramatically enhances aqueous solubility. The following tables summarize the available quantitative and qualitative solubility data for both forms.

Table 1: Solubility of Sulfonated this compound

SolventSolubilityMolar Concentration (approx.)Notes
DMSO50 mg/mL[1]~41.5 mMUltrasonic assistance may be required. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1]
WaterGood[2]-Sulfonation significantly increases hydrophilicity.
DMFGood[2]-

Table 2: Solubility of Non-Sulfonated this compound and Related Compounds

CompoundSolventSolubilityMolar Concentration (approx.)Notes
Non-sulfonated this compound DMSO, DMF, DichloromethaneSoluble[3]-Specific quantitative data is not readily available, but it is considered highly soluble in these organic solvents.
WaterLow solubility[3]-An organic co-solvent is necessary for use in aqueous buffers.
Non-sulfonated Cy7 (related compound)DMSO~10 mg/mL[4]~14.6 mM
PBS (pH 7.2)~1 mg/mL[4]~1.46 mM
Non-sulfonated Cy5 maleimide (related compound)DMSO≥64.1 mg/mL[5]~99.9 mM

Experimental Protocols

Accurate and reproducible results depend on the proper handling and use of this compound. The following are detailed protocols for the preparation of stock solutions and a general procedure for protein conjugation.

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for dissolving this compound to create a stock solution for subsequent labeling reactions.

  • Reagent Acclimation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solvent Selection: Use anhydrous dimethyl sulfoxide (DMSO) for both sulfonated and non-sulfonated forms to prepare the initial concentrated stock solution.

  • Reconstitution: Add the required volume of anhydrous DMSO to the vial to achieve a stock solution of 10 mM. For example, for 1 mg of sulfo-Cy7.5 maleimide (MW ~1205 g/mol ), add approximately 83 µL of DMSO.

  • Dissolution: Vortex the vial briefly and then centrifuge to ensure the dye is fully dissolved and collected at the bottom of the vial.

  • Storage: Use the stock solution immediately. For short-term storage, protect the solution from light and moisture and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Thiol-Maleimide Conjugation for Protein Labeling

This protocol provides a general workflow for the covalent labeling of proteins with this compound.

  • Protein Preparation:

    • Dissolve the protein to be labeled in a suitable amine-free buffer with a pH between 6.5 and 7.5 (e.g., PBS, HEPES, or Tris buffer).

    • The recommended protein concentration is between 2-10 mg/mL for optimal labeling efficiency.

    • If the protein's sulfhydryl groups are present as disulfide bonds, a reduction step is necessary. Add a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 30-60 minutes at room temperature. TCEP is advantageous as it does not need to be removed before adding the maleimide. If DTT is used, it must be removed via dialysis or a desalting column prior to adding the dye.

  • Reaction Setup:

    • While gently stirring or vortexing the protein solution, add the freshly prepared 10 mM this compound stock solution. A 10- to 20-fold molar excess of the dye over the protein is a common starting point for optimization.

    • Protect the reaction mixture from light by wrapping the vial in aluminum foil.

  • Incubation:

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Separate the Cy7.5-labeled protein from the unreacted dye using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Cy7.5 (around 788 nm).

Visualizations: Workflows and Pathways

Experimental Workflow for Thiol-Maleimide Conjugation

The following diagram illustrates the key steps in labeling a protein with this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (pH 6.5-7.5) disulfide_reduction Reduce Disulfides (optional) (e.g., with TCEP) protein_prep->disulfide_reduction conjugation Incubate Dye and Protein (2h at RT or overnight at 4°C) disulfide_reduction->conjugation dye_prep Prepare 10 mM this compound Stock Solution in Anhydrous DMSO dye_prep->conjugation purify Purify Conjugate (e.g., Size-Exclusion Chromatography) conjugation->purify characterize Characterize Conjugate (Determine Degree of Labeling) purify->characterize

Workflow for Protein Labeling with this compound.

Factors Affecting this compound Stability in Solution

The stability of both the cyanine dye and the maleimide functional group is crucial for successful conjugation. This diagram outlines the key factors influencing the stability of this compound in solution.

stability_factors cluster_factors Influencing Factors cluster_outcomes Potential Outcomes stability This compound Stability pH pH of Aqueous Buffer stability->pH light Light Exposure stability->light storage Storage Conditions stability->storage hydrolysis Maleimide Hydrolysis (pH > 7.5) pH->hydrolysis photobleaching Dye Photobleaching light->photobleaching degradation Overall Degradation storage->degradation

Key Factors Influencing the Stability of this compound.

Application Example: Visualizing the EGFR Signaling Pathway

Cy7.5-labeled biomolecules are powerful tools for studying cellular signaling. For instance, an antibody targeting the Epidermal Growth Factor Receptor (EGFR) can be labeled with Cy7.5 to visualize the receptor's distribution and trafficking in cancer models.

egfr_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space egf EGF Ligand egfr EGFR egf->egfr Binds cy7_ab Cy7.5-anti-EGFR Antibody cy7_ab->egfr Binds & Visualizes dimerization Dimerization & Autophosphorylation egfr->dimerization Induces signaling Signaling Cascade (e.g., RAS-MAPK, PI3K-Akt) dimerization->signaling response Cellular Response (Proliferation, Survival) signaling->response

Visualization of EGFR Signaling with a Cy7.5-labeled Antibody.

References

A Technical Guide to the Storage and Stability of Cy7.5 Maleimide Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical aspects of storing and handling Cy7.5 maleimide powder to ensure its stability and performance in research and drug development applications. Proper management of this reagent is paramount for obtaining reliable and reproducible results in bioconjugation, in vivo imaging, and other sensitive assays.

Core Principles of this compound Stability

This compound is a near-infrared (NIR) fluorescent dye functionalized with a maleimide group. This maleimide moiety allows for the covalent attachment of the dye to sulfhydryl (thiol) groups on biomolecules, such as cysteine residues in proteins. The stability of the powdered form of this compound is influenced by several environmental factors, including temperature, moisture, and light. Once conjugated, the stability of the resulting thioether linkage also becomes a critical consideration, particularly under physiological conditions.

Recommended Storage and Handling of this compound Powder

To maintain the integrity and reactivity of this compound powder, it is essential to adhere to strict storage and handling protocols. The following table summarizes the recommended conditions based on manufacturer guidelines and best practices.

ParameterRecommendationRationale and Key Considerations
Storage Temperature -20°C in the dark.[1][2][3][4]Low temperatures minimize the rate of potential degradation reactions. The dark condition prevents photo-induced degradation.
Shelf-Life 12 to 24 months.[1][2][3]This is the typical shelf-life when stored under the recommended conditions. It is advisable to refer to the manufacturer's certificate of analysis for the specific lot.
Shipping Conditions Can be transported at room temperature for up to 3 weeks.[1][2][3]Short-term exposure to ambient temperatures during shipping is generally acceptable, but immediate transfer to -20°C storage upon receipt is crucial.
Moisture Control Store in a desiccated environment.[1][2][3][4]The maleimide group is susceptible to hydrolysis in the presence of moisture, which would render it unreactive towards thiols. Using a desiccator or storing with desiccant packs is recommended.
Light Exposure Avoid prolonged exposure to light.[1][2][3][4]Cyanine dyes are prone to photobleaching and photodegradation. Protect the powder from light during storage and handling.
Handling Procedure Allow the vial to warm to room temperature before opening.[5]This prevents condensation of atmospheric moisture onto the cold powder, which can lead to hydrolysis of the maleimide group.
Inert Atmosphere Purging the vial with an inert gas (e.g., argon or nitrogen) before sealing can extend shelf life.[5]This displaces oxygen and moisture, further protecting the compound from oxidative and hydrolytic degradation.
Reconstituted Solutions Long-term storage of solutions is not recommended; use promptly after preparation.[3]In solution, particularly in aqueous buffers, the maleimide group is more susceptible to hydrolysis. The stability of the dye itself can also be lower in solution.

Experimental Protocols for Stability Assessment

To ensure the quality and reactivity of this compound, particularly for long-term studies or when using older batches, stability assessment is recommended. The following are detailed methodologies for key experiments.

Protocol for Assessing the Purity and Degradation of this compound Powder via HPLC

This protocol outlines a method to determine the purity of the this compound powder and to identify and quantify any degradation products.

Objective: To assess the integrity of the this compound powder over time and under different storage conditions.

Materials:

  • This compound powder

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or other suitable buffer components

  • Reversed-phase HPLC column (e.g., C18)

  • HPLC system with a UV-Vis or fluorescence detector

Procedure:

  • Sample Preparation:

    • Carefully weigh a small amount of this compound powder.

    • Prepare a stock solution in anhydrous DMSO or DMF at a known concentration (e.g., 1 mg/mL).

    • Further dilute the stock solution with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% TFA, is commonly used. A typical gradient might be from 10% to 90% acetonitrile over 20-30 minutes.

    • Flow Rate: As per the column manufacturer's recommendation (e.g., 1 mL/min).

    • Detection: Monitor the absorbance at the maximum absorption wavelength of Cy7.5 (approximately 750 nm) and/or fluorescence emission (approximately 773 nm).

    • Inject the prepared sample.

  • Data Analysis:

    • Integrate the peak areas of the chromatogram.

    • The purity of the this compound can be calculated as the percentage of the main peak area relative to the total peak area.

    • The appearance of new peaks over time indicates degradation. These can be quantified relative to the main peak.

Protocol for Thiol Reactivity Assay

This assay determines the functional stability of the maleimide group by measuring its ability to react with a model thiol compound.

Objective: To evaluate the reactivity of the maleimide group on the Cy7.5 dye.

Materials:

  • This compound solution (prepared as in 3.1)

  • A model thiol compound (e.g., N-acetyl-L-cysteine or glutathione)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.0)

  • HPLC system as described in 3.1

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, mix a known concentration of this compound with an excess of the thiol compound in the reaction buffer.

    • Incubate the mixture at room temperature for a defined period (e.g., 2 hours).

  • HPLC Analysis:

    • Analyze the reaction mixture by HPLC using the same method as in 3.1.

    • The formation of the Cy7.5-thiol conjugate will result in a new peak with a different retention time from the unreacted this compound.

  • Data Analysis:

    • Quantify the peak areas of the unreacted this compound and the conjugate.

    • The percentage of reacted maleimide can be calculated to determine the reactivity of the dye. A decrease in the formation of the conjugate over time for stored powder samples indicates a loss of maleimide reactivity.

Visualization of Key Processes

The following diagrams illustrate the chemical structure, a recommended handling workflow, and the experimental workflow for stability testing of this compound.

G Chemical Structure of a Representative Cyanine7.5 Maleimide cluster_cyanine Cyanine Core cluster_linker Linker cluster_maleimide Reactive Group Ind1 Indolenine Polymethine Polymethine Chain Ind1->Polymethine Ind2 Indolenine Linker Linker Arm Ind2->Linker Polymethine->Ind2 Maleimide Maleimide Linker->Maleimide

Caption: Generalized structure of this compound.

G Recommended Workflow for Handling this compound Powder start Start: Receive this compound storage Store at -20°C in a dark, desiccated environment start->storage prep Prepare for Use storage->prep warm Allow vial to warm to room temperature before opening prep->warm weigh Weigh powder quickly in a low-humidity environment warm->weigh dissolve Dissolve in anhydrous DMSO or DMF weigh->dissolve use Use solution immediately for conjugation dissolve->use end End: Conjugation Reaction use->end

Caption: Workflow for handling this compound powder.

G Experimental Workflow for Stability Testing start Start: Stability Study sample Sample this compound Powder start->sample dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) sample->dissolve hplc_analysis Analyze via HPLC for Purity and Degradation Products dissolve->hplc_analysis reactivity_assay Perform Thiol Reactivity Assay dissolve->reactivity_assay data_analysis Analyze Data: Calculate Purity and Reactivity hplc_analysis->data_analysis reactivity_assay->data_analysis conclusion Draw Conclusion on Stability data_analysis->conclusion

Caption: Workflow for stability assessment of this compound.

Stability of the Maleimide-Thiol Conjugate

While the stability of the powdered dye is crucial, the stability of the resulting conjugate is equally important for the interpretation of experimental results. The thioether bond formed between the maleimide and a thiol is susceptible to a retro-Michael reaction, which can lead to deconjugation, especially in the presence of other thiols like glutathione in a cellular environment.[6][7] Strategies to enhance the stability of the conjugate, such as the hydrolysis of the succinimide ring to a more stable ring-opened structure, have been developed.[7][8] For applications where long-term in vivo stability is critical, considering these advanced stabilization chemistries is advisable.

References

Understanding Near-Infrared (NIR) Dyes for In Vivo Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core principles, applications, and methodologies associated with near-infrared (NIR) dyes for in vivo imaging. It is designed to serve as a comprehensive resource for professionals in biomedical research and drug development, offering detailed data, experimental protocols, and visualizations to facilitate a deeper understanding of this powerful imaging modality.

Introduction: The Power of the Near-Infrared Window

Optical imaging is a cornerstone of biomedical research, offering high sensitivity and resolution for visualizing biological processes at the molecular level.[1][2] However, imaging in the visible light spectrum (400-650 nm) is hampered by significant limitations in living organisms, primarily due to light absorption by biological molecules like hemoglobin and high tissue autofluorescence, which restricts tissue penetration and lowers the signal-to-background ratio.[1][3][4]

The near-infrared (NIR) window, a region of the electromagnetic spectrum between 650 nm and 1700 nm, overcomes these challenges.[3] This region is further subdivided into two key windows for biological imaging:

  • NIR-I Window (650-950 nm): Offers reduced light scattering and absorption by tissues compared to visible light, allowing for deeper tissue penetration (up to several millimeters) and minimal autofluorescence.[3][4]

  • NIR-II Window (1000-1700 nm): Provides even greater advantages, with significantly less photon scattering, leading to deeper tissue penetration (up to centimeters) and higher spatial resolution.[5][6][7] This window allows for exceptionally clear visualization of deep-seated biological structures.[8][9][10]

The use of fluorescent dyes that absorb and emit light within these windows enables non-invasive, real-time imaging of physiological and pathological processes in vivo, making it an invaluable tool for cancer research, drug delivery tracking, and surgical guidance.[6][11][12]

Core Principles of NIR Fluorescence Imaging

NIR fluorescence imaging operates on the principle of detecting photons emitted from fluorescent molecules (fluorophores) after they are excited by a light source. A specialized imaging system, equipped with an NIR excitation light source, appropriate optical filters, and a camera sensitive to NIR light, is used to visualize the probe during an experiment.[11][13] The key advantages that make NIR imaging superior for in vivo applications include:

  • Deep Tissue Penetration: Light in the NIR region is less absorbed by water and hemoglobin, allowing it to travel deeper into biological tissues.[1][3]

  • Low Autofluorescence: Biological tissues naturally fluoresce, creating background noise. This autofluorescence is significantly lower in the NIR range, resulting in a much higher signal-to-background ratio (SBR) and improved image contrast.[1][4]

  • High Sensitivity: Fluorescence imaging can detect very low concentrations of probes, enabling the visualization of molecular targets with high sensitivity.[2]

  • Real-Time Imaging: The technology allows for the dynamic monitoring of biological processes as they happen, providing crucial temporal information.[3][9]

Classification of NIR Dyes

A variety of small organic molecules have been developed as NIR dyes. They are generally categorized based on their chemical structure, with each class possessing distinct properties.[14][15]

  • Cyanine Dyes: This is the most widely used class of NIR dyes, characterized by a polymethine chain connecting two nitrogen-containing heterocyclic rings.[14][16] They are known for their high molar absorptivity, strong fluorescence, and good photostability.[17] Indocyanine Green (ICG), the only NIR dye currently approved by the FDA for broad clinical use, is a prime example.[2] However, cyanine dyes can suffer from small Stokes shifts and issues with aqueous solubility and aggregation, which can be mitigated through chemical modification.[16][17]

  • Squaraine Dyes: These zwitterionic dyes feature a central squaric acid core and exhibit narrow, intense absorption and emission bands in the NIR region.[1] Their drawbacks include chemical reactivity and a tendency to form aggregates in aqueous solutions.[16][17]

  • Porphyrin-Based Dyes: Based on the porphyrin ring structure found in hemoglobin, these dyes have strong absorbance in both the visible and NIR ranges.[14][16] They are often used in photodynamic therapy as well as for tumor imaging and angiography.[14]

  • BODIPY Dyes: Boron-dipyrromethene (BODIPY) dyes are known for their sharp spectral bands and high quantum yields. While traditionally emitting in the visible spectrum, chemical modifications have extended their fluorescence into the NIR region.[15]

  • Rhodamine Analogues: Rhodamines are bright and photostable fluorophores. Structural modifications have produced analogues that shift their emission into the NIR range, making them suitable for in vivo applications.[15]

Data Presentation: Photophysical Properties of Common NIR Dyes

The selection of an appropriate NIR dye is critical for successful imaging and depends on its specific photophysical properties. The table below summarizes key quantitative data for several commonly used NIR dyes.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (Φ)Key Features & Applications
Indocyanine Green (ICG) ~780~820~200,000Low (~0.01 in blood)FDA-approved; used for angiography, lymphatic mapping, and surgical guidance.[2]
IRDye 800CW 774789~240,000~0.08High stability and brightness; widely used in preclinical research for antibody conjugation.[14]
ZW800-1 765785~200,000HighZwitterionic structure reduces nonspecific background signal, improving SBR.[18]
Cy5.5 675694~250,000~0.28Bright fluorophore often used for comparison in targeted imaging studies.[18]
Cy7 743767~250,000~0.28Emits further into the NIR-I region; used as a tandem acceptor.[19]
Methylene Blue ~665~685~74,000LowFDA-approved; used in sentinel lymph node mapping.[14]

Mandatory Visualizations: Workflows and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of complex processes. The following diagrams adhere to the specified color and contrast rules.

G cluster_prep Preparation cluster_imaging Imaging & Analysis cluster_validation Validation A Animal Model Preparation (e.g., Tumor Implantation) B NIR Probe Administration (e.g., Intravenous Injection) A->B C In Vivo Fluorescence Imaging (e.g., IVIS Spectrum) B->C D Image Acquisition & Quantitative Analysis (ROI) C->D E Euthanasia & Tissue Excision D->E F Ex Vivo Imaging of Organs E->F G Histological Confirmation (e.g., Immunofluorescence) F->G caption General workflow for an in vivo NIR imaging experiment.

Caption: General workflow for an in vivo NIR imaging experiment.

G A Targeting Ligand (e.g., Antibody, Peptide) C Conjugation Reaction (Formation of Amide Bond) A->C B Amine-Reactive NIR Dye (e.g., NHS Ester) B->C D Purification (e.g., Size Exclusion Chromatography) C->D E Characterization (Spectroscopy, SDS-PAGE) D->E F Targeted NIR Probe (Ready for In Vivo Use) E->F caption Workflow for conjugating an NIR dye to a targeting ligand.

Caption: Workflow for conjugating an NIR dye to a targeting ligand.

G cluster_system Systemic Circulation cluster_tissue Tissue Microenvironment Probe Targeted NIR Probe TargetCell Target Cell (Receptor Overexpression) Probe->TargetCell Specific Binding (Accumulation & Signal) NonTargetCell Non-Target Cell Probe->NonTargetCell No Binding (Washout) Receptor Receptor caption Mechanism of receptor-mediated targeted NIR imaging.

Caption: Mechanism of receptor-mediated targeted NIR imaging.

Experimental Protocols

Detailed and reproducible protocols are essential for successful in vivo imaging studies.

Protocol 1: General In Vivo NIR Fluorescence Imaging in a Mouse Model

This protocol outlines the fundamental steps for imaging a tumor-bearing mouse using a targeted NIR probe. It is based on methodologies described for visualizing tumor vasculature and biodistribution.[9][20]

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model).

  • Targeted NIR fluorescent probe (e.g., antibody-dye conjugate) dissolved in sterile PBS.

  • Anesthesia (e.g., 2% isoflurane in oxygen).

  • In vivo imaging system equipped for NIR detection (e.g., IVIS Spectrum).[1][20]

  • Warming pad for recovery.[1]

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane. Maintain anesthesia throughout the imaging session. Place the mouse on the imaging platform within the light-tight chamber.[1][20]

  • Baseline Imaging: Acquire a pre-injection (baseline) fluorescence image to assess background autofluorescence.

  • Probe Administration: Administer the prepared NIR probe solution via tail vein injection (e.g., 100-200 µL bolus).[9][20]

  • Post-Injection Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor probe distribution, tumor accumulation, and clearance.[9] Use consistent imaging parameters (exposure time, filters, etc.) for all acquisitions.[1]

  • Data Analysis: Use the system's software to draw Regions of Interest (ROI) around the tumor and other tissues (e.g., liver, muscle).[1] Quantify the mean fluorescence intensity within each ROI to determine the signal-to-background ratio over time.

Protocol 2: Covalent Conjugation of an Amine-Reactive Dye to an Antibody

This protocol describes a common method for labeling antibodies with an NHS-ester functionalized NIR dye.

Materials:

  • Antibody (or other protein/peptide ligand) in an amine-free buffer (e.g., PBS, pH 7.4).

  • Amine-reactive NIR dye (e.g., IRDye 800CW NHS Ester).

  • Anhydrous DMSO.

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).

  • Purification column (e.g., size-exclusion chromatography, SEC).

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a suitable concentration (e.g., 1-5 mg/mL) in the reaction buffer.

  • Dye Preparation: Immediately before use, dissolve the NHS-ester dye in a small amount of DMSO to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction: Add a calculated molar excess of the dye solution to the antibody solution. The optimal dye-to-protein ratio must be determined empirically but often starts in the range of 5:1 to 15:1. Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted free dye using a purification column (e.g., SEC). The first colored fraction to elute will be the antibody-dye conjugate.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the dye's absorption maximum. Confirm conjugate integrity via methods like SDS-PAGE.

Protocol 3: Ex Vivo Tissue Analysis

This protocol is for confirming the in vivo biodistribution of the NIR probe after the final imaging time point.[21]

Materials:

  • Euthanasia supplies.

  • Surgical tools for dissection.

  • In vivo imaging system or a dedicated tissue scanner.

  • Formalin or OCT compound for tissue preservation.

Procedure:

  • Euthanasia and Dissection: Following the final in vivo imaging scan, euthanize the mouse according to institutional guidelines.

  • Tissue Excision: Carefully excise the tumor and major organs of interest (e.g., liver, kidneys, spleen, lungs, heart).[9]

  • Ex Vivo Imaging: Arrange the excised tissues on a non-fluorescent surface and image them using the same fluorescence imaging system and settings used for the in vivo scans. This provides a clear, direct comparison of probe accumulation in different organs.[9]

  • Tissue Preservation: Fix the tissues in formalin for paraffin embedding or embed in OCT for frozen sectioning.[21]

  • Histological Analysis: Cut tissue sections (4-10 µm thick) and image them using a fluorescence microscope to visualize the probe's distribution at a cellular level.[21] This can be combined with standard histology (e.g., H&E staining) or immunofluorescence to co-localize the probe with specific cellular markers.

Challenges and Future Outlook

Despite its significant advantages, NIR imaging faces several challenges. These include the limited number of FDA-approved dyes, potential for probe biocompatibility issues, and constrained tissue penetration depth, especially in the NIR-I window.[22] Instrumentation hurdles, such as achieving high-resolution imaging rapidly while maintaining portability, also remain.[22]

The future of the field is bright, with ongoing research focused on:

  • Development of Novel NIR-II Dyes: Creating new organic dyes with higher quantum yields, improved stability, and greater biocompatibility for the NIR-II window is a major focus.[10][23]

  • Activatable Probes: Designing "smart" probes that only become fluorescent in the presence of specific biological triggers (e.g., enzymes, pH changes) to dramatically increase the signal-to-background ratio.[24]

  • Multimodal Imaging: Combining NIR fluorescence imaging with other modalities like MRI or CT to provide complementary anatomical and molecular information.[3][25]

  • Advanced Image Analysis: Using deep learning and artificial intelligence to process images, potentially translating NIR-I images to the higher quality of NIR-II, thereby enhancing resolution and clarity without new hardware.[12][26]

As these innovations continue, NIR fluorescence imaging is poised to become an even more integral part of preclinical research and clinical practice, driving advancements in diagnostics, drug development, and personalized medicine.

References

In-Depth Technical Guide: Safety and Handling Precautions for Cy7.5 Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cy7.5 maleimide is a near-infrared (NIR) fluorescent dye widely used in biomedical research and drug development for labeling proteins, peptides, and other thiol-containing molecules.[2][3] Its applications include in vivo imaging and biodistribution studies.[3][4] While powerful, the reactive nature of the maleimide group and the chemical properties of the cyanine dye necessitate careful handling to ensure personnel safety and experimental integrity. This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses for this compound.

Hazard Identification and Mitigation

The primary hazards associated with this compound stem from the reactivity of the maleimide moiety and the potential for irritation and sensitization from the cyanine dye.

Maleimide Group: Maleimides are potent thiol-reactive agents.[1] This reactivity, while essential for conjugation, also means they can react with biological thiols, such as those in skin proteins and enzymes. The safety data for maleimide indicates that it can be fatal if swallowed and causes severe skin burns and eye damage. It may also cause an allergic skin reaction.

Cyanine Dye: While some sources suggest that cyanine dyes are generally of low toxicity, they may cause eye irritation.[5] However, studies have also shown that the cytotoxicity of cyanine dyes can vary, and some formulations of Cy7 have been found to be cytotoxic. It is prudent to handle all cyanine dyes with care to avoid direct contact and inhalation.

A summary of potential hazards and recommended mitigation strategies is provided in the table below.

Potential Hazard Mitigation Strategy
Chemical Reactivity The maleimide group is highly reactive with thiols. Avoid contact with skin and other tissues.
Skin and Eye Irritation/Burns Direct contact may cause severe skin burns and eye damage. Always wear appropriate personal protective equipment (PPE).
Respiratory Irritation Inhalation of the powdered form can irritate the respiratory tract. Handle in a fume hood and wear a dust mask when working with the solid.[6]
Allergic Reaction May cause an allergic skin reaction. Individuals with known chemical sensitivities should take extra precautions.
Light and Moisture Sensitivity This compound is sensitive to light and moisture, which can degrade the compound and reduce its reactivity.[1] Store in a cool, dark, and dry place.

Personal Protective Equipment (PPE)

The consistent use of appropriate PPE is the first line of defense against exposure to this compound.

PPE Category Specification
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Consider double-gloving.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Skin and Body Protection A lab coat should be worn at all times. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.
Respiratory Protection When handling the solid powder outside of a certified chemical fume hood, a dust mask or a respirator with a particulate filter should be used.[6]

Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability and reactivity of this compound, as well as ensuring a safe laboratory environment.

Handling
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[7]

  • Weighing: When weighing the solid form, do so in a well-ventilated area, preferably within a fume hood, to avoid generating and inhaling dust.[6]

  • Reconstitution: Prepare stock solutions in anhydrous solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[1] Add the solvent slowly to the vial to prevent splashing. Maleimide solutions in aqueous buffers are not stable and should be used immediately.

  • Ventilation: Ensure adequate ventilation to minimize the accumulation of vapors or dust.[6][7]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage
Parameter Condition Rationale
Temperature -20°C[1][2][3][4]To maintain long-term stability.
Light Protected from light (e.g., in an amber vial or wrapped in foil)[1][2][3][4]Cyanine dyes are light-sensitive and can photodegrade.
Moisture Desiccated[3][4]The maleimide group is susceptible to hydrolysis.[1]
Atmosphere Under an inert gas (e.g., argon or nitrogen) is recommended for long-term storage of the solid.To prevent oxidation and reaction with atmospheric moisture.
Stock Solutions Store stock solutions in anhydrous DMSO or DMF at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.To preserve the reactivity of the maleimide group.

Experimental Protocols and Workflows

The following diagrams illustrate a typical workflow for a protein labeling experiment with this compound and a decision-making process for handling spills.

G Experimental Workflow for Protein Labeling with this compound cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis & Storage prep_dye Prepare this compound Stock Solution (in fume hood, use anhydrous DMSO/DMF) add_dye Add Dye to Protein Solution (protect from light) prep_dye->add_dye prep_protein Prepare Protein Sample (in appropriate buffer, pH 7.0-7.5) prep_protein->add_dye incubate Incubate Reaction Mixture (room temp or 4°C, protect from light) add_dye->incubate purify Purify Labeled Protein (e.g., size exclusion chromatography) incubate->purify analyze Analyze Conjugate (e.g., spectrophotometry) purify->analyze store Store Labeled Protein (4°C short-term, -20°C long-term) analyze->store

Caption: A typical experimental workflow for protein labeling.

G Spill Response Protocol for this compound cluster_powder Powder Spill cluster_liquid Liquid Spill spill Spill Occurs spill_type Is the spill a powder or liquid? spill->spill_type powder_actions 1. Evacuate immediate area if large spill. 2. Wear appropriate PPE (respirator). 3. Gently cover with damp paper towels to avoid raising dust. 4. Collect material with absorbent pads. 5. Place in a sealed container for hazardous waste. spill_type->powder_actions Powder liquid_actions 1. Alert others in the area. 2. Wear appropriate PPE. 3. Absorb with inert material (e.g., vermiculite, sand). 4. Place in a sealed container for hazardous waste. spill_type->liquid_actions Liquid decontaminate Decontaminate Spill Area (use appropriate solvent/detergent) powder_actions->decontaminate liquid_actions->decontaminate dispose Dispose of Waste (follow institutional guidelines for hazardous chemical waste) decontaminate->dispose

Caption: A decision-making workflow for spill response.

First Aid and Emergency Procedures

In the event of exposure or a large spill, immediate and appropriate action is crucial.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Emergency Contact: In case of a serious incident, contact your institution's emergency response team and be prepared to provide information about the chemical involved.

Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be treated as hazardous chemical waste. Dispose of this waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

Conclusion

This compound is a valuable tool in modern biological research. However, its reactive nature requires a thorough understanding of its potential hazards and the implementation of stringent safety protocols. By adhering to the guidelines outlined in this document, researchers can handle this compound safely and effectively, ensuring both personal well-being and the integrity of their scientific endeavors. Always prioritize safety and consult with your institution's environmental health and safety department for any specific questions or concerns.

References

Technical Guide: Properties and Applications of Water-Soluble Sulfo-Cy7.5 Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of water-soluble sulfo-Cy7.5 maleimide, a near-infrared (NIR) fluorescent dye crucial for labeling and in vivo imaging. Cyanine (Cy) dyes, like sulfo-Cy7.5, are characterized by two nitrogen atoms linked by a polymethine chain, which allows for tunable absorption and emission properties at long wavelengths, high extinction coefficients, and good water solubility.[1] The sulfo- group enhances its hydrophilicity, making it particularly suitable for biological applications in aqueous environments.[2][3]

The maleimide functional group specifically and efficiently reacts with thiol (sulfhydryl) groups found in cysteine residues of proteins and peptides, forming a stable covalent bond.[4] This high selectivity makes it a valuable tool for labeling biomolecules.[3][5] Its spectral properties, with absorption and emission in the near-infrared window (around 800 nm), are ideal for deep-tissue imaging, as they minimize interference from tissue autofluorescence and light absorption.[2][6][7] This makes sulfo-Cy7.5 maleimide a powerful reagent for applications ranging from fluorescence microscopy and flow cytometry to in vivo biodistribution studies.[2][7][8]

Core Properties: Quantitative Data

The following table summarizes the key quantitative properties of sulfo-Cy7.5 maleimide, compiled from various suppliers.

PropertyValueReference(s)
Molecular Formula C₅₁H₅₁K₃N₄O₁₅S₄[2][4]
Molecular Weight ~1205.52 - 1205.6 g/mol [2][4]
Excitation Maximum (λex) ~788 nm[4]
Emission Maximum (λem) ~797 - 808 nm[4][7]
Extinction Coefficient ~222,000 cm⁻¹M⁻¹[4]
Fluorescence Quantum Yield ~0.21[4]
Solubility Good solubility in Water, DMSO, and DMF[2][3][4]
Storage Conditions Store at -20°C, desiccated and in the dark. Can be stored for 12-24 months.[2][3] Stock solutions in DMSO or DMF can be stored at -20°C for up to one month.[1]

Biomolecule Conjugation: Experimental Protocol

This protocol details the conjugation of sulfo-Cy7.5 maleimide to thiol-containing biomolecules such as proteins or peptides. The reaction targets the sulfhydryl groups of cysteine residues.

Reagent Preparation
  • Thiolated Biomolecule (e.g., Protein):

    • Dissolve the protein in a degassed, amine-free buffer (e.g., PBS, HEPES, Tris) at a pH of 7.0-7.5.[5] The buffer should be free of thiols.

    • Aim for a protein concentration between 1-10 mg/mL for optimal labeling efficiency.[1][5]

    • Degas the buffer by applying a vacuum or by bubbling an inert gas (e.g., argon, nitrogen) through it to prevent oxidation of thiols.[5]

  • Disulfide Bond Reduction (Optional but Recommended):

    • Cysteine residues can form disulfide bridges which do not react with maleimides.[5] To ensure free thiol groups are available, add a 10-100x molar excess of a reducing agent like TCEP (tris-carboxyethylphosphine).

    • Incubate the mixture at room temperature for 20-30 minutes.[5] If using DTT, it must be removed before adding the dye, as it contains a thiol group.

  • Sulfo-Cy7.5 Maleimide Stock Solution:

    • Prepare a 1-10 mM stock solution by dissolving the sulfo-Cy7.5 maleimide powder in anhydrous DMSO or DMF.[5] Since sulfo-Cy7.5 is water-soluble, water can also be used as a solvent.[5]

Conjugation Reaction
  • Add the maleimide dye stock solution to the protein solution. A molar excess of 10-20x of dye to protein is a common starting point, but this ratio should be optimized for your specific application.[5]

  • Mix the solution thoroughly by gently vortexing or stirring.

  • Flush the reaction vial with an inert gas, seal it tightly, and protect it from light.

  • Incubate the reaction at room temperature for 2 hours or overnight at 4°C.[5]

Purification of the Conjugate
  • After incubation, the unreacted dye must be removed from the labeled protein conjugate.

  • Common purification methods include size-exclusion chromatography (e.g., Sephadex G-25 column), dialysis, or HPLC.[1][5]

  • Collect the fractions containing the fluorescently labeled protein, which typically elute first from a size-exclusion column.

Storage of the Conjugate
  • For short-term storage (up to one week), keep the purified conjugate at 2-8°C, protected from light.

  • For long-term storage (up to a year), add a stabilizing protein like BSA (5-10 mg/mL) and a preservative like sodium azide (0.01-0.03%). For added stability, 50% glycerol can be included, and the solution can be stored at -20°C.

Visualizations: Mechanisms and Workflows

The following diagrams illustrate the key chemical reactions and processes involved in using sulfo-Cy7.5 maleimide.

G Thiol-Maleimide Conjugation Reaction cluster_reactants Reactants cluster_product Product Protein Protein-SH (Thiol Group on Cysteine) Product Protein-S-Sulfo-Cy7.5 (Stable Thioether Bond) Protein->Product + Dye Sulfo-Cy7.5-Maleimide Dye->Product Thiol Thiol (R-SH) p1 Thiol->p1 Maleimide Maleimide Ring Thioether Stable Thioether Adduct p1->Maleimide + p2 p1->p2 pH 7.0-7.5 p2->Thioether

Caption: Chemical reaction between a protein's thiol group and the maleimide group of the dye.

G Antibody Labeling and Purification Workflow start Start: Purified Antibody prep_ab 1. Prepare Antibody (Degassed, pH 7.0-7.5 Buffer) start->prep_ab reduction 2. Reduce Disulfides (Add TCEP, Incubate 30 min) prep_ab->reduction conjugation 4. Conjugation Reaction (Mix Antibody and Dye, Incubate) reduction->conjugation prep_dye 3. Prepare Dye (Dissolve Maleimide in DMSO) prep_dye->conjugation purification 5. Purify Conjugate (Size-Exclusion Chromatography) conjugation->purification characterization 6. Characterize (Measure DOL, Check Purity) purification->characterization end End: Purified Cy7.5-Antibody Conjugate characterization->end

Caption: Experimental workflow for labeling an antibody with sulfo-Cy7.5 maleimide.

G Application: Targeted Cell Imaging cluster_cell Target Cell cluster_extracellular Extracellular Space Receptor Cell Surface Receptor (e.g., EGFR) Signaling Downstream Signaling Cascade Receptor->Signaling activates Antibody Targeting Antibody Antibody->Receptor binds to Dye Sulfo-Cy7.5 Dye Dye->Antibody conjugated to

References

Non-Sulfonated Cy7.5 Maleimide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the core characteristics of non-sulfonated Cy7.5 maleimide, a near-infrared (NIR) fluorescent dye crucial for research, diagnostics, and drug development. Designed for professionals in the life sciences, this document details the dye's physicochemical properties, experimental protocols for its use in bioconjugation, and its application in visualizing key biological pathways.

Core Characteristics of Non-Sulfonated this compound

Non-sulfonated this compound is a thiol-reactive dye that enables the covalent labeling of cysteine residues in proteins and peptides. Its fluorescence in the NIR spectrum makes it an invaluable tool for in vivo imaging, owing to the low autofluorescence of biological tissues in this range.[1] The maleimide group specifically reacts with sulfhydryl groups via a Michael addition, forming a stable thioether bond.[1] This reaction is highly selective for thiols within a pH range of 6.5-7.5.[1]

Physicochemical and Spectral Properties

The defining features of non-sulfonated this compound are summarized in the table below. These properties make it a robust selection for various fluorescence-based assays. Proper storage and handling are essential to preserve its reactivity. The dye should be stored at -20°C, protected from light and moisture.[1][2] Stock solutions in anhydrous dimethyl sulfoxide (DMSO) can be kept at -20°C for up to a month.[1]

PropertyValueReference
Excitation Maximum (λmax) ~750 nm[1][3]
Emission Maximum (λem) ~773 nm[1][3]
Molar Extinction Coefficient (ε) ~199,000 cm⁻¹M⁻¹[1][3]
Quantum Yield (Φ) ~0.3 (for Cy7 maleimide)[3]
Molecular Weight Varies by manufacturer (e.g., 807.46 g/mol )[3]
Solubility Soluble in organic solvents (DMSO, DMF); low solubility in water[1][4]
Reactivity Thiol-reactive (sulfhydryl groups)[1]
Storage -20°C, protected from light and moisture[1][2]

Experimental Protocols

The following protocols provide a general framework for labeling proteins and antibodies with non-sulfonated this compound. Optimization may be necessary for specific applications.

Protein Labeling Protocol

This procedure outlines the steps for conjugating non-sulfonated this compound to proteins containing accessible cysteine residues.

Materials:

  • Non-sulfonated this compound

  • Protein of interest

  • Reaction Buffer: Thiol-free buffer, pH 7.0-7.5 (e.g., PBS, Tris, HEPES)[5]

  • Anhydrous DMSO or DMF

  • Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)[5][6]

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[5][6] Degas the buffer to minimize thiol oxidation.[6]

  • (Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, add a 10-100 molar excess of TCEP and incubate for 20-30 minutes at room temperature.[1][5]

  • Prepare the Dye Stock Solution: Allow the vial of non-sulfonated this compound to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[5]

  • Labeling Reaction: Add the this compound stock solution to the protein solution. A molar ratio of 10-20 moles of dye to 1 mole of protein is a common starting point.[1][5] Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[1]

  • Purification: Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25). The first colored band to elute is the labeled protein.

  • Determine the Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~750 nm).

Antibody Labeling Protocol

This protocol is specifically tailored for labeling antibodies, which often have reducible disulfide bonds in the hinge region.

Materials:

  • Non-sulfonated this compound

  • Antibody of interest

  • Reaction Buffer: PBS, pH 7.0-7.5[1]

  • Anhydrous DMSO

  • TCEP

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Antibody Solution: Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.[1]

  • Generate Free Thiols: Add a ~10-fold molar excess of TCEP to the antibody solution and incubate for 30 minutes at room temperature to reduce disulfide bonds in the hinge region.[1]

  • Prepare the Dye Stock Solution: Prepare a 10 mM stock solution of non-sulfonated this compound in anhydrous DMSO.[1]

  • Labeling Reaction: Add the dye stock solution to the reduced antibody solution. A dye-to-antibody molar ratio of 10:1 to 20:1 is recommended.[1] Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[1]

  • Purification: Purify the labeled antibody from free dye using a desalting column.[1]

  • Characterization: Determine the DOL as described in the general protein labeling protocol. A typical DOL for antibodies is between 2 and 10.[1]

  • Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and a bacteriostatic agent.[5]

Visualizing Biological Processes

The unique spectral properties of non-sulfonated this compound make it an ideal candidate for in vivo imaging. Its application in tracking proteins within signaling pathways provides valuable insights into complex biological systems.

Reaction Mechanism and Labeling Workflow

The conjugation of this compound to a thiol-containing biomolecule proceeds through a Michael addition, resulting in a stable thioether linkage. The general workflow for protein labeling is a multi-step process that requires careful preparation and purification.

G Figure 1: Reaction of this compound with a Protein Sulfhydryl Group Cy7_5 Cy7.5-Maleimide Conjugate Protein-S-Cy7.5 (Stable Thioether Bond) Cy7_5->Conjugate + Protein_SH Protein-SH Protein_SH->Conjugate

A diagram illustrating the chemical reaction.

G Figure 2: Experimental Workflow for Protein Labeling A Prepare Protein Solution (1-10 mg/mL in pH 7.0-7.5 buffer) B Optional: Reduce Disulfides (Add TCEP, incubate 20-30 min) A->B D Labeling Reaction (10-20x molar excess of dye) (2h at RT or overnight at 4°C) A->D B->D C Prepare this compound (10 mM stock in DMSO) C->D E Purification (Size-Exclusion Chromatography) D->E F Characterization (Determine Degree of Labeling) E->F

A flowchart of the protein labeling process.
Application in Signaling Pathway Visualization: VEGF/VEGFR Pathway in Angiogenesis

Non-sulfonated this compound is particularly useful for labeling proteins involved in signaling pathways that are targets for in vivo imaging. A prominent example is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels), a key process in tumor growth and metastasis.

Researchers can conjugate Cy7.5 to molecules that target the VEGF receptor (VEGFR), such as antibodies or engineered proteins. The resulting fluorescent probes can then be used to non-invasively visualize and quantify VEGFR expression in preclinical models, providing insights into tumor angiogenesis and the efficacy of anti-angiogenic therapies.[2][5]

G Figure 3: Visualization of VEGF Signaling in Angiogenesis cluster_0 In Vivo Imaging cluster_1 Downstream Signaling VEGF VEGF Ligand (Labeled with Cy7.5) VEGFR VEGFR on Endothelial Cell VEGF->VEGFR Binding Imaging NIR Fluorescence Imaging VEGFR->Imaging Detection PLCg PLCγ Activation VEGFR->PLCg Ras_MAPK Ras/MAPK Pathway PLCg->Ras_MAPK FAK FAK/Paxillin Pathway PLCg->FAK Proliferation Cell Proliferation & Gene Expression Ras_MAPK->Proliferation Migration Cytoskeletal Rearrangement & Cell Migration FAK->Migration

A diagram of the VEGF signaling pathway visualization.

References

Determining the Concentration of Cy7.5 Maleimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for accurately determining the concentration of Cy7.5 maleimide, a near-infrared (NIR) fluorescent dye crucial for various applications in research and drug development. This guide details the spectral properties of this compound, outlines a step-by-step experimental protocol for concentration measurement using UV-Vis spectrophotometry, and illustrates key processes through clear diagrams.

Core Principles: The Beer-Lambert Law

The determination of a substance's concentration in a solution using light absorbance is governed by the Beer-Lambert Law. This law states that the absorbance of a solution is directly proportional to the concentration of the analyte, the path length of the light through the solution, and the molar extinction coefficient (also known as molar absorptivity) of the substance at a specific wavelength.

The mathematical representation of the Beer-Lambert Law is:

A = εcl

Where:

  • A is the absorbance (unitless)

  • ε (epsilon) is the molar extinction coefficient in M⁻¹cm⁻¹

  • c is the concentration in M (mol/L)

  • l is the path length of the cuvette in cm (typically 1 cm)

To determine the concentration of a this compound solution, its absorbance is measured at its maximum absorbance wavelength (λmax), and the concentration is calculated using the known molar extinction coefficient.

Spectral Properties of this compound

Accurate concentration determination relies on precise knowledge of the dye's spectral characteristics. The table below summarizes the key spectral properties for this compound and a closely related analog, sulfo-Cy7.5 maleimide. The sulfonation of the cyanine dye enhances its water solubility but typically has a minor impact on its core spectral properties. For the purposes of this guide, the molar extinction coefficient of sulfo-Cy7.5 maleimide provides a robust approximation for this compound.

PropertyValue (sulfo-Cy7.5 maleimide)Value (Cy7 maleimide)
Maximum Excitation Wavelength (λex) 788 nm[1]750 nm[2]
Maximum Emission Wavelength (λem) 797 nm[1]773 nm[2]
Molar Extinction Coefficient (ε) 222,000 cm⁻¹M⁻¹[1]199,000 cm⁻¹M⁻¹[2]
Recommended Solvent Water, DMF, DMSO[1]DMSO, DMF, DCM[2]

Experimental Protocol for Determining Concentration

This protocol outlines the steps for determining the concentration of a this compound solution using a UV-Vis spectrophotometer.

Materials:

  • This compound sample

  • Spectrophotometer capable of measuring in the NIR range

  • Quartz cuvettes (1 cm path length)

  • Appropriate solvent (e.g., DMSO, DMF, or water, depending on the dye's solubility)

  • Micropipettes and tips

Procedure:

  • Instrument Preparation:

    • Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.

    • Set the wavelength to the maximum absorbance of this compound (approximately 788 nm).

  • Blank Measurement:

    • Fill a clean quartz cuvette with the same solvent used to dissolve the this compound.

    • Place the cuvette in the spectrophotometer and zero the instrument. This step subtracts the absorbance of the solvent from subsequent measurements.

  • Sample Preparation and Measurement:

    • Prepare a dilution of the this compound stock solution in the chosen solvent. The dilution factor should be chosen to ensure the absorbance reading falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

    • Rinse the cuvette with a small amount of the diluted sample solution before filling it.

    • Fill the cuvette with the diluted this compound solution.

    • Place the sample cuvette in the spectrophotometer and record the absorbance reading at the λmax.

  • Concentration Calculation:

    • Use the Beer-Lambert Law to calculate the concentration of the diluted sample: c = A / (ε * l)

    • Account for the dilution factor to determine the concentration of the original stock solution.

Visualizing Key Processes

To further elucidate the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis start Start prepare_dye Prepare this compound Stock Solution start->prepare_dye prepare_dilution Prepare Serial Dilutions prepare_dye->prepare_dilution blank Measure Absorbance of Blank (Solvent) prepare_dilution->blank measure Measure Absorbance of Dilutions at λmax blank->measure plot Plot Absorbance vs. Concentration (Optional) measure->plot calculate Calculate Concentration using Beer-Lambert Law plot->calculate end End calculate->end

Caption: Workflow for determining this compound concentration.

The following diagram illustrates the chemical reaction between the maleimide group of the Cy7.5 dye and a thiol group, typically from a cysteine residue on a protein. This is a common method for labeling biomolecules.

G cluster_reactants Reactants cluster_product Product cy75 Cy7.5-Maleimide conjugate Cy7.5-S-Biomolecule (Stable Thioether Bond) cy75->conjugate + thiol Biomolecule-SH (e.g., Protein-Cysteine) thiol->conjugate pH 6.5-7.5

Caption: Reaction of this compound with a thiol group.

Conclusion

This technical guide provides a foundational understanding and a practical framework for the accurate determination of this compound concentration. By utilizing the principles of the Beer-Lambert Law, adhering to the detailed experimental protocol, and understanding the spectral properties of the dye, researchers can ensure the reliability and reproducibility of their experimental results in various applications, from bioconjugation to in vivo imaging.

References

Selecting the Right Fluorophore for Protein Labeling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of proteins is a cornerstone technique in modern life sciences and drug development, enabling researchers to visualize, track, and quantify proteins in complex biological systems. The covalent attachment of a fluorophore to a protein of interest allows for the investigation of its localization, trafficking, interactions, and conformational changes. The success of such experiments hinges on the judicious selection of a suitable fluorophore. This guide provides a comprehensive overview of the key considerations, available chemistries, and practical protocols for choosing and utilizing fluorophores for protein labeling.

Core Principles of Fluorophore Selection

Choosing the optimal fluorophore is a multi-faceted process that requires careful consideration of the dye's intrinsic properties, the nature of the protein being labeled, and the experimental context. Key factors include:

  • Spectral Properties: The excitation and emission spectra of the fluorophore must be compatible with the available instrumentation, including light sources (lasers, lamps) and detectors. In multi-color experiments, it is crucial to select fluorophores with minimal spectral overlap to avoid bleed-through and the need for complex compensation.

  • Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient (a measure of its ability to absorb light) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence)[1]. Brighter fluorophores are essential for detecting low-abundance proteins and for applications requiring high sensitivity.

  • Photostability: Photobleaching is the irreversible loss of fluorescence upon prolonged exposure to excitation light. High photostability is critical for experiments that require long-term imaging or repeated measurements.

  • Environmental Sensitivity: The fluorescence of some dyes can be influenced by their local environment, including pH, polarity, and the presence of quenching agents[1][2]. While this can be exploited for certain sensing applications, it is often desirable to choose a fluorophore that maintains stable fluorescence under a range of experimental conditions.

  • Size and Charge: The size and chemical nature of the fluorophore can potentially impact the structure and function of the labeled protein. Smaller, more hydrophilic dyes are generally preferred to minimize perturbations.

  • Chemistry of Conjugation: The choice of fluorophore is intrinsically linked to the available reactive groups on the protein and the desired labeling strategy. Common approaches target primary amines (e.g., lysine residues) or free thiols (e.g., cysteine residues).

Quantitative Properties of Common Fluorophores

The following tables summarize the key quantitative data for several popular families of fluorophores to facilitate comparison and selection.

Table 1: Properties of Alexa Fluor Dyes

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
Alexa Fluor 35034644219,000-
Alexa Fluor 40540142134,000-
Alexa Fluor 48849551971,0000.92
Alexa Fluor 53253255381,000-
Alexa Fluor 546556573104,000-
Alexa Fluor 555555565150,000-
Alexa Fluor 56857860391,000-
Alexa Fluor 59459061773,000-
Alexa Fluor 647650665239,0000.33
Alexa Fluor 680679702184,000-
Alexa Fluor 750749775240,000-

Data sourced from[3][4]

Table 2: Properties of Cyanine (Cy) Dyes

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
Cy2490510150,000-
Cy3550570150,0000.15
Cy3.5581596150,000-
Cy5649666250,0000.20
Cy5.5675694250,000-
Cy7743770250,000-

Data sourced from[5][6][7]

Table 3: Properties of DyLight Dyes

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
DyLight 35035343215,000-
DyLight 40540042030,000-
DyLight 48849351870,000-
DyLight 550562576150,000-
DyLight 59459361880,000-
DyLight 650652672250,000-
DyLight 680682715140,000-
DyLight 800770794270,000-

Data sourced from[8]

Table 4: Properties of ATTO Dyes

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
ATTO 39039047924,0000.90
ATTO 42543648445,0000.90
ATTO 48850152390,0000.80
ATTO 550554576120,0000.60
ATTO 565563592120,0000.90
ATTO 590594624120,0000.80
ATTO 633629657130,0000.65
ATTO 647N644669150,0000.65
ATTO 655663684125,0000.30
ATTO 680680700125,0000.30
ATTO 700700719120,0000.25

Data sourced from[9][10][11][12]

Experimental Workflows and Logical Relationships

Visualizing the decision-making process and experimental procedures can significantly clarify the complex workflows involved in protein labeling.

Fluorophore_Selection_Workflow Fluorophore Selection Workflow cluster_input Experimental Requirements cluster_decision Decision Process cluster_output Outcome Protein Protein of Interest (Abundance, Location) Spectral Spectral Compatibility Protein->Spectral Application Application (e.g., Microscopy, Flow Cytometry) Application->Spectral Instrument Instrumentation (Lasers, Filters) Instrument->Spectral Brightness Brightness & Photostability Spectral->Brightness Filter based on instrumentation Chemistry Labeling Chemistry Brightness->Chemistry Consider protein abundance Validation Functional Validation Chemistry->Validation Choose amine vs. thiol labeling Labeled_Protein Optimally Labeled Protein Validation->Labeled_Protein Confirm protein activity

Caption: A workflow for selecting the optimal fluorophore for protein labeling.

Common Labeling Chemistries

The covalent attachment of a fluorophore to a protein is most commonly achieved by targeting primary amines or free thiols.

Amine-Reactive Labeling

This is one of the most common protein labeling strategies, primarily targeting the ε-amino group of lysine residues and the N-terminal α-amino group. N-hydroxysuccinimide (NHS) esters are the most prevalent amine-reactive reagents.

Amine_Labeling_Reaction Amine-Reactive Labeling with NHS Ester Protein_NH2 Protein-NH₂ (Lysine residue) Labeled_Protein Labeled Protein (Stable Amide Bond) Protein_NH2->Labeled_Protein + Fluorophore_NHS Fluorophore-NHS Ester Fluorophore_NHS->Labeled_Protein NHS_leaving_group NHS (leaving group) Labeled_Protein->NHS_leaving_group releases

Caption: Reaction schematic for amine-reactive labeling using an NHS ester.

Thiol-Reactive Labeling

This approach targets the thiol group of cysteine residues. Maleimides are the most common thiol-reactive functional groups used for protein labeling. This method can be more specific than amine labeling if the protein has a limited number of accessible cysteine residues.

Thiol_Labeling_Reaction Thiol-Reactive Labeling with Maleimide Protein_SH Protein-SH (Cysteine residue) Labeled_Protein Labeled Protein (Stable Thioether Bond) Protein_SH->Labeled_Protein + Fluorophore_Maleimide Fluorophore-Maleimide Fluorophore_Maleimide->Labeled_Protein

Caption: Reaction schematic for thiol-reactive labeling using a maleimide.

Experimental Protocols

The following are generalized protocols for amine- and thiol-reactive labeling of proteins. Optimization may be required for specific proteins and fluorophores.

Protocol for Amine-Reactive Labeling with NHS Ester

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.

  • Amine-reactive fluorophore (NHS ester).

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.

  • Purification column (e.g., gel filtration, dialysis cassette).

Procedure:

  • Prepare the Protein Solution: Dissolve or dialyze the protein into the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the NHS ester in a small amount of DMF or DMSO to a concentration of 1-10 mg/mL.

  • Perform the Labeling Reaction: While gently vortexing, add the dye stock solution to the protein solution. The molar ratio of dye to protein typically ranges from 5:1 to 20:1. Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purify the Conjugate: Separate the labeled protein from the unreacted dye using a gel filtration column or by dialysis.

  • Determine the Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm and at the absorbance maximum of the fluorophore. The DOL can be calculated using the Beer-Lambert law.

Protocol for Thiol-Reactive Labeling with Maleimide

Materials:

  • Protein of interest containing free thiol groups in a degassed, thiol-free buffer (e.g., PBS, HEPES, pH 7.0-7.5) at a concentration of 1-10 mg/mL.

  • Thiol-reactive fluorophore (maleimide).

  • Anhydrous DMF or DMSO.

  • (Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds.

  • Purification column (e.g., gel filtration, dialysis cassette).

Procedure:

  • Prepare the Protein Solution: Dissolve or dialyze the protein into the reaction buffer. If necessary, reduce disulfide bonds by incubating with a 10- to 20-fold molar excess of TCEP for 30-60 minutes at room temperature.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the maleimide in a small amount of DMF or DMSO to a concentration of 1-10 mg/mL.

  • Perform the Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved maleimide to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purify the Conjugate: Remove unreacted dye by gel filtration or dialysis.

  • Determine the Degree of Labeling (DOL): Calculate the DOL by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the fluorophore.

Advanced Labeling Strategies: Site-Specific Labeling

While traditional amine and thiol labeling are robust, they can result in a heterogeneous population of labeled proteins. Site-specific labeling techniques offer greater control over the location and stoichiometry of labeling.

  • Enzymatic Labeling: Technologies like SNAP-tag® and HaloTag® utilize a protein tag that is genetically fused to the protein of interest. This tag then specifically and covalently reacts with a substrate that is conjugated to a fluorophore of choice. This allows for precise, 1:1 labeling.

  • Click Chemistry: This involves the bio-orthogonal reaction between an azide and an alkyne. An unnatural amino acid containing one of these functional groups is incorporated into the protein, which can then be specifically labeled with a fluorophore carrying the complementary group.

Application in a Signaling Pathway

Fluorescently labeled proteins are invaluable for studying dynamic cellular processes like signal transduction. For example, a labeled receptor protein can be tracked from the cell membrane to endocytic vesicles upon ligand binding, providing insights into receptor internalization and downstream signaling events.

Signaling_Pathway Receptor-Mediated Signaling Pathway Ligand Ligand Receptor Labeled Receptor Ligand->Receptor Binding Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Leads to

Caption: A simplified diagram of a signaling pathway initiated by ligand binding to a fluorescently labeled receptor.

Troubleshooting

Table 5: Common Problems and Solutions in Protein Labeling

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Labeling - Interfering substances in buffer (e.g., Tris, glycine, azide).- Incorrect pH for the reaction.- Inactive (hydrolyzed) reactive dye.- Insufficient molar excess of dye.- Dialyze protein into an appropriate amine- or thiol-free buffer.- Ensure correct pH for the chosen chemistry.- Prepare fresh dye stock solution immediately before use.- Increase the molar ratio of dye to protein.
Protein Precipitation - High concentration of organic solvent (DMSO/DMF).- The fluorophore is highly hydrophobic.- Protein instability under labeling conditions.- Minimize the volume of the dye stock solution.- Use a more water-soluble version of the fluorophore if available.- Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.
Loss of Protein Activity - Label attachment at or near the active site or a binding interface.- Over-labeling of the protein.- For amine labeling, a lower pH (e.g., 7.5) can favor labeling of the N-terminus.- Reduce the molar excess of the dye to decrease the DOL.- Consider site-specific labeling strategies.

Conclusion

The selection of the right fluorophore is a critical step in the design of successful protein labeling experiments. By carefully considering the spectral properties, brightness, photostability, and labeling chemistry of the fluorophore in the context of the specific protein and application, researchers can generate high-quality data and gain valuable insights into protein function. This guide provides the foundational knowledge and practical protocols to navigate the complexities of fluorophore selection and empower robust and reproducible experimental outcomes.

References

Methodological & Application

Application Notes and Protocols for Cy7.5 Maleimide Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the selective labeling of cysteine residues in proteins with Cy7.5 maleimide, a near-infrared fluorescent dye. The resulting protein-dye conjugates are valuable tools for a variety of research applications, including in vivo imaging, fluorescence microscopy, and flow cytometry.

Introduction

The conjugation of fluorescent dyes to proteins is a fundamental technique in biological research and drug development. The reaction between a maleimide functional group and the thiol group of a cysteine residue offers a highly specific method for protein labeling under mild conditions.[1] This protocol focuses on the use of this compound, a near-infrared (NIR) fluorophore, which is particularly useful for deep-tissue imaging due to the reduced autofluorescence and light scattering of biological tissues in the NIR spectrum.[2][3]

The thiol-maleimide reaction proceeds via a Michael addition, forming a stable thioether bond.[1] The reaction is most efficient and selective for thiols at a pH range of 6.5 to 7.5.[1][4] At pH values below 6.5, the reaction rate decreases, while at pH values above 7.5, the maleimide group becomes more susceptible to hydrolysis and reaction with primary amines, such as the side chain of lysine.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the successful labeling of proteins with this compound.

Table 1: Reaction Conditions for this compound Labeling

ParameterRecommended RangeNotes
pH 6.5 - 7.5Optimal for selective reaction with cysteine thiols.[1][4]
Temperature Room Temperature (20-25°C) or 4°CRoom temperature for faster reaction (e.g., 2 hours); 4°C for overnight incubation.[6]
Reaction Time 2 hours to overnightShorter times at room temperature, longer times at 4°C.[6]
Dye:Protein Molar Ratio 10:1 to 20:1This should be optimized for each specific protein and application.[7]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.[8]

Table 2: Spectral Properties of Cy7.5 and sulfo-Cy7.5 Maleimide

FluorophoreExcitation Maximum (nm)Emission Maximum (nm)Extinction Coefficient (cm⁻¹M⁻¹)Reference
This compound~750~773-776~199,000[9]
sulfo-Cy7.5 Maleimide~788~797~222,000[10]

Experimental Protocols

This section provides a detailed step-by-step protocol for labeling a protein with this compound.

Materials
  • Protein of interest containing at least one free cysteine residue

  • This compound or sulfo-Cy7.5 maleimide

  • Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed.[8][11]

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[12]

  • (Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)[8][11]

  • Purification Column: Gel filtration column (e.g., Sephadex G-25)[12]

  • Reaction tubes (e.g., microcentrifuge tubes)

  • Inert gas (e.g., nitrogen or argon)

Experimental Workflow

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage prep_protein Prepare Protein Solution reduction Optional: Reduce Disulfides with TCEP prep_protein->reduction If necessary labeling Incubate Protein and Dye prep_dye Prepare Dye Stock Solution prep_dye->labeling reduction->labeling purify Purify Conjugate via Gel Filtration labeling->purify analyze Characterize Labeled Protein purify->analyze store Store Conjugate analyze->store

Caption: Workflow for this compound protein labeling.

Detailed Protocol
  • Protein Preparation:

    • Dissolve the protein in a degassed reaction buffer (e.g., PBS, Tris, or HEPES) at a concentration of 1-10 mg/mL.[8] The buffer should be free of any thiol-containing reagents.

    • To ensure the reaction buffer is degassed, apply a vacuum for several minutes or bubble an inert gas (nitrogen or argon) through the solution.[8][11] This is crucial to prevent the oxidation of thiols to disulfides.[8]

  • Reduction of Disulfide Bonds (Optional):

    • If the cysteine residues in the protein are involved in disulfide bonds, they must be reduced to free thiols to be available for labeling.[8]

    • Add a 10- to 100-fold molar excess of TCEP to the protein solution.[8][12]

    • Incubate for 20-30 minutes at room temperature.[12] TCEP does not need to be removed before adding the maleimide dye. If using DTT, it must be removed by dialysis or gel filtration prior to labeling.[5]

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[12] Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared fresh.[12]

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[12] The optimal ratio may need to be determined empirically for each protein.

    • Gently mix the reaction solution.

    • Flush the headspace of the reaction tube with an inert gas and seal it tightly to prevent re-oxidation of thiols.[8]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[12]

  • Purification of the Labeled Protein:

    • It is critical to remove the unreacted this compound from the labeled protein.[12]

    • Gel filtration chromatography is a highly effective method for this purification.[7][12] Use a desalting column (e.g., Sephadex G-25) equilibrated with the desired buffer (e.g., PBS).

    • The larger labeled protein will elute first, while the smaller, unreacted dye will be retained on the column and elute later.[12] Other purification methods such as HPLC, FPLC, or dialysis can also be used.[7][8]

  • Characterization of the Labeled Protein:

    • The degree of labeling (DOL), which is the average number of dye molecules per protein, can be determined spectrophotometrically.

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Cy7.5 (around 750 nm).

    • The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

  • Storage of the Labeled Protein:

    • For optimal results, it is recommended to use the purified conjugate immediately.[12]

    • If storage is necessary, the labeled protein can be stored at 2-8°C in the dark for up to one week.[7][12]

    • For long-term storage, add a cryoprotectant like 50% glycerol and store at -20°C.[7][12] Adding a stabilizer such as 5-10 mg/mL BSA and an antimicrobial agent like 0.01-0.03% sodium azide can also extend the shelf life.[7]

Reaction Mechanism

The following diagram illustrates the chemical reaction between the thiol group of a cysteine residue and the maleimide group of the Cy7.5 dye.

G cluster_reactants Reactants cluster_product Product Protein Protein-SH (Cysteine Thiol) Conjugate Protein-S-Cy7.5 (Stable Thioether Bond) Protein->Conjugate pH 6.5-7.5 Michael Addition Dye Cy7.5-Maleimide Dye->Conjugate

Caption: Thiol-maleimide conjugation reaction mechanism.

Troubleshooting

Table 3: Common Issues and Solutions in this compound Labeling

IssuePossible CauseRecommended Solution
Low Labeling Efficiency Insufficient free thiolsEnsure complete reduction of disulfide bonds with TCEP.
Suboptimal pHMaintain the reaction pH strictly between 6.5 and 7.5.[4]
Oxidized thiolsUse degassed buffers and an inert atmosphere during the reaction.[8]
Hydrolyzed maleimide dyePrepare the dye stock solution fresh in anhydrous solvent.[12]
Protein Precipitation Poor solubility of the dye-protein conjugateUse a sulfo-Cy7.5 maleimide for increased water solubility or add a co-solvent like DMSO to the reaction mixture.[11]
Non-specific Labeling Reaction with other nucleophiles (e.g., amines)Ensure the reaction pH does not exceed 7.5.[4]

By following this detailed protocol and considering the provided quantitative data and troubleshooting tips, researchers can achieve efficient and specific labeling of their target proteins with this compound for a wide range of downstream applications.

References

Application Note: Covalent Conjugation of Antibodies with Cy7.5 Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The covalent attachment of fluorescent dyes to antibodies is a cornerstone technique for a multitude of applications in research, diagnostics, and drug development, including flow cytometry, fluorescence microscopy, in vivo imaging, and the development of antibody-drug conjugates (ADCs).[1][2][3] Cy7.5, a near-infrared (NIR) cyanine dye, is particularly valuable for in vivo imaging due to its long emission wavelength (~770-785 nm), which allows for deep tissue penetration and minimizes background autofluorescence.[4][]

This document provides a detailed protocol for the conjugation of Cy7.5 maleimide to antibodies. The maleimide functional group reacts specifically with free sulfhydryl (thiol) groups on cysteine residues through a Michael addition reaction, forming a stable thioether bond.[1][6] This reaction is highly efficient and chemoselective when performed under mild pH conditions (6.5-7.5).[1][7] For antibodies like IgG, which typically have their cysteine residues involved in stabilizing disulfide bonds, a preliminary reduction step is required to generate the reactive free thiols, most commonly in the hinge region.[8][9]

By following this protocol, researchers can reproducibly generate high-quality Cy7.5-antibody conjugates, enabling sensitive and specific detection in a variety of immunoassays.

Experimental Workflow and Reaction Chemistry

The overall process involves antibody preparation, reduction of disulfide bonds to generate reactive thiols, preparation of the dye, the conjugation reaction itself, and finally, purification and characterization of the final conjugate.

G Figure 1. Experimental Workflow for this compound Antibody Conjugation prep 1. Antibody Preparation (Buffer Exchange, Concentration) reduce 2. Antibody Reduction (e.g., with TCEP) prep->reduce Generates free thiols conjugate 4. Conjugation Reaction (Mix Antibody + Dye) reduce->conjugate dye 3. Dye Preparation (this compound in DMSO) dye->conjugate purify 5. Purification (Size Exclusion Chromatography) conjugate->purify Removes excess dye characterize 6. Characterization (Calculate Degree of Labeling) purify->characterize store 7. Storage (4°C or -20°C with Glycerol) characterize->store

Figure 1. Experimental Workflow for this compound Antibody Conjugation.

The core of the conjugation process is the chemical reaction between the thiol groups on the antibody and the maleimide group of the dye.

G Figure 2. Thiol-Maleimide Conjugation Chemistry cluster_reactants Reactants cluster_product Product Ab_SH Antibody Thiol Group (Ab-SH) Conjugate Stable Thioether Bond (Ab-S-Cy7.5) Ab_SH->Conjugate   Michael   Addition (pH 7.0-7.5) plus + Cy75_Mal This compound Cy75_Mal->Conjugate   Michael   Addition (pH 7.0-7.5)

Figure 2. Thiol-Maleimide Conjugation Chemistry.

Experimental Protocols

This protocol is a general guideline and may require optimization for specific antibodies and applications.

Step 1: Antibody Preparation

Proper antibody preparation is critical for successful conjugation. The antibody solution must be free of interfering substances.

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or stabilizers (e.g., BSA, gelatin), it must be exchanged into a suitable reaction buffer.[10][11] Use a desalting column, spin filtration, or dialysis to exchange the antibody into a conjugation buffer.[10][12]

  • Concentration Adjustment: Adjust the final antibody concentration. For optimal labeling, a concentration of 2-10 mg/mL is recommended.[10][13] Conjugation efficiency is significantly reduced at concentrations below 2 mg/mL.[13]

ParameterRecommendationRationale
Conjugation Buffer Phosphate-Buffered Saline (PBS), HEPES, or MOPSAmine-free to prevent side reactions.[7][14]
Buffer pH 7.0 - 7.5Optimal for specific thiol-maleimide reaction.[1][6][9]
Antibody Purity >95%Impurities can compete for labeling.
Antibody Concentration 2 - 10 mg/mLHigh concentration improves reaction efficiency.[10][13]
Step 2: Reduction of Antibody Disulfide Bonds

This step generates the free thiol groups necessary for maleimide conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is recommended as it is a thiol-free reducing agent and typically does not need to be removed before adding the dye.[8][14]

  • Prepare TCEP: Prepare a fresh stock solution of TCEP (e.g., 10 mM) in conjugation buffer.

  • Add TCEP to Antibody: Add a 10- to 100-fold molar excess of TCEP to the antibody solution.[9][14]

  • Incubate: Incubate the mixture for 20-30 minutes at room temperature.[8][9] To prevent re-oxidation of the thiol groups, this step can be performed under an inert gas like nitrogen or argon.[6][7]

ParameterTypical ValueNotes
Reducing Agent TCEPDoes not interfere with the maleimide reaction.[8]
TCEP Molar Excess 10 - 100 foldShould be optimized to achieve the desired number of free thiols.[9][14]
Incubation Time 20 - 30 minutesLonger times may lead to excessive reduction.[8][9]
Temperature Room TemperatureSufficient for the reduction reaction.[8]
Step 3: Preparation of this compound Stock Solution

This compound is sensitive to moisture and should be handled accordingly.[11]

  • Equilibrate: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.[12]

  • Dissolve Dye: Add anhydrous dimethyl sulfoxide (DMSO) to the vial to create a 10 mM stock solution.[6][9][13]

  • Mix: Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared immediately before use, as the maleimide group can hydrolyze in the presence of water.[7][13]

Step 4: Conjugation Reaction
  • Combine Reagents: While gently stirring the reduced antibody solution from Step 2, add the required volume of the 10 mM this compound stock solution (from Step 3). A 10- to 20-fold molar excess of dye to antibody is a common starting point.[6][13]

  • Incubate: Protect the reaction vessel from light (e.g., by wrapping it in aluminum foil) and incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring or rocking.[6][7]

ParameterTypical ValueRationale
Dye:Antibody Molar Ratio 10:1 to 20:1A molar excess of dye drives the reaction to completion. Ratio should be optimized.[6]
Incubation Time 2 hours at RT or overnight at 4°CAllows sufficient time for the conjugation reaction.[6]
Temperature Room Temperature or 4°CSlower reaction at 4°C may provide more control.
Light Conditions Protected from lightCy7.5 is a fluorophore and can be susceptible to photobleaching.[11]
Step 5: Purification of the Conjugate

After incubation, it is essential to remove any unconjugated this compound.

  • Select Method: The most common method is size-exclusion chromatography (e.g., a Sephadex G-25 column).[6][10] Spin filtration columns with an appropriate molecular weight cutoff (MWCO) can also be used for smaller-scale reactions.[6]

  • Equilibrate Column: Equilibrate the purification column with 1X PBS, pH 7.4.

  • Separate Conjugate: Load the reaction mixture onto the column. The first colored fraction to elute will be the Cy7.5-labeled antibody. The free dye will elute later.

  • Collect Fractions: Collect the fractions containing the purified conjugate.

Step 6: Characterization and Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each antibody molecule.[15][16] It is determined using UV-Vis spectrophotometry. An optimal DOL for antibodies is generally between 2 and 10 to avoid issues like signal quenching or loss of antibody function.[15][17]

  • Measure Absorbance: Dilute the purified conjugate in PBS and measure its absorbance at 280 nm (A₂₈₀) and at the absorbance maximum for Cy7.5 (~750 nm, Aₘₐₓ).[10][12]

  • Calculate DOL: Use the following formula to calculate the DOL:[16]

    DOL = (Aₘₐₓ × ε_protein) / [(A₂₈₀ - (Aₘₐₓ × CF₂₈₀)) × ε_dye]

ParameterSymbolValueDescription
Protein Molar Extinction Coefficient ε_protein210,000 M⁻¹cm⁻¹For a typical IgG antibody at 280 nm.[17]
Cy7.5 Molar Extinction Coefficient ε_dye~250,000 M⁻¹cm⁻¹At its absorbance maximum (~750 nm).
Correction Factor at 280 nm CF₂₈₀~0.05Accounts for the dye's absorbance at 280 nm.
Measured Absorbance of Conjugate A₂₈₀User-determinedAbsorbance of the conjugate solution at 280 nm.
Measured Absorbance of Conjugate AₘₐₓUser-determinedAbsorbance of the conjugate solution at ~750 nm.
Step 7: Storage of the Conjugate
  • Short-Term Storage: Store the purified conjugate at 4°C, protected from light.[6][12]

  • Long-Term Storage: For storage longer than one month, add a stabilizing protein like BSA to a final concentration of 5-10 mg/mL and a bacteriostatic agent like sodium azide to 0.02-0.05%.[6][12] Alternatively, add glycerol to a final concentration of 50% and store at -20°C.[6] Avoid repeated freeze-thaw cycles.[12]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conjugation - Interfering substances (Tris, BSA, azide) in the antibody buffer.- this compound was hydrolyzed due to moisture.- Insufficient reduction of disulfide bonds.- Antibody concentration was too low (<2 mg/mL).- Perform buffer exchange into an appropriate conjugation buffer (e.g., PBS).[11]- Prepare fresh dye stock solution in anhydrous DMSO immediately before use.[7][11]- Optimize TCEP concentration and incubation time.- Concentrate the antibody to >2 mg/mL before conjugation.
Weak Fluorescence Signal - Low Degree of Labeling (DOL).- Self-quenching due to a very high DOL (>10).- Photobleaching of the dye.- Increase the dye:antibody molar ratio in the reaction.- Decrease the dye:antibody molar ratio to achieve an optimal DOL (2-10).[11]- Always protect the dye and conjugate from light during reaction and storage.[11]
Antibody Precipitation - Over-labeling of the antibody.- High concentration of organic solvent (DMSO).- Reduce the dye:antibody molar ratio.- Ensure the volume of DMSO added does not exceed 10% of the total reaction volume.

References

Application Notes and Protocols for In Vivo Imaging Using Cy7.5 Maleimide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of preclinical research and drug development, near-infrared (NIR) fluorescence imaging has emerged as a powerful modality for non-invasively visualizing and quantifying biological processes in vivo. Cyanine 7.5 (Cy7.5), a NIR fluorophore, is particularly well-suited for these applications due to its emission spectrum falling within the NIR window (700-900 nm) of biological tissues. This spectral range minimizes photon absorption and scattering by endogenous molecules like hemoglobin and water, leading to deeper tissue penetration and a higher signal-to-noise ratio compared to fluorophores that excite at shorter wavelengths.

Cy7.5 maleimide is a thiol-reactive derivative of the Cy7.5 dye, designed for the specific labeling of molecules containing sulfhydryl groups, such as cysteine residues in proteins and peptides. This targeted conjugation allows for the in vivo tracking of a wide range of biomolecules, including antibodies, antibody fragments, and other targeting ligands, enabling researchers to study their biodistribution, pharmacokinetics, and target engagement in real-time.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound conjugates in in vivo imaging studies.

Key Applications

  • Oncology Research: Monitoring tumor growth and metastasis, evaluating the tumor-targeting efficiency of novel drug candidates, and assessing therapeutic efficacy.

  • Drug Development: Studying the pharmacokinetics and biodistribution of protein-based therapeutics.

  • Immunology: Tracking the migration and localization of immune cells.

  • Cardiovascular Research: Visualizing vascular leakage and inflammation.

Physicochemical and Spectroscopic Properties of Cy7.5

PropertyValue
Maximum Excitation Wavelength (λex)~774 nm
Maximum Emission Wavelength (λem)~806 nm
Molar Extinction Coefficient (ε)~270,000 cm⁻¹M⁻¹[1]
Quantum Yield (Φ)~0.05[1]
Molecular WeightVaries depending on the specific structure
Reactive GroupMaleimide
ReactivityThiol groups (e.g., cysteine residues)

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein (e.g., Antibody)

This protocol outlines the steps for conjugating this compound to a protein containing free thiol groups. If the protein of interest does not have accessible thiols, disulfide bonds may need to be reduced prior to conjugation.

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS), pH 7.0-7.5

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reducing agent (optional, e.g., TCEP)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction buffer: 10-100 mM Tris or HEPES, pH 7.0-7.5[2]

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[2]

    • If reduction of disulfide bonds is necessary, add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[2] Remove excess TCEP using a desalting column.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to warm to room temperature.

    • Add anhydrous DMSO to the vial to create a 10 mM stock solution.[2]

    • Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared fresh and used promptly.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution at a molar ratio of 10:1 to 20:1 (dye:protein). This ratio may require optimization for different proteins.[2]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 2-8°C, protected from light and with gentle stirring.[2]

  • Purification of the Conjugate:

    • Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4).

    • Load the reaction mixture onto the column.

    • Elute the conjugate with PBS. The labeled protein will elute first, appearing as a colored band.

    • Collect the fractions containing the purified Cy7.5-protein conjugate.

  • Characterization of the Conjugate:

    • Degree of Substitution (DOS) Calculation: The DOS, which is the average number of dye molecules per protein, is a critical parameter. An optimal DOS for most antibodies is typically between 2 and 10.[3]

      • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance of Cy7.5 (~774 nm, A₇₇₄).

      • Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:

        • Protein Concentration (M) = [A₂₈₀ - (A₇₇₄ × CF)] / ε_protein

        • Where CF is the correction factor for the dye at 280 nm (typically around 0.05 for cyanine dyes) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • Calculate the DOS using the following formula:

        • DOS = A₇₇₄ / (ε_dye × Protein Concentration (M))

        • Where ε_dye is the molar extinction coefficient of Cy7.5 at ~774 nm.

  • Storage:

    • For short-term storage, keep the conjugate at 4°C, protected from light.

    • For long-term storage, add a cryoprotectant like glycerol and store at -20°C or -80°C.

G cluster_prep Preparation Phase cluster_reaction Conjugation Phase cluster_purification Purification & Characterization protein_prep Protein Preparation (Dissolution +/- Reduction) conjugation Conjugation Reaction (Incubation) protein_prep->conjugation dye_prep This compound Stock Solution Preparation dye_prep->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification characterization Characterization (DOS Calculation) purification->characterization

Conjugation Workflow.
Protocol 2: In Vivo Imaging in a Mouse Model

This protocol provides a general guideline for in vivo fluorescence imaging using a Cy7.5-labeled protein in a tumor-bearing mouse model.

Materials:

  • Cy7.5-labeled protein conjugate

  • Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)

  • Anesthetic (e.g., isoflurane)

  • In vivo imaging system equipped for NIR fluorescence detection

  • Sterile PBS

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using a calibrated vaporizer with isoflurane.

    • Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.

  • Probe Administration:

    • Dilute the Cy7.5-labeled conjugate to the desired concentration in sterile PBS.

    • Administer the conjugate to the mouse, typically via intravenous (tail vein) injection. The optimal dose will depend on the specific conjugate and target, but a starting point of 1-5 nmol of the dye is common.[1]

  • In Vivo Imaging:

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the conjugate.

    • Use the appropriate excitation and emission filters for Cy7.5 (e.g., excitation ~760 nm, emission ~830 nm).

  • Data Analysis:

    • Define regions of interest (ROIs) over the tumor and a non-target tissue (e.g., muscle) to quantify the fluorescence intensity.

    • Calculate the tumor-to-background ratio (TBR) at each time point.

  • Ex Vivo Analysis (Optional):

    • At the final time point, euthanize the mouse.

    • Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).

    • Image the excised organs to confirm the in vivo signal and perform a more detailed biodistribution analysis.

G cluster_animal Animal Handling cluster_imaging Imaging & Analysis anesthesia Anesthesia injection Probe Injection (Intravenous) anesthesia->injection in_vivo_imaging In Vivo Imaging (Longitudinal) injection->in_vivo_imaging data_analysis Data Analysis (ROI, TBR) in_vivo_imaging->data_analysis ex_vivo_imaging Ex Vivo Organ Imaging (Optional) data_analysis->ex_vivo_imaging

In Vivo Imaging Workflow.

Quantitative Data

The following tables provide examples of quantitative data that can be obtained from in vivo imaging studies using Cy7.5 conjugates. The values presented are illustrative and will vary depending on the specific conjugate, animal model, and imaging system used.

Table 1: Illustrative Biodistribution of a Cy7.5-Labeled Antibody at 48h Post-Injection
OrganPercent Injected Dose per Gram (%ID/g)
Tumor15.2 ± 3.5
Blood5.8 ± 1.2
Liver20.5 ± 4.1
Kidneys8.1 ± 2.0
Spleen3.5 ± 0.8
Lungs4.2 ± 1.1
Muscle1.5 ± 0.4

Note: Data are presented as mean ± standard deviation.

Table 2: Illustrative Tumor-to-Background Ratios (TBRs) Over Time
Time Post-InjectionTumor-to-Muscle Ratio
4 hours2.1 ± 0.5
24 hours4.8 ± 1.1
48 hours6.5 ± 1.5
72 hours5.9 ± 1.3

Note: Data are presented as mean ± standard deviation. For Cy7-conjugated RGD peptides, tumor contrast as quantified by ROI analysis indicated a reduction in the tumor-to-normal tissue ratio when a blocking agent was co-injected.[4]

Considerations for In Vivo Imaging with this compound Conjugates

  • Stability of the Maleimide-Thiol Linkage: The thiosuccinimide linkage formed between a maleimide and a thiol can be susceptible to a retro-Michael reaction in vivo, leading to cleavage of the conjugate.[2] This can result in the premature release of the Cy7.5 dye from the targeting molecule. Strategies to improve the stability of this linkage, such as hydrolysis of the thiosuccinimide ring, have been developed.

  • Degree of Substitution (DOS): The DOS can significantly impact the pharmacokinetics and targeting ability of the conjugate. A high DOS may lead to faster clearance from the circulation. Therefore, the DOS should be carefully controlled and optimized for each specific application.

  • Autofluorescence: While NIR imaging reduces autofluorescence compared to visible light imaging, some background signal will still be present. It is important to include control animals that have not been injected with the fluorescent probe to establish the baseline autofluorescence levels.

  • Quantitative Analysis: For accurate quantification of the fluorescent signal, it is crucial to use an imaging system with appropriate calibration and to employ consistent data analysis methods. The use of fluorescence molecular tomography (FMT) can provide more accurate three-dimensional quantification of biodistribution compared to planar imaging.[5]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency (Low DOS) - Inactive maleimide dye- Insufficient dye-to-protein ratio- Presence of primary amines in the buffer- Protein concentration is too low- Use fresh dye stock solution- Optimize the dye-to-protein molar ratio- Use an amine-free buffer for conjugation- Concentrate the protein solution
High Background Signal in Vivo - Inefficient clearance of the conjugate- Non-specific binding- High autofluorescence- Modify the conjugate to improve clearance kinetics- Include a blocking agent if the target is known to be expressed in non-target tissues- Use appropriate spectral unmixing algorithms if available
No or Weak Signal Detected - Incorrect excitation/emission filters- Probe degradation- Low dose of the conjugate- Verify the instrument settings- Ensure proper storage and handling of the conjugate- Increase the injected dose
Variability Between Animals - Inconsistent injection volume or location- Physiological differences between animals- Ensure accurate and consistent administration of the probe- Use age- and sex-matched animals

By following these detailed protocols and considering the key aspects of in vivo imaging with this compound conjugates, researchers can effectively leverage this powerful technology to advance their scientific investigations and drug development efforts.

References

Application Notes and Protocols for Cy7.5 Maleimide Labeling of Peptides in Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Cy7.5 maleimide for fluorescently labeling cysteine-containing peptides. The subsequent protocols detail the necessary steps for conjugation, purification, and characterization of the labeled peptide, as well as its application in receptor binding studies.

Near-infrared (NIR) fluorescent dyes, such as Cyanine7.5 (Cy7.5), are invaluable tools for a variety of biological assays, including in vivo imaging and receptor binding studies, due to reduced background autofluorescence in biological tissues.[1] this compound is a thiol-reactive dye that specifically and efficiently labels biomolecules at free sulfhydryl groups, such as those on cysteine residues, through a Michael addition reaction to form a stable thioether bond.[1] This specific reactivity makes it an ideal choice for labeling peptides at engineered cysteine sites, ensuring site-specific conjugation and minimizing interference with the peptide's primary sequence responsible for receptor interaction.

The choice of a fluorescent label can potentially alter the binding affinity of a peptide to its receptor.[2] Therefore, it is crucial to characterize the binding properties of the labeled peptide and compare them to the unlabeled counterpart.

Data Presentation

Table 1: Effect of Dye-to-Peptide Molar Ratio on Labeling Efficiency and Receptor Binding Affinity. This table presents illustrative data on how varying the molar ratio of this compound to a model peptide can influence the degree of labeling (DOL) and the dissociation constant (Kd) for its target receptor. The DOL is determined spectrophotometrically, and the Kd is determined via a saturation binding assay.

Dye:Peptide Molar RatioDegree of Labeling (DOL)Binding Affinity (Kd) [nM]
5:10.8512.5
10:10.9813.1
20:11.0515.8

Note: Data are representative and will vary depending on the specific peptide and reaction conditions. A DOL close to 1 is often desired to avoid self-quenching and altered biological activity.[3]

Experimental Protocols

Protocol 1: this compound Labeling of a Cysteine-Containing Peptide

This protocol outlines the steps for conjugating this compound to a peptide with a single cysteine residue.

Materials:

  • Cysteine-containing peptide

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.[4] Other suitable buffers include Tris or HEPES.[4]

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for reduction of disulfide bonds.[4]

  • Quenching reagent: L-cysteine or β-mercaptoethanol

Procedure:

  • Peptide Preparation:

    • Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-10 mg/mL.[4]

    • If the peptide may have formed disulfide bonds, add a 10-100 molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce them.[1][5]

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.[5]

  • Labeling Reaction:

    • Add the this compound stock solution to the peptide solution to achieve a final dye-to-peptide molar ratio of 10:1 to 20:1.[1][5]

    • Mix thoroughly and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[1][5]

  • Quenching the Reaction:

    • Add a quenching reagent, such as L-cysteine, to a final concentration of 10-fold molar excess over the maleimide to consume any unreacted dye.

    • Incubate for an additional 30 minutes at room temperature.

Protocol 2: Purification of the Cy7.5-Labeled Peptide

Purification is essential to remove unreacted dye and byproducts. High-performance liquid chromatography (HPLC) is a common and effective method.[6][7]

Materials:

  • Crude labeled peptide solution

  • HPLC system with a C18 column[8]

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile[8]

Procedure:

  • Acidify the crude labeled peptide solution with TFA to a final concentration of 0.1%.

  • Inject the sample onto the C18 HPLC column.

  • Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).

  • Monitor the elution at two wavelengths: ~220 nm for the peptide backbone and ~750 nm for the Cy7.5 dye.

  • Collect the fractions corresponding to the major peak that absorbs at both wavelengths.

  • Lyophilize the purified fractions to obtain the Cy7.5-labeled peptide as a powder.

Protocol 3: Characterization of the Labeled Peptide

1. Degree of Labeling (DOL) Calculation: The DOL, which represents the average number of dye molecules per peptide, can be calculated using absorbance measurements.[9]

  • Procedure:

    • Reconstitute the purified, lyophilized peptide in an appropriate buffer.

    • Measure the absorbance of the solution at 280 nm (for the peptide, if it contains Trp or Tyr residues) and at the absorbance maximum of Cy7.5 (~750 nm).[10]

    • Calculate the concentration of the dye and the peptide using the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length.

      • Molar extinction coefficient (ε) of Cy7.5 is ~199,000 cm⁻¹M⁻¹.[1]

    • A correction factor may be needed for the dye's absorbance at 280 nm.[11][12]

    • The DOL is the molar ratio of the dye to the peptide.[10]

2. Mass Spectrometry: Confirm the identity and purity of the labeled peptide using mass spectrometry (e.g., MALDI-TOF or LC-MS).[10][13] The mass spectrum should show a peak corresponding to the molecular weight of the peptide plus the mass of the reacted this compound.[14][15]

Protocol 4: Receptor Binding Assay

This protocol describes a saturation binding assay using the Cy7.5-labeled peptide to determine the binding affinity (Kd) and the density of receptors (Bmax) on whole cells.

Materials:

  • Cy7.5-labeled peptide

  • Unlabeled peptide

  • Cells expressing the target receptor

  • Binding Buffer (e.g., PBS with 0.1% BSA)

  • 96-well black, clear-bottom plates

  • Plate reader capable of measuring fluorescence in the NIR range.

Procedure:

  • Cell Seeding: Seed cells expressing the target receptor in a 96-well plate and allow them to adhere overnight.

  • Saturation Binding:

    • Prepare serial dilutions of the Cy7.5-labeled peptide in binding buffer.

    • To determine non-specific binding, prepare a parallel set of dilutions containing a 100-fold molar excess of the unlabeled peptide.

    • Remove the culture medium from the cells and wash once with binding buffer.

    • Add the peptide solutions to the wells and incubate at 4°C for a time sufficient to reach equilibrium (to be determined empirically).

  • Washing:

    • Remove the incubation solutions and wash the cells three times with ice-cold binding buffer to remove unbound peptide.

  • Fluorescence Measurement:

    • Add a fixed volume of binding buffer or a lysis buffer to each well.

    • Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission filters for Cy7.5 (Ex/Em: ~750/773 nm).[1]

  • Data Analysis:

    • Subtract the non-specific binding signal from the total binding signal to obtain the specific binding.

    • Plot the specific binding as a function of the labeled peptide concentration.

    • Fit the data to a one-site binding (hyperbola) equation using non-linear regression to determine the Kd and Bmax. The fluorescence intensity can be fit to the binding isotherm equation to obtain the Kd.[16]

Visualizations

Caption: Michael addition reaction of this compound with a peptide's sulfhydryl group.

G Experimental Workflow for Peptide Labeling and Receptor Binding Assay A Peptide Preparation (with Cysteine) B This compound Conjugation A->B C Purification (HPLC) B->C D Characterization (MS, DOL) C->D E Receptor Binding Assay (Saturation Binding) D->E F Data Analysis (Kd, Bmax) E->F

Caption: Workflow from peptide labeling to receptor binding analysis.

G Signaling Pathway Activated by Peptide-Receptor Binding Peptide Cy7.5-Labeled Peptide Receptor Cell Surface Receptor Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Production (e.g., cAMP) G_Protein->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Gene Expression) Kinase_Cascade->Cellular_Response

Caption: A representative G-protein coupled receptor signaling pathway.

References

Application Note: Flow Cytometry Analysis with Cy7.5 Maleimide Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyanine7.5 (Cy7.5) is a near-infrared (NIR) fluorescent dye valuable for applications requiring deep tissue penetration and minimal interference from background autofluorescence, such as in vivo imaging.[1][2] In flow cytometry, its utility lies in its long-wavelength emission, which minimizes spectral overlap with fluorophores excited by common blue and yellow-green lasers.[3] This characteristic simplifies multicolor panel design and enhances the detection of antigens, particularly those with low expression levels.[3]

Cy7.5 maleimide is a thiol-reactive derivative designed for covalently conjugating the dye to proteins, peptides, or other biomolecules containing free sulfhydryl (-SH) groups.[1][4] The maleimide group selectively reacts with thiols at a neutral pH range (6.5-7.5) to form a stable thioether bond.[5][6] This application note provides detailed protocols for labeling antibodies with this compound and their subsequent use in flow cytometry analysis.

Spectral Properties and Instrument Considerations

Proper instrument setup is critical for detecting NIR dyes like Cy7.5.

  • Excitation and Emission: Cy7.5 has an excitation maximum around 785-788 nm and an emission maximum around 801-808 nm.[1][7]

  • Laser and Filter Configuration: A red laser (e.g., 633 nm or 640 nm) can provide sufficient excitation, although a laser closer to its excitation peak is optimal.[8] The emission is typically collected using a specific filter set for the far-red spectrum (e.g., a 780/60 nm bandpass filter). It is crucial to know your cytometer's specific laser and filter configuration to ensure it can efficiently detect Cy7.5.[8][9]

  • Multicolor Panel Design: When incorporating Cy7.5 into a multicolor panel, its primary advantage is reduced spectral overlap with shorter wavelength dyes.[3] However, compensation is still necessary, especially with other far-red dyes like APC or Alexa Fluor 700. Always run single-stain controls for each fluorophore in your panel to accurately calculate the compensation matrix.[8] Brighter fluorophores should be matched with weakly expressed antigens, while dimmer fluorophores can be used for highly expressed markers.[10]

FluorophoreExcitation Max (nm)Emission Max (nm)Common Laser (nm)Relative Brightness
Cy7.5 ~788~808633, 640Bright
APC-Cy7 650~785633, 640Bright[3]
APC ~650~660633, 640Very Bright[11]
PE-Cy7 565~785488, 561Very Bright[3]

Table 1: Comparison of Cy7.5 with other common far-red fluorophores used in flow cytometry.

Experimental Protocols

Protocol 1: Antibody Labeling with this compound

This protocol describes the covalent conjugation of this compound to an antibody. The process involves the reduction of disulfide bonds in the antibody's hinge region to generate free thiols, followed by reaction with the maleimide dye.

Materials:

  • Antibody (IgG) of interest (concentration >2 mg/mL recommended)[12]

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction Buffer: Degassed, thiol-free buffer, pH 7.0-7.5 (e.g., PBS, HEPES)[4]

  • Purification/Desalting column (e.g., Sephadex G-25)[6]

Procedure:

  • Antibody Preparation:

    • Dissolve or dialyze the antibody into the degassed Reaction Buffer at a concentration of 2-10 mg/mL.[6]

    • To reduce disulfide bonds and generate free thiols, add a 10-fold molar excess of TCEP to the antibody solution.[6][13]

    • Incubate for 30 minutes at room temperature.[6][13]

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a fresh 10 mM stock solution by dissolving the dye in anhydrous DMSO.[5] Vortex briefly to ensure it is fully dissolved. This solution should be used promptly.[6]

  • Conjugation Reaction:

    • Add the this compound stock solution to the reduced antibody solution. A starting molar ratio of 10-20 moles of dye per 1 mole of protein is recommended.[6][12]

    • Mix gently and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[6]

  • Purification:

    • Separate the labeled antibody from unreacted free dye using a desalting or size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[6]

    • Collect the fractions containing the purple-colored, labeled antibody.

  • Degree of Labeling (DOL) Calculation (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~788 nm (for Cy7.5).

    • Calculate the DOL using the Beer-Lambert law and the molar extinction coefficients for the antibody and dye. The optimal DOL for most antibodies is between 2 and 10.[6][12]

  • Storage:

    • Store the labeled antibody at 4°C, protected from light. Add a protein stabilizer like BSA and a preservative like sodium azide for long-term storage.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Storage Ab 1. Prepare Antibody in Reaction Buffer TCEP 2. Add TCEP to Reduce Disulfides React 4. Mix Antibody & Dye (10-20x Molar Excess) Incubate 2h @ RT Ab->React Dye 3. Prepare Fresh This compound in DMSO Purify 5. Purify via Size-Exclusion Chromatography React->Purify Store 6. Store Conjugate at 4°C, Protected from Light Purify->Store

Caption: Workflow for conjugating antibodies with this compound.
Protocol 2: Cell Staining for Flow Cytometry

This protocol outlines the steps for staining suspended cells (e.g., PBMCs) with a Cy7.5-conjugated antibody.

Materials:

  • Single-cell suspension (1 x 10^7 cells/mL)

  • FACS Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

  • Fc Receptor Blocking solution (e.g., Human TruStain FcX™ or unconjugated IgG)

  • Cy7.5-conjugated antibody (titrated to optimal concentration)

  • Viability Dye (optional, e.g., 7-AAD or a fixable viability dye)

  • Flow cytometry tubes

Procedure:

  • Cell Preparation:

    • Start with a single-cell suspension. Wash cells by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet in cold FACS buffer.[3]

    • Count the cells and adjust the concentration to 1 x 10^7 cells/mL.[3]

    • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each flow cytometry tube.[3]

  • Fc Receptor Blocking:

    • To prevent non-specific binding, add an Fc blocking reagent to the cells according to the manufacturer's instructions.[8]

    • Incubate for 10 minutes at room temperature.[3]

  • Antibody Staining:

    • Add the predetermined optimal concentration of the Cy7.5-labeled antibody to the cells.

    • Include necessary controls: an unstained control, a single-stain Cy7.5 control for compensation, and a Fluorescence Minus One (FMO) control for accurate gating.[8]

    • Vortex gently and incubate for 20-30 minutes at 4°C in the dark.[3] Protecting samples from light is critical to prevent dye degradation.[3][8]

  • Washing:

    • Add 2 mL of cold FACS buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes and discard the supernatant. Repeat the wash step to remove unbound antibody.[3]

  • Viability Staining (Optional):

    • If using a non-fixable viability dye like 7-AAD, resuspend the cell pellet in 200-400 µL of FACS buffer and add the dye 5-10 minutes before analysis.[3]

  • Data Acquisition:

    • Resuspend the final cell pellet in 0.5 mL of PBS.

    • Acquire samples on a flow cytometer equipped with the appropriate laser and filters for Cy7.5 detection. Ensure the compensation matrix has been correctly applied.

Staining_Workflow start Start: Single-Cell Suspension prep 1. Cell Wash & Count (1x10^6 cells/tube) start->prep block 2. Fc Receptor Block (10 min @ RT) prep->block stain 3. Stain with Cy7.5 Ab (20-30 min @ 4°C, dark) block->stain wash1 4. Wash with FACS Buffer stain->wash1 wash2 5. Repeat Wash wash1->wash2 viability 6. Viability Staining (Optional, 5-10 min) wash2->viability acquire 7. Resuspend & Acquire on Flow Cytometer viability->acquire done End: FCS Data File acquire->done

Caption: Standard workflow for cell staining with a Cy7.5 conjugate.
Data Analysis and Interpretation

Stain Index (SI): The Stain Index is a useful metric for quantifying the brightness of a fluorochrome and determining the optimal antibody concentration (titration).[14][15] It normalizes the signal (positive population) against the background noise (negative population's spread).[15][16] A higher stain index indicates better resolution between the positive and negative populations.

The formula is generally: Stain Index = (Median_positive - Median_negative) / (2 * SD_negative) [14][16]

Where:

  • Median_positive: Median fluorescence intensity of the positively stained population.

  • Median_negative: Median fluorescence intensity of the unstained/negative population.

  • SD_negative: Standard deviation of the negative population.

Antibody DilutionMFI (Positive)MFI (Negative)SD (Negative)Calculated Stain Index
1:5085,0001,50045092.8
1:100 82,000 1,200 380 106.3
1:20071,0001,10037094.5
1:40055,0001,05036074.9

Table 2: Example titration data for a Cy7.5-conjugated antibody. The optimal concentration is determined by the dilution that yields the highest Stain Index[10][16], which in this example is 1:100.

Logic_Diagram topic Considerations for Cy7.5 in Multicolor Flow Cytometry inst Instrument Setup topic->inst panel Panel Design topic->panel controls Experimental Controls topic->controls laser Correct Laser? (e.g., 640 nm) inst->laser filter Appropriate Filter? (e.g., 780/60 bp) inst->filter brightness Match Brightness to Antigen Density panel->brightness overlap Minimize Spectral Overlap with Dyes like APC panel->overlap comp Single-Stain Compensation Beads/Cells controls->comp fmo Fluorescence Minus One (FMO) for Gating controls->fmo viability_ctrl Viability Dye to Exclude Dead Cells controls->viability_ctrl

Caption: Key considerations for using Cy7.5 in multicolor experiments.

References

Application Notes and Protocols for Disulfide Bond Reduction Prior to Maleimide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleimide-based labeling is a cornerstone of bioconjugation, enabling the attachment of various moieties such as fluorescent dyes, drugs, or affinity tags to proteins and other biomolecules.[1] This technique hinges on the specific and efficient reaction between a maleimide group and a free sulfhydryl (thiol) group, most commonly found on cysteine residues.[1][2] However, a significant challenge arises from the fact that within many proteins, cysteine residues naturally exist in an oxidized state, forming disulfide bonds that are unreactive towards maleimides.[1][3][4] Consequently, the reduction of these disulfide bonds to yield free, reactive thiols is an indispensable prerequisite for successful maleimide labeling.[1][3]

These application notes provide a comprehensive guide to the principles and protocols for effectively reducing disulfide bonds in proteins before their conjugation with maleimide-containing reagents. We will delve into the selection of appropriate reducing agents, provide detailed, step-by-step experimental procedures, and discuss critical parameters to ensure high-efficiency, specific, and reproducible bioconjugation.

Selecting the Optimal Reducing Agent

The choice of reducing agent is a critical determinant for successful disulfide bond reduction while minimizing interference with the subsequent maleimide labeling step. The most commonly employed reducing agents in this context are Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT).

TCEP (Tris(2-carboxyethyl)phosphine) is frequently the preferred reducing agent for several key reasons:

  • Thiol-Free: TCEP is a phosphine-based reductant and does not contain a thiol group. This is a significant advantage as it does not compete with the protein's thiols for reaction with the maleimide reagent.[1] While removal of excess TCEP is still recommended for optimal results, it is not always essential.[1][5]

  • Stability: TCEP exhibits greater stability in solution and is less susceptible to air oxidation compared to DTT.[1][6]

  • Wide pH Range: It remains effective over a broad pH range, typically from 1.5 to 8.5.[1]

  • Odorless: Unlike thiol-based reducing agents, TCEP is odorless, improving lab safety and comfort.[1]

DTT (Dithiothreitol) , also known as Cleland's reagent, is another potent reducing agent. However, it possesses certain drawbacks:

  • Thiol-Containing: DTT contains thiol groups and will react with maleimides. Therefore, it is imperative to completely remove any excess DTT before the addition of the maleimide reagent to prevent unwanted side reactions and reagent consumption.[1][7]

  • Narrower pH Range: DTT is most effective at pH values greater than 7.[1]

  • Less Stable: DTT is more prone to oxidation by air.[1]

Quantitative Comparison of Common Reducing Agents
FeatureTCEP (Tris(2-carboxyethyl)phosphine)DTT (Dithiothreitol)2-Mercaptoethanol (BME)
Chemistry Thiol-free phosphine-based reductantThiol-containing reductantThiol-containing reductant
Optimal pH Range 1.5 - 8.5[1]> 7.0[1]~7.5 - 8.5
Stability More stable, resistant to air oxidation[1][6]Less stable, prone to oxidation[1]Less stable than DTT, strong odor[8]
Removal Before Labeling Recommended, but not always essential[1][5]Mandatory[1]Mandatory
Side Reactions Can be unstable in phosphate buffers[6][8]Reacts with maleimidesReacts with maleimides

Experimental Protocols

This section provides detailed, step-by-step protocols for disulfide bond reduction using TCEP and DTT, followed by the maleimide labeling procedure. It is crucial to work in an oxygen-free environment where possible to prevent the re-oxidation of free thiols.[5] This can be achieved by using degassed buffers and flushing reaction vials with an inert gas like nitrogen or argon.[3][9]

Protocol 1: Disulfide Reduction with TCEP (Recommended)

This is the recommended protocol for most applications due to the advantages of TCEP.

Materials:

  • Protein of interest

  • Degassed reaction buffer (e.g., PBS, Tris, HEPES, pH 7.0-7.5)[3][9]

  • TCEP hydrochloride

  • 0.5 M NaOH (for TCEP neutralization)

  • Maleimide-containing reagent (e.g., fluorescent dye, biotin)

  • Anhydrous DMSO or DMF[3]

  • Desalting column or dialysis equipment for purification[1]

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[1][3][9]

  • TCEP Preparation: Prepare a fresh stock solution of TCEP (e.g., 0.5 M in water) and neutralize to pH 7.0 with NaOH.[1]

  • Reduction Step: Add a 10-100 molar excess of the neutralized TCEP solution to the protein solution.[1][3] Flush the reaction vial with an inert gas, seal it, and incubate for 20-30 minutes at room temperature.[1][3]

  • Removal of Excess TCEP (Optional but Recommended): To ensure the highest labeling efficiency, it is advisable to remove the excess TCEP. This can be achieved using a desalting column or through dialysis against the degassed reaction buffer.[1]

  • Maleimide Reagent Preparation: Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.[1][3]

  • Maleimide Labeling: Add a 10-20 molar excess of the maleimide solution to the reduced protein solution.[1][3] Flush the vial with inert gas, seal it tightly, and protect it from light.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C.[1][3] Longer incubation at lower temperatures can be beneficial for sensitive proteins.

  • Purification: Remove the excess, unreacted maleimide reagent using a gel filtration column, dialysis, or HPLC.[1]

Protocol 2: Disulfide Reduction with DTT

Use this protocol if TCEP is not available.

Materials:

  • Protein of interest

  • Degassed reaction buffer (e.g., PBS, Tris, HEPES, pH > 7.0)

  • DTT

  • Maleimide-containing reagent

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.

  • DTT Preparation: Prepare a fresh stock solution of DTT (e.g., 1 M in water).

  • Reduction Step: Add DTT to the protein solution to a final concentration of 1-10 mM. Flush the reaction vial with an inert gas, seal it, and incubate for 30-60 minutes at room temperature.[1]

  • Mandatory Removal of Excess DTT: It is critical to remove all excess DTT before adding the maleimide reagent. Use a desalting column or perform dialysis against the degassed reaction buffer.

  • Maleimide Reagent Preparation: Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.

  • Maleimide Labeling: Add a 10-20 molar excess of the maleimide solution to the reduced and purified protein solution. Flush the vial with inert gas, seal it tightly, and protect it from light.

  • Incubation: Incubate for 2 hours at room temperature or overnight at 2-8°C.

  • Purification: Remove the excess, unreacted maleimide reagent using a gel filtration column, dialysis, or HPLC.

Summary of Recommended Reaction Parameters
ParameterRecommended RangeRationale
Protein Concentration 1-10 mg/mL[3][9]Ensures a sufficient concentration for the reaction to proceed efficiently.
Reaction Buffer PBS, Tris, HEPES[3][9]Buffers that do not contain thiols are essential.
pH 7.0-7.5[3][9]Optimal for maleimide reactivity with thiols and minimizes hydrolysis of the maleimide group.[7]
TCEP Molar Excess 10-100x[1][3]Sufficient to drive the reduction of disulfide bonds to completion.
Reduction Time (TCEP) 20-30 minutes[1][3]Generally sufficient for complete reduction at room temperature.
DTT Concentration 1-10 mMEffective concentration for disulfide bond reduction.
Reduction Time (DTT) 30-60 minutes[1]Requires a slightly longer incubation time compared to TCEP.
Maleimide Molar Excess 10-20x[1][3]Should be optimized for each specific protein to achieve the desired degree of labeling.
Labeling Time 2 hours at RT or overnight at 2-8°C[1][3]Longer incubation at lower temperatures can be beneficial for sensitive proteins.

Visualizing the Workflow and Chemistry

To further clarify the process, the following diagrams illustrate the chemical reaction and the experimental workflow.

G cluster_reduction Disulfide Bond Reduction cluster_labeling Maleimide Labeling Protein-S-S-Protein Protein with Disulfide Bond Reducing_Agent + Reducing Agent (e.g., TCEP or DTT) Protein-S-S-Protein->Reducing_Agent Protein-SH Reduced Protein with Free Thiols Reducing_Agent->Protein-SH Reduced_Protein Reduced Protein with Free Thiols Maleimide + Maleimide Reagent Reduced_Protein->Maleimide Labeled_Protein Labeled Protein (Stable Thioether Bond) Maleimide->Labeled_Protein

Caption: Chemical pathway of disulfide reduction and maleimide labeling.

G start Start: Protein Sample protein_prep 1. Prepare Protein in Degassed Buffer (pH 7.0-7.5) start->protein_prep add_reductant 2. Add Reducing Agent (TCEP or DTT) protein_prep->add_reductant incubate_reduction 3. Incubate for Reduction add_reductant->incubate_reduction remove_reductant 4. Remove Excess Reductant (Mandatory for DTT) incubate_reduction->remove_reductant add_maleimide 5. Add Maleimide Reagent remove_reductant->add_maleimide incubate_labeling 6. Incubate for Labeling add_maleimide->incubate_labeling purify 7. Purify Labeled Protein incubate_labeling->purify end End: Purified Labeled Protein purify->end

Caption: Experimental workflow for disulfide reduction and maleimide labeling.

Troubleshooting and Key Considerations

  • Low or No Labeling Efficiency:

    • Incomplete Reduction: Ensure the molar excess of the reducing agent and the incubation time are sufficient. The efficiency of reduction can be assessed using Ellman's reagent (DTNB) to quantify free thiols.[8]

    • Thiol Re-oxidation: Maintain an oxygen-free environment by using degassed buffers and inert gas.

    • Hydrolysis of Maleimide: The maleimide group can undergo hydrolysis, especially at pH values above 7.5.[7] Prepare maleimide stock solutions fresh in anhydrous solvent and use the appropriate pH for the labeling reaction.

  • Protein Aggregation or Precipitation:

    • The reduction of disulfide bonds that are critical for maintaining a protein's tertiary structure can lead to unfolding and aggregation.[10]

    • Optimization: Consider performing the reduction at a lower temperature (e.g., 4°C), reducing the protein concentration, or including stabilizing excipients like glycerol or non-ionic detergents in the buffer.[10]

  • Non-specific Labeling:

    • At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues.[7] Maintaining the pH between 7.0 and 7.5 is crucial for thiol-specific labeling.

Conclusion

The reduction of disulfide bonds is a pivotal step for the successful maleimide labeling of many proteins. TCEP is generally the recommended reducing agent due to its stability, thiol-free nature, and broad pH range of activity. By adhering to the detailed protocols and considering the key parameters outlined in these application notes, researchers can achieve efficient and specific bioconjugation for a wide array of applications in research and drug development. It is always advisable to empirically optimize the reaction conditions for each specific protein and maleimide reagent to obtain the best possible results.

References

Purifying Cy7.5 Maleimide-Labeled Proteins: A Guide to Removing Free Dye

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: The conjugation of proteins with fluorescent dyes, such as Cy7.5 maleimide, is a cornerstone technique in various fields of biological research and drug development. Cy7.5, a near-infrared (NIR) cyanine dye, offers deep tissue penetration and minimal autofluorescence, making it ideal for in vivo imaging and other sensitive applications. The maleimide functional group allows for specific covalent attachment to free sulfhydryl groups on proteins, typically from cysteine residues. Following the labeling reaction, a critical step is the removal of unreacted, free this compound from the protein conjugate. Incomplete purification can lead to high background signals, inaccurate quantification of labeling, and potential artifacts in downstream applications. This document provides detailed protocols and comparative data for common methods used to purify this compound-labeled proteins from free dye, ensuring high-purity conjugates for reliable and reproducible results.

Methods for Purification

Several methods can be employed to separate the larger labeled protein from the smaller, unreacted dye molecule. The choice of method depends on factors such as the scale of the purification, the properties of the protein, and the required final concentration and purity. The most common techniques are:

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their size. Larger molecules (the labeled protein) elute first, while smaller molecules (the free dye) are retained in the porous beads of the chromatography resin and elute later.

  • Dialysis: This technique involves the use of a semi-permeable membrane with a specific molecular weight cutoff (MWCO) that allows small molecules like the free dye to diffuse out into a larger volume of buffer, while retaining the larger protein conjugate.

  • Dye Removal Spin Columns: These are pre-packed columns containing a resin specifically designed to bind and remove excess fluorescent dyes from labeling reactions, offering a quick and convenient purification method.

  • Tangential Flow Filtration (TFF): This method is particularly suitable for larger sample volumes and involves the circulation of the sample tangentially across a membrane. The smaller free dye molecules pass through the membrane (permeate), while the larger labeled protein is retained (retentate) and concentrated.

Quantitative Comparison of Purification Methods

The following table summarizes the typical performance of each purification method for removing free this compound from a labeled protein solution. The values presented are approximate and can vary depending on the specific protein, initial dye-to-protein ratio, and experimental conditions.

Purification MethodTypical Protein Recovery (%)Typical Free Dye Removal (%)Processing TimeScalabilityKey AdvantagesKey Disadvantages
Size Exclusion Chromatography (SEC)85-95%>99%30-60 minutesLow to MediumHigh purity, good for buffer exchangeSample dilution, requires chromatography system
Dialysis>90%~95-99%12-48 hoursLow to HighGentle, simple setupVery time-consuming, significant sample dilution
Dye Removal Spin Columns>95%>98%<15 minutesLowFast, high protein recovery, easy to useLimited to small sample volumes, resin is single-use
Tangential Flow Filtration (TFF)>95%>99%1-3 hoursMedium to HighFast for large volumes, concentration and purification in one stepRequires specialized equipment, potential for membrane fouling

Experimental Protocols

Protein Preparation for Labeling

Prior to labeling, it is crucial to ensure the protein is in a suitable buffer and that free sulfhydryl groups are available for reaction with the maleimide dye.

Protocol:

  • Buffer Exchange: Dissolve or exchange the protein into a thiol-free buffer at a pH of 7.0-7.5, such as phosphate-buffered saline (PBS). Buffers containing primary amines like Tris should be avoided if the dye has an amine-reactive variant.

  • Protein Concentration: Adjust the protein concentration to 1-10 mg/mL.

  • (Optional) Reduction of Disulfides: If the protein has internal disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate for 30-60 minutes at room temperature. Note: DTT or β-mercaptoethanol can also be used, but they must be completely removed before adding the maleimide dye, as they contain free thiols. TCEP does not need to be removed.

This compound Labeling of Proteins

Protocol:

  • Prepare Dye Stock Solution: Dissolve the this compound powder in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mM. This stock solution should be protected from light and used promptly.

  • Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The reaction can be carried out for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction (Optional): To stop the labeling reaction, a small molecule thiol such as β-mercaptoethanol or L-cysteine can be added to quench any unreacted maleimide.

G cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification Prot_Buffer Protein in appropriate buffer (pH 7.0-7.5) Prot_Reduce Optional: Reduce disulfides with TCEP Prot_Buffer->Prot_Reduce Reaction Incubate Protein and Dye Prot_Reduce->Reaction Dye_Prep Prepare this compound Stock Solution Dye_Prep->Reaction Purify Purification of Labeled Protein from Free Dye Reaction->Purify G cluster_workflow SEC Purification Workflow Equilibrate Equilibrate SEC Column Load Load Labeling Reaction Mixture Equilibrate->Load Elute Elute with Purification Buffer Load->Elute Collect Collect and Monitor Fractions Elute->Collect Pool Pool Labeled Protein Fractions Collect->Pool G cluster_workflow Dialysis Workflow Prepare Prepare Dialysis Membrane Load Load Sample into Tubing/Cassette Prepare->Load Dialyze Dialyze against large volume of buffer Load->Dialyze Change_Buffer Perform multiple buffer changes Dialyze->Change_Buffer Recover Recover Purified Labeled Protein Change_Buffer->Recover G cluster_workflow Spin Column Workflow Prepare Prepare Spin Column Load Load Sample onto Resin Prepare->Load Centrifuge Centrifuge Column Load->Centrifuge Collect Collect Purified Protein Centrifuge->Collect G cluster_workflow TFF Purification Workflow Setup System Setup and Equilibration Load Load Labeling Reaction Mixture Setup->Load Concentrate1 Optional: Initial Concentration Load->Concentrate1 Diafilter Perform Diafiltration Concentrate1->Diafilter Concentrate2 Final Concentration Diafilter->Concentrate2 Recover Recover Purified Labeled Protein Concentrate2->Recover

Application Note & Protocol: Calculating the Degree of Labeling for Cy7.5 Maleimide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for determining the degree of labeling (DOL) of biomolecules conjugated with Cy7.5 maleimide. The DOL represents the average number of dye molecules conjugated to each biomolecule (e.g., an antibody or protein). Accurate DOL determination is critical for ensuring the quality, consistency, and performance of fluorescently labeled conjugates in various applications, including in vivo imaging, flow cytometry, and fluorescence microscopy. Cy7.5, a near-infrared (NIR) cyanine dye, is frequently used for these applications due to its favorable spectral properties and deep tissue penetration. The maleimide functional group specifically reacts with free sulfhydryl (thiol) groups on proteins, providing a common and effective conjugation strategy.

The calculation of DOL is based on the Beer-Lambert law, which relates absorbance to the concentration of the absorbing species. By measuring the absorbance of the conjugate at the maximum absorbance wavelengths of the protein (typically 280 nm) and the Cy7.5 dye (around 750 nm), the concentration of each component can be determined, and from this, the DOL can be calculated.

Key Quantitative Data

A summary of the essential quantitative data required for DOL calculation is presented in the table below.

ParameterValue
Cy7.5 Extinction Coefficient (ε_dye) 250,000 M⁻¹cm⁻¹ at ~750 nm
Typical IgG Extinction Coefficient (ε_protein) 210,000 M⁻¹cm⁻¹ at 280 nm
Correction Factor (CF) at 280 nm for Cy7.5 A₂₈₀ = CF × A_max (typically ~0.05 for Cy7.5)
Molecular Weight of IgG ~150,000 g/mol

Experimental Protocol: Determining the Degree of Labeling

This protocol outlines the steps for calculating the DOL of a Cy7.5-labeled antibody using UV-Vis spectrophotometry.

Materials:

  • Cy7.5-labeled antibody conjugate solution

  • Purification buffer (e.g., PBS, pH 7.4)

  • UV-Vis spectrophotometer

  • Quartz or UV-transparent cuvettes (1 cm path length)

Procedure:

  • Purification of the Conjugate: It is crucial to remove any unconjugated Cy7.5 dye from the labeled protein solution. This is typically achieved through size exclusion chromatography (e.g., a desalting column) or dialysis. The final conjugate should be in a suitable buffer (e.g., PBS).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions. Set the measurement wavelength to 280 nm and the maximum absorbance wavelength for Cy7.5 (typically around 750 nm).

  • Blank Measurement: Fill a cuvette with the purification buffer and use this to blank the spectrophotometer at both 280 nm and the Cy7.5 A_max.

  • Absorbance Measurement of the Conjugate:

    • If necessary, dilute the purified conjugate solution with the purification buffer to ensure the absorbance readings are within the linear range of the spectrophotometer (typically 0.1 - 1.0). Record the dilution factor if one is used.

    • Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the A_max of Cy7.5 (~750 nm, denoted as A_dye).

  • Calculations:

    a. Concentration of the Dye: Calculate the molar concentration of the Cy7.5 dye using its absorbance at the maximum wavelength and its molar extinction coefficient.

    b. Correction for Dye Absorbance at 280 nm: The Cy7.5 dye also absorbs light at 280 nm, which will interfere with the protein concentration measurement. This contribution must be subtracted.

    c. Concentration of the Protein: Calculate the molar concentration of the protein using the corrected absorbance at 280 nm and the protein's molar extinction coefficient.

    d. Degree of Labeling (DOL) Calculation: The DOL is the molar ratio of the dye to the protein.

Workflow for DOL Calculation

DOL_Workflow cluster_prep Preparation cluster_calc Calculation Steps cluster_result Final Result Purify 1. Purify Conjugate (Remove free dye) Measure 2. Measure Absorbance (A₂₈₀ & A_dye) Purify->Measure Calc_Dye 3. Calculate Dye Concentration [Dye] = A_dye / ε_dye Measure->Calc_Dye Correct_A280 4. Correct Protein Absorbance Corrected A₂₈₀ = A₂₈₀ - (A_dye × CF) Measure->Correct_A280 DOL Degree of Labeling (DOL) DOL = [Dye] / [Protein] Calc_Dye->DOL Calc_Protein 5. Calculate Protein Concentration [Protein] = Corrected A₂₈₀ / ε_protein Correct_A280->Calc_Protein Calc_Protein->DOL

Caption: Workflow for calculating the Degree of Labeling (DOL).

Signaling Pathway of Maleimide Conjugation

The following diagram illustrates the chemical reaction between a maleimide-functionalized dye and a free sulfhydryl group on a protein.

Maleimide_Reaction Protein Protein-SH (Free Sulfhydryl) Conjugate Protein-S-Cy7.5 (Stable Thioether Bond) Protein->Conjugate + Dye Cy7.5-Maleimide Dye->Conjugate

Caption: Reaction of this compound with a protein's sulfhydryl group.

Considerations and Troubleshooting

  • Accurate Extinction Coefficients: The accuracy of the DOL calculation is highly dependent on the extinction coefficients used for the protein and the dye. If the exact extinction coefficient for your specific protein is known, it should be used. For antibodies of the IgG class, 210,000 M⁻¹cm⁻¹ is a commonly accepted average.

  • Purity of the Conjugate: Incomplete removal of free dye will lead to an overestimation of the DOL. Ensure that the purification method is effective.

  • Protein Aggregation: Protein aggregation can cause light scattering, leading to artificially high absorbance readings. If aggregation is suspected, centrifuge the sample before measurement.

  • pH of the Buffer: The pH of the buffer can influence the absorbance spectrum of both the protein and the dye. It is important to use the same buffer for the blank and the sample measurements. The conjugation reaction itself is also pH-dependent, with optimal reactivity of maleimides with thiols occurring at a pH range of 6.5-7.5.

  • Spectrophotometer Linearity: Ensure that the absorbance values fall within the linear range of the instrument. If the absorbance is too high, dilute the sample and re-measure, remembering to account for the dilution factor in the final calculation.

Application Notes and Protocols for Cy7.5 Maleimide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy7.5 maleimide is a near-infrared (NIR) fluorescent dye that enables the labeling of biomolecules, such as proteins and peptides, through a selective reaction with sulfhydryl (thiol) groups.[1] This process, known as maleimide conjugation, forms a stable thioether bond, allowing for the creation of fluorescently labeled conjugates for various applications, including in vivo imaging, fluorescence microscopy, and flow cytometry.[1] The utility of Cy7.5 lies in its emission in the NIR spectrum, which minimizes background fluorescence from tissues.[1] This document provides detailed protocols and application notes for the successful conjugation of this compound, with a focus on optimizing the reaction buffer pH and composition.

Reaction Mechanism

The core of the conjugation process is the Michael addition reaction between the maleimide group of the Cy7.5 dye and the sulfhydryl group of a cysteine residue on a protein or peptide.[1] This reaction is highly selective for thiols within a specific pH range, resulting in the formation of a stable thioether linkage.[1]

Optimal Buffer pH and Composition for this compound Conjugation

The pH of the reaction buffer is a critical parameter that significantly influences both the rate and specificity of the maleimide-thiol conjugation.

Recommended pH Range:

The optimal pH range for maleimide conjugation to thiols is 6.5 to 7.5 .[2][3]

  • Below pH 6.5: The reaction rate slows down as the thiol group is less likely to be in its reactive thiolate anion form.[2]

  • Above pH 7.5: The reaction loses specificity, and the maleimide group becomes increasingly susceptible to hydrolysis, rendering it inactive.[2][3] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[2][3]

Recommended Buffers:

Several buffers are suitable for this compound conjugation, provided they are free of thiol-containing compounds.[4][5]

BufferRecommended Concentration
Phosphate-Buffered Saline (PBS)1x
Tris10-100 mM[4][5]
HEPES10-100 mM[4][5]
MES100 mM[6]

Buffer Additives:

  • EDTA: Including 2-5 mM EDTA in the reaction buffer is recommended to prevent the oxidation of free thiols.[7]

  • Degassing: It is crucial to use degassed buffers to minimize the oxidation of sulfhydryl groups.[4] This can be achieved by applying a vacuum or by bubbling an inert gas like nitrogen or argon through the solution.[4]

Components to Avoid:

Buffers containing primary or secondary amines (e.g., Tris at higher pHs where it can be reactive, glycine) and thiol-containing compounds (e.g., DTT, β-mercaptoethanol) must be avoided as they will compete with the target molecule for reaction with the maleimide.[3][8][9]

Experimental Protocols

Protocol 1: Preparation of Protein for Conjugation
  • Buffer Preparation: Prepare a suitable conjugation buffer (e.g., PBS, Tris, or HEPES) at a pH of 7.0-7.5.[5] Degas the buffer thoroughly.

  • Protein Solution: Dissolve the protein to be labeled in the degassed buffer at a concentration of 1-10 mg/mL.[4]

  • (Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to generate free sulfhydryl groups.[10]

    • Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1][4][5] TCEP is recommended as it does not contain thiols and does not need to be removed before the conjugation step.[8]

    • Incubate the mixture for 20-60 minutes at room temperature.[2][4]

Protocol 2: Preparation of this compound Stock Solution
  • Solvent: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[4][5][11]

  • Storage: The stock solution should be prepared fresh.[11] Unused portions can be stored at -20°C for up to a month, protected from light and moisture.[1][4][5]

Protocol 3: Conjugation Reaction
  • Molar Ratio: A starting molar ratio of 10:1 to 20:1 (dye:protein) is recommended.[1][4][11] This ratio may need to be optimized for each specific protein.[4]

  • Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently stirring.[4] The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% to avoid protein denaturation.[11]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[1][4][11]

  • (Optional) Quenching: The reaction can be stopped by adding an excess of a free thiol-containing compound like cysteine or β-mercaptoethanol.[2]

Protocol 4: Purification of the Conjugate

After the conjugation reaction, it is essential to remove any unreacted dye.

  • Size-Exclusion Chromatography: Use a desalting column, such as Sephadex G-25, to separate the labeled protein from the free dye.[6][9]

  • Dialysis: Dialysis can also be used for purification.[2]

Protocol 5: Characterization of the Conjugate

Degree of Labeling (DOL):

The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance of Cy7.5 (approximately 788 nm, Amax).[12]

  • Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:

    • Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

      • CF is the correction factor for the dye's absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the dye concentration:

    • Dye Concentration (M) = Amax / ε_dye

      • ε_dye is the molar extinction coefficient of Cy7.5 at its Amax (approximately 222,000 cm⁻¹M⁻¹).[12]

  • Calculate the DOL:

    • DOL = Dye Concentration / Protein Concentration

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis protein_prep 1. Prepare Protein Solution (pH 6.5-7.5 Buffer) conjugation 3. Mix Protein and Dye (Incubate 2h RT or O/N 4°C) protein_prep->conjugation Add Dye to Protein dye_prep 2. Prepare this compound Stock Solution (DMSO/DMF) dye_prep->conjugation purification 4. Purify Conjugate (Size-Exclusion Chromatography) conjugation->purification Remove Free Dye analysis 5. Characterize Conjugate (Calculate Degree of Labeling) purification->analysis

Caption: A typical experimental workflow for protein labeling with this compound.

Signaling Pathway of Maleimide Reaction

maleimide_reaction Protein_SH Protein with Sulfhydryl Group (-SH) Thioether_Bond Stable Thioether Bond Formation Protein_SH->Thioether_Bond Cy7_5_Maleimide This compound Cy7_5_Maleimide->Thioether_Bond Labeled_Protein Cy7.5 Labeled Protein Thioether_Bond->Labeled_Protein

Caption: The reaction of this compound with a protein sulfhydryl group.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Suboptimal pH.Ensure the reaction buffer pH is strictly within the 6.5-7.5 range.[2]
Oxidation of sulfhydryl groups.Use degassed buffers and consider adding EDTA to chelate metal ions.[7]
Incomplete reduction of disulfide bonds.Ensure a sufficient excess of TCEP is used and allow for adequate incubation time.
Hydrolysis of maleimide.Prepare the maleimide stock solution fresh and avoid prolonged storage in aqueous solutions.[2]
Protein Precipitation High concentration of organic solvent.Keep the final concentration of DMSO or DMF in the reaction mixture below 10%.[11]
Protein instability.Optimize buffer conditions and protein concentration.

Storage of Conjugated Proteins

  • Short-term: For immediate use, the purified conjugate can be stored at 2-8°C for up to one week, protected from light.[5][13]

  • Long-term: For longer storage, add a stabilizer like 5-10 mg/mL BSA and a microbial inhibitor such as 0.01-0.03% sodium azide.[5][13] Alternatively, add 50% glycerol and store at -20°C for up to a year.[5][13]

References

Application Notes and Protocols for Sentinel Lymph Node Mapping Using Cy7.5 Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sentinel lymph node (SLN) mapping is a critical diagnostic procedure for staging various types of cancer. It involves identifying and biopsying the first lymph node(s) to which cancer cells are most likely to spread from a primary tumor. Near-infrared (NIR) fluorescence imaging has emerged as a powerful technique for real-time, non-radioactive visualization of lymphatic drainage and SLN identification. Cyanine dyes, particularly those with emission wavelengths in the NIR spectrum (700-900 nm), are well-suited for in vivo imaging due to their deep tissue penetration and low autofluorescence.

Cy7.5 is a NIR fluorophore with an emission maximum around 808 nm, making it an excellent candidate for in vivo imaging applications. The maleimide functional group of Cy7.5 maleimide allows for its covalent conjugation to thiol (-SH) groups present on proteins, such as cysteine residues. By conjugating this compound to a carrier molecule that is readily taken up by the lymphatic system, such as albumin, a targeted fluorescent probe for SLN mapping can be created. This document provides detailed application notes and protocols for the use of this compound in preclinical SLN mapping.

Principle of the Method

The methodology involves two key stages:

  • Conjugation of this compound to a carrier protein: this compound is covalently attached to a carrier protein, typically human serum albumin (HSA), through a thiol-maleimide reaction. HSA is a suitable carrier due to its natural propensity to be transported through the lymphatic system.

  • In vivo sentinel lymph node mapping: The resulting Cy7.5-HSA conjugate is administered via interstitial injection (e.g., intradermal or subcutaneous) near the primary tumor or in the anatomical region of interest. The fluorescent conjugate is then transported via the lymphatic vessels to the draining SLNs. A NIR fluorescence imaging system is used to visualize the lymphatic channels and locate the SLNs in real-time.

Data Presentation

The following tables summarize key quantitative data derived from studies using similar NIR fluorescent probes for SLN mapping. These values can serve as a starting point for optimizing experiments with a Cy7.5-HSA conjugate.

Table 1: Recommended Starting Parameters for Cy7.5-HSA Conjugate in Preclinical Models

ParameterRecommended ValueNotes
Carrier Protein Human Serum Albumin (HSA)Other thiol-containing proteins or polymers can be used.
Dye-to-Protein Molar Ratio 3-5A higher ratio may lead to quenching and altered pharmacokinetics.
Injection Concentration 100-600 µMOptimization may be required based on the animal model and imaging system.[1][2]
Injection Volume 20-50 µL (for mice)Volume should be sufficient to form a small bleb at the injection site.
Injection Route Intradermal or SubcutaneousThe choice depends on the specific anatomical location being mapped.
Imaging Time Post-Injection 5 minutes - 24 hoursPeak signal in the SLN is typically observed within the first few hours.

Table 2: Typical In Vivo NIR Fluorescence Imaging Parameters for Cy7.5

ParameterWavelength/SettingReference
Excitation Wavelength ~780 nm[3]
Emission Filter >800 nm long-pass[3]
Exposure Time 100-1000 msAdjust to achieve optimal signal-to-background ratio without saturation.
Signal-to-Background Ratio (SBR) > 2.5A higher SBR indicates better visualization of the SLN against surrounding tissue.[4]

Experimental Protocols

Protocol 1: Conjugation of this compound to Human Serum Albumin (HSA)

This protocol describes the preparation of a Cy7.5-HSA conjugate for SLN mapping.

Materials:

  • This compound

  • Human Serum Albumin (HSA), lyophilized powder

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4, sterile

  • Dimethyl sulfoxide (DMSO), anhydrous

  • PD-10 desalting columns or similar size-exclusion chromatography system

  • Spectrophotometer

Procedure:

  • Preparation of HSA Solution:

    • Dissolve HSA in sterile PBS to a final concentration of 10 mg/mL.

    • Gently mix to avoid denaturation.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

    • Protect the solution from light.

  • Conjugation Reaction:

    • Add the this compound stock solution to the HSA solution at a molar ratio of 3-5 moles of dye per mole of HSA.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

  • Purification of the Conjugate:

    • Remove unconjugated this compound by passing the reaction mixture through a PD-10 desalting column equilibrated with sterile PBS.

    • Collect the colored fractions, which contain the Cy7.5-HSA conjugate.

  • Characterization of the Conjugate:

    • Measure the absorbance of the purified conjugate at 280 nm (for HSA) and ~788 nm (for Cy7.5).

    • Calculate the degree of labeling (DOL) using the Beer-Lambert law and the extinction coefficients of HSA and Cy7.5.

    • Sterilize the final conjugate solution by passing it through a 0.22 µm filter.

    • Store the conjugate at 4°C, protected from light.

Protocol 2: In Vivo Sentinel Lymph Node Mapping in a Murine Model

This protocol outlines the procedure for SLN mapping in a mouse model using the prepared Cy7.5-HSA conjugate.

Materials:

  • Cy7.5-HSA conjugate (prepared as in Protocol 1)

  • Anesthetic agent (e.g., isoflurane)

  • Small animal in vivo NIR fluorescence imaging system

  • Syringes with 30-gauge needles

  • Animal clippers

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate anesthetic agent.

    • Remove fur from the injection site and the expected area of lymphatic drainage to minimize fluorescence interference.

  • Injection of the Fluorescent Probe:

    • Draw 20-50 µL of the Cy7.5-HSA conjugate solution (100-600 µM) into a syringe with a 30-gauge needle.

    • Perform an intradermal or subcutaneous injection into the desired anatomical location (e.g., footpad, peritumoral region).

  • In Vivo Fluorescence Imaging:

    • Place the anesthetized animal in the NIR fluorescence imaging system.

    • Set the excitation and emission wavelengths appropriate for Cy7.5 (e.g., excitation ~780 nm, emission >800 nm).

    • Acquire images at various time points post-injection (e.g., 5, 15, 30, 60 minutes, and 4, 8, 24 hours) to visualize the lymphatic drainage and accumulation in the SLN.

  • Ex Vivo Confirmation (Optional):

    • After the final in vivo imaging time point, euthanize the animal.

    • Surgically expose the area identified as containing the SLN.

    • Image the exposed region to confirm the fluorescent signal within the lymph node.

    • Excise the fluorescent lymph node(s) and any non-fluorescent control nodes for further analysis (e.g., histology, biodistribution).

Visualizations

experimental_workflow cluster_conjugation Protocol 1: Cy7.5-HSA Conjugation cluster_mapping Protocol 2: In Vivo SLN Mapping prep_hsa Prepare HSA Solution conjugate Conjugation Reaction prep_hsa->conjugate prep_cy7 Prepare this compound Stock prep_cy7->conjugate purify Purification (Size Exclusion) conjugate->purify characterize Characterization (DOL) purify->characterize injection Injection of Cy7.5-HSA characterize->injection Cy7.5-HSA Conjugate animal_prep Animal Preparation (Anesthesia) animal_prep->injection in_vivo_imaging In Vivo NIR Imaging injection->in_vivo_imaging ex_vivo Ex Vivo Confirmation in_vivo_imaging->ex_vivo

Caption: Experimental workflow for SLN mapping using this compound.

signaling_pathway cluster_injection Injection Site cluster_lymphatics Lymphatic System cluster_imaging Detection probe Cy7.5-HSA Conjugate vessel Afferent Lymphatic Vessel probe->vessel Uptake sln Sentinel Lymph Node vessel->sln Transport imaging_system NIR Fluorescence Imaging sln->imaging_system Fluorescence Signal

Caption: Logical flow of Cy7.5-HSA for SLN mapping.

References

Application Notes and Protocols for Tracking Nanoparticle Biodistribution with Cy7.5 Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The in vivo fate of nanoparticle-based therapeutics and diagnostics is a critical determinant of their efficacy and safety. Tracking the biodistribution of these nanoparticles provides invaluable information on their accumulation in target tissues versus off-target organs. Near-infrared (NIR) fluorescence imaging is a powerful, non-invasive technique for real-time and longitudinal monitoring of nanoparticle biodistribution in small animal models.[1][2][3] The use of fluorescent dyes in the NIR spectrum (650-900 nm) is advantageous due to deeper tissue penetration and minimal background autofluorescence.[1][4]

Cyanine7.5 (Cy7.5) is a NIR fluorophore with excitation and emission maxima around 750 nm and 773 nm, respectively, making it well-suited for in vivo imaging applications.[5] When functionalized with a maleimide group, Cy7.5 can be covalently conjugated to nanoparticles possessing thiol (-SH) groups, forming a stable thioether bond. This application note provides detailed protocols for the conjugation of Cy7.5 maleimide to nanoparticles and their subsequent use in biodistribution studies.

Chemical and Spectroscopic Properties of this compound

Proper handling and storage of this compound are essential to maintain its reactivity and fluorescence properties.

PropertyValueReference
Excitation Maximum (λex) ~750 nm[5]
Emission Maximum (λem) ~773 nm[5]
Molar Extinction Coefficient (ε) ~199,000 cm⁻¹M⁻¹[5]
Reactivity Reacts with sulfhydryl (thiol) groups at pH 6.5-7.5 to form a stable thioether bond.[5]
Solubility Soluble in organic solvents such as DMSO and DMF; low solubility in water.[5]
Storage Store at -20°C, protected from light and moisture. Stock solutions in anhydrous DMSO can be stored at -20°C for up to one month.[5]

Experimental Protocols

Protocol 1: Conjugation of this compound to Thiolated Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles that have been surface-functionalized with thiol groups.

Materials:

  • Thiolated Nanoparticles

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.0-7.5, degassed

  • Reducing agent (e.g., TCEP - tris(2-carboxyethyl)phosphine), optional

  • Purification column (e.g., size-exclusion chromatography)

  • Reaction vessels

Procedure:

  • Prepare Nanoparticle Solution:

    • Disperse the thiolated nanoparticles in degassed PBS (pH 7.0-7.5) at a concentration of 1-10 mg/mL.

    • Optional: If the nanoparticles have disulfide bonds that need to be reduced to expose free thiols, add a 10-100 molar excess of TCEP and incubate for 20-30 minutes at room temperature.[5] Note: If using DTT as a reducing agent, it must be removed prior to the addition of the maleimide dye.

  • Prepare this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature.

    • Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution.

  • Conjugation Reaction:

    • Add the this compound stock solution to the nanoparticle solution while gently stirring. A molar ratio of 10-20 moles of dye to 1 mole of nanoparticles is a common starting point, but this should be optimized for your specific nanoparticle system.[5]

    • Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.[5]

  • Purification of Labeled Nanoparticles:

    • Remove unconjugated this compound from the nanoparticle solution using size-exclusion chromatography or dialysis.

    • Collect the fractions containing the Cy7.5-labeled nanoparticles.

  • Characterization:

    • Confirm successful conjugation by measuring the absorbance of the purified solution at the nanoparticle's characteristic wavelength and at ~750 nm for Cy7.5.

    • The degree of labeling (DOL) can be calculated using the following formula:

      • DOL = (A_dye × ε_NP) / (A_NP × ε_dye)

      • Where A is the absorbance and ε is the molar extinction coefficient of the dye and nanoparticle (NP).

Diagram: Conjugation Workflow

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis NP_prep Prepare Thiolated Nanoparticle Solution (1-10 mg/mL in PBS) Mix Mix Nanoparticles and Dye (10-20x Molar Excess of Dye) NP_prep->Mix Dye_prep Prepare this compound Stock Solution (10 mM in DMSO) Dye_prep->Mix Incubate Incubate (2h at RT or O/N at 4°C, Protected from Light) Mix->Incubate Purify Purify via Size-Exclusion Chromatography or Dialysis Incubate->Purify Characterize Characterize Labeled Nanoparticles (UV-Vis, DOL) Purify->Characterize

Caption: Workflow for conjugating this compound to thiolated nanoparticles.

Protocol 2: In Vivo and Ex Vivo Biodistribution Imaging

This protocol outlines the procedure for assessing the biodistribution of Cy7.5-labeled nanoparticles in a small animal model.

Materials:

  • Cy7.5-labeled nanoparticles

  • Animal model (e.g., mice)

  • In Vivo Imaging System (IVIS) or similar fluorescence imager

  • Anesthesia (e.g., isoflurane)

  • Sterile saline or PBS for injection

  • Surgical tools for organ harvesting

Procedure:

  • Animal Preparation:

    • Acclimatize animals according to institutional guidelines.

    • Anesthetize the animal using isoflurane or another approved anesthetic.

  • Pre-injection Imaging:

    • Acquire a baseline whole-body fluorescence image of the anesthetized animal to determine background signal levels.

  • Administration of Labeled Nanoparticles:

    • Inject a predetermined dose of the Cy7.5-labeled nanoparticles (typically 5 mg of NPs per animal) via an appropriate route (e.g., intravenous tail vein injection).[6]

  • In Vivo Imaging:

    • At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the animal and perform whole-body fluorescence imaging.[6][7]

    • Use an appropriate filter set for Cy7.5 (e.g., excitation ~745 nm, emission ~790-820 nm).[1]

    • Record images and quantify the fluorescence intensity in regions of interest (ROIs) corresponding to major organs and the tumor, if applicable.

  • Ex Vivo Organ Imaging:

    • At the final time point, humanely euthanize the animal.

    • Excise major organs (heart, liver, spleen, lungs, kidneys) and the tumor.[8]

    • Arrange the organs in the imaging system and acquire a final fluorescence image.[6]

  • Data Analysis:

    • Quantify the average radiant efficiency or fluorescence intensity for each organ from the ex vivo images.[6]

    • Normalize the data by organ weight or present as a percentage of the injected dose (%ID) if a calibration curve is established.

    • Present the data in tables and graphs for comparison.

Important Considerations:

  • Fluorescence Quenching: High concentrations of dye within nanoparticles can lead to fluorescence quenching, where the signal intensity is no longer linearly proportional to the nanoparticle concentration.[1][2][9]

  • Signal Saturation: At high nanoparticle concentrations in tissues, the detector may become saturated, leading to an underestimation of the true amount.[1][2][9]

  • Tissue Attenuation: The fluorescence signal can be absorbed and scattered by different tissues to varying degrees, which can affect the quantification of deep-tissue signals.[10] It is crucial to be cautious when quantitatively comparing fluorescence signals from different organs.[10]

Diagram: Biodistribution Study Workflow

G cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo Phase cluster_analysis Data Analysis Anesthetize Anesthetize Animal Pre_Image Acquire Baseline Fluorescence Image Anesthetize->Pre_Image Inject Inject Cy7.5-labeled Nanoparticles Pre_Image->Inject Post_Image Image Animal at Multiple Time Points Inject->Post_Image Euthanize Euthanize Animal at Final Time Point Post_Image->Euthanize Harvest Harvest Organs and Tumor Euthanize->Harvest Organ_Image Image Excised Organs Harvest->Organ_Image Quantify Quantify Fluorescence Intensity in ROIs Organ_Image->Quantify Analyze Analyze and Compare Biodistribution Data Quantify->Analyze

Caption: Workflow for in vivo and ex vivo biodistribution studies.

Quantitative Biodistribution Data

The following tables summarize representative biodistribution data from studies using cyanine dye-labeled nanoparticles. Note that the specific values can vary significantly based on nanoparticle size, surface chemistry, and the animal model used.

Table 1: Ex Vivo Biodistribution of Cy7-labeled Nanovesicles (CDNs) and Exosomes in Tumor-Bearing Mice (24h post-injection)
OrganCDN (Radiant Efficiency)Exosome (Radiant Efficiency)Free Cy7 Dye (Radiant Efficiency)
Tumor HighHighLow
Liver Very High (main accumulation site)Very High (main accumulation site)Moderate
Kidneys ModerateModerateHigh (elimination pathway)
Spleen ModerateModerateLow
Lungs LowLowLow
Data synthesized from qualitative and quantitative descriptions in reference[11]. "Radiant Efficiency" is a measure of fluorescence intensity.
Table 2: Ex Vivo Biodistribution of Cy7.5-labeled PEG-BPSi Nanoparticles in Tumor-Bearing Mice (24h post-injection)
Organ/TissueTotal Radiant Efficiency (Normalized)
Tumor ~1.5 x 10⁸
Liver ~4.0 x 10⁸
Spleen ~1.0 x 10⁸
Kidneys ~0.5 x 10⁸
Lungs ~0.5 x 10⁸
Heart < 0.5 x 10⁸
Data estimated and normalized from graphical representation in reference[6].

Conclusion

This compound is a valuable tool for labeling nanoparticles to track their biodistribution in preclinical models. The protocols provided herein offer a framework for successful conjugation and imaging studies. Researchers should remain aware of the potential for artifacts such as fluorescence quenching and tissue attenuation, and validate their findings where possible.[1][2][12] Careful experimental design and data interpretation are crucial for accurately determining the in vivo fate of novel nanoparticle formulations.

References

Application Notes: Cy7.5 Maleimide for Cellular Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy7.5 maleimide is a near-infrared (NIR) fluorescent dye that offers significant advantages for fluorescence microscopy, particularly in cellular and in vivo imaging.[1][2][3] Its fluorescence in the NIR spectrum (approximately 750-800 nm) minimizes background autofluorescence from biological tissues, leading to a higher signal-to-noise ratio.[1][2] This property also allows for deeper tissue penetration compared to visible light fluorophores, making it a valuable tool for advanced imaging applications.[2][3]

The maleimide functional group provides high selectivity for sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins and peptides.[1][4] This specificity allows for the precise labeling of target biomolecules. The reaction between the maleimide and a thiol group forms a stable thioether bond, ensuring a permanent fluorescent tag on the molecule of interest.[1][5] Labeled proteins, such as antibodies, can then be used as probes to visualize specific cellular structures, track molecular pathways, and quantify protein expression in fluorescence microscopy, flow cytometry, and immunoassays.[1][2]

Properties and Handling

Proper handling and storage of this compound are crucial to maintain its reactivity and fluorescence properties. The dye is sensitive to light and moisture and should be stored at -20°C, desiccated.[1][6][7] Stock solutions are typically prepared in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and can be stored at -20°C for up to a month.[1][8] For aqueous applications, sulfonated versions of this compound are available, which exhibit improved water solubility.[1]

Chemical & Spectroscopic Properties of Cy7.5
PropertyValue
Excitation Maximum (λex) ~750-788 nm[1][3][9]
Emission Maximum (λem) ~773-808 nm[1][3][9]
Molar Extinction Coefficient (ε) ~199,000 cm⁻¹M⁻¹[1][5]
Reactive Group Maleimide
Target Functional Group Sulfhydryl (Thiol)
Recommended Reaction pH 6.5 - 7.5[1]
Solubility DMSO, DMF[1][5]
Storage -20°C, protected from light and moisture[1][6][7]

Visualizing the Chemistry and Workflow

To effectively use this compound, it is important to understand the underlying conjugation chemistry and the overall experimental process.

cluster_reagents Reactants cluster_product Product Protein_SH Protein-SH (Thiol Group) Conjugate Stable Thioether Bond (Protein-S-Cy7.5) Protein_SH->Conjugate + Cy75_Mal Cy7.5-Maleimide Cy75_Mal->Conjugate A 1. Prepare Protein Solution (e.g., Antibody) B 2. Reduce Disulfides (Optional) (with TCEP) A->B D 4. Conjugation Reaction (2h @ RT or O/N @ 4°C) B->D C 3. Prepare this compound Stock Solution C->D E 5. Purify Conjugate (Size-Exclusion Chromatography) D->E F 6. Characterize Conjugate (Calculate DOL) E->F G 7. Cell Staining & Microscopy F->G cluster_cell Cell Membrane Receptor Receptor Signal NIR Fluorescence Signal Receptor->Signal Generates Antibody Cy7.5-Labeled Antibody Antibody->Receptor Specific Binding

References

Application Notes and Protocols for Labeling Oligonucleotides with Cy7.5 Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of oligonucleotides with fluorescent dyes is a cornerstone technique in molecular biology, diagnostics, and drug development. Labeled oligonucleotides are indispensable tools for a wide range of applications, including fluorescence in situ hybridization (FISH), real-time PCR, fluorescence resonance energy transfer (FRET) studies, and in vivo imaging.[1] Cy7.5, a near-infrared (NIR) fluorescent dye, is particularly valuable for in vivo applications due to the low absorbance of NIR light by biological tissues, which allows for deeper tissue penetration and higher signal-to-noise ratios.[2]

This document provides a detailed protocol for the labeling of thiol-modified oligonucleotides with Cy7.5 maleimide. The maleimide functional group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, forming a stable thioether bond.[3] This specific conjugation chemistry allows for precise, site-specific labeling of oligonucleotides that have been synthesized with a thiol modification at the 5' or 3' end, or internally.

Chemical Reaction and Experimental Workflow

The labeling process involves a two-step procedure. First, any disulfide bonds present in the thiol-modified oligonucleotide are reduced to free thiols. Subsequently, the free thiol groups react with the maleimide moiety of the Cy7.5 dye.

Oligo_SH Thiol-modified Oligonucleotide (R-SH) Conjugate Cy7.5-labeled Oligonucleotide Oligo_SH->Conjugate + Cy7_5_Mal This compound Cy7_5_Mal->Conjugate pH 6.5-7.5 Stable Thioether Bond

Figure 1: Reaction of this compound with a thiol-modified oligonucleotide.

The overall experimental workflow encompasses oligonucleotide preparation, the labeling reaction, and purification of the final conjugate.

cluster_prep Oligonucleotide Preparation cluster_labeling Labeling Reaction cluster_purification Purification & Analysis Oligo_prep Dissolve Thiol-Oligo Reduction Reduce Disulfide Bonds (with TCEP) Oligo_prep->Reduction Reaction Incubate Oligo and Dye Reduction->Reaction Dye_prep Prepare this compound Stock Solution Dye_prep->Reaction Purification Purify via HPLC or Gel Electrophoresis Reaction->Purification Characterization Characterize by UV-Vis and Mass Spectrometry Purification->Characterization

Figure 2: Experimental workflow for labeling oligonucleotides with this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the labeling reaction and a typical HPLC purification protocol.

Table 1: Reaction Conditions for this compound Labeling of Oligonucleotides

ParameterRecommended ValueNotes
Oligonucleotide
Starting Amount5-25 nmolHigher starting amounts are recommended, especially for initial experiments.[4]
Concentration2-10 mg/mLOptimal labeling efficiency is achieved within this concentration range.[5]
Reducing Agent (TCEP)
Molar Excess10-100 fold over oligonucleotideTCEP is preferred over DTT as it does not need to be removed prior to the addition of the maleimide.[6]
Incubation Time20-30 minutesAt room temperature.[6]
This compound
Molar Excess10-20 fold over oligonucleotideA good starting point for optimization.[6][7]
Stock Solution10 mM in anhydrous DMSO or DMFPrepare fresh before use.[6][7]
Reaction
BufferPhosphate buffer, HEPES, or TrispH 6.5-7.5. Buffers should not contain thiols.
TemperatureRoom temperature or 4°C
Duration2 hours at room temperature or overnight at 4°CProtect the reaction from light.[6][7]

Table 2: HPLC Purification Parameters for Cy7.5-Labeled Oligonucleotides

ParameterDescription
Instrumentation
SystemAnalytical or semi-preparative HPLC
ColumnReverse-phase C8 or C18
Mobile Phase
Buffer A0.1 M Triethylammonium acetate (TEAA), pH 7.5
Buffer BAcetonitrile
Gradient
ConditionsLinear gradient of 5-95% Buffer B over 30 minutes
Flow Rate1-4 mL/min
Detection
Wavelengths260 nm (oligonucleotide) and ~750 nm (Cy7.5)

Experimental Protocols

Materials
  • Thiol-modified oligonucleotide

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 100 mM Phosphate buffer, pH 7.0-7.5

  • Purification columns (e.g., Sephadex G-25 or HPLC system with a suitable reverse-phase column)

  • Nuclease-free water

Oligonucleotide Preparation and Reduction
  • Dissolve the lyophilized thiol-modified oligonucleotide in the reaction buffer to a final concentration of 2-10 mg/mL.

  • To reduce any disulfide bonds, add a 10-100 molar excess of TCEP. For example, for 10 nmol of oligonucleotide, add 100-1000 nmol of TCEP.

  • Incubate the solution for 20-30 minutes at room temperature.[6]

Preparation of this compound Stock Solution
  • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Vortex thoroughly to ensure the dye is completely dissolved. This solution should be used immediately.[7]

Labeling Reaction
  • Add a 10-20 fold molar excess of the 10 mM this compound stock solution to the reduced oligonucleotide solution.[6][7]

  • Mix gently and incubate the reaction for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light by wrapping the tube in aluminum foil or using an amber tube.[6][7]

Purification of the Labeled Oligonucleotide

It is crucial to remove the unreacted this compound and any unlabeled oligonucleotide from the final product. HPLC is the recommended method for achieving high purity.

Reverse-Phase HPLC Purification:

  • Acidify the reaction mixture with a small amount of acetic acid.

  • Inject the sample onto a C8 or C18 reverse-phase HPLC column.

  • Elute the components using a linear gradient of acetonitrile in 0.1 M triethylammonium acetate (TEAA), pH 7.5. A typical gradient is 5-95% acetonitrile over 30 minutes.[8]

  • Monitor the elution at both 260 nm (for the oligonucleotide) and ~750 nm (for Cy7.5).

  • The labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide due to the hydrophobicity of the Cy7.5 dye. Collect the fractions corresponding to the desired product.

  • Lyophilize the collected fractions to remove the solvent.

Alternative Purification (Size Exclusion Chromatography): For less stringent purity requirements, size exclusion chromatography (e.g., using a Sephadex G-25 column) can be used to separate the labeled oligonucleotide from the smaller, unreacted dye molecules.

Characterization of the Labeled Oligonucleotide

UV-Vis Spectroscopy:

  • Resuspend the purified, lyophilized product in nuclease-free water or a suitable buffer.

  • Measure the absorbance at 260 nm (A260) and the absorbance maximum of Cy7.5 (~750 nm, A750).

  • The ratio of A750/A260 can be used to estimate the degree of labeling (DOL), which is the average number of dye molecules per oligonucleotide.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the successful conjugation and determine the exact mass of the labeled oligonucleotide.[9][10][11] This provides definitive evidence of labeling and can also reveal the presence of any impurities.

References

Creating Targeted Fluorescent Probes with Cy7.5 Maleimide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted fluorescent probes is a cornerstone of modern biomedical research and drug development. These probes enable the visualization and quantification of specific biomolecules, cells, and tissues, providing invaluable insights into biological processes in vitro and in vivo. Cy7.5, a near-infrared (NIR) cyanine dye, is a particularly powerful fluorophore for these applications due to its spectral properties that fall within the NIR window (700-900 nm). This region offers significant advantages for in vivo imaging, including deeper tissue penetration and reduced autofluorescence from biological tissues, leading to a higher signal-to-noise ratio.

Cy7.5 maleimide is a thiol-reactive derivative of the Cy7.5 dye, designed for covalent conjugation to molecules containing free sulfhydryl (-SH) groups, such as cysteine residues in proteins and peptides. This specific reactivity allows for the precise labeling of targeting moieties like antibodies and peptides, creating highly specific probes for tracking and imaging.

These application notes provide detailed protocols for the creation, characterization, and application of targeted fluorescent probes using this compound.

I. Key Applications

This compound-labeled probes are instrumental in a variety of research and drug development applications:

  • In Vivo Imaging: The favorable NIR properties of Cy7.5 make it an ideal choice for non-invasive whole-body imaging in animal models.[1][2] This allows for real-time tracking of labeled antibodies or peptides to monitor tumor targeting, biodistribution, and pharmacokinetics.[3]

  • Fluorescence Microscopy: Labeled antibodies can be used to visualize the localization of specific proteins on or within cells, providing insights into cellular architecture and function.[4][5]

  • Flow Cytometry: Cy7.5 conjugates are valuable in multicolor flow cytometry for identifying and sorting specific cell populations based on the expression of surface markers.[6]

  • Western Blotting: NIR-labeled secondary antibodies offer high sensitivity and a broad dynamic range for the detection of proteins.

II. Physicochemical and Spectroscopic Properties

A summary of the key properties of Cy7.5 is presented in the table below.

PropertyValueReference(s)
Excitation Maximum (λex) ~750 - 788 nm[7][8]
Emission Maximum (λem) ~773 - 808 nm[7][8]
Molar Extinction Coefficient (ε) ~199,000 - 223,000 M⁻¹cm⁻¹[9][10]
Quantum Yield High[7][8]
Reactive Group Maleimide[9]
Reactivity Thiol groups (e.g., cysteine residues)[9]
Solubility Soluble in organic solvents (DMSO, DMF); low solubility in water. Sulfonated versions offer improved aqueous solubility.[9][11]

III. Experimental Protocols

Protocol 1: General Labeling of Proteins with this compound

This protocol outlines the fundamental steps for conjugating this compound to a protein containing accessible cysteine residues.

A. Materials:

  • Protein to be labeled (e.g., antibody, peptide)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5.[12] Ensure the buffer is degassed to prevent oxidation of thiols.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) if disulfide bond reduction is required.

  • Purification Column: Sephadex G-25 or equivalent size-exclusion chromatography column.[13]

  • Spectrophotometer

B. Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.[12]

    • Optional (Disulfide Bond Reduction): If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to generate free thiols. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate at room temperature for 20-60 minutes.[12] Note: Avoid using dithiothreitol (DTT) as it contains a thiol group that will react with the maleimide. If DTT is used, it must be removed before adding the dye.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[12] Vortex briefly to ensure complete dissolution. This solution should be prepared fresh before each use.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution. A starting molar ratio of 10-20 moles of dye to 1 mole of protein is recommended.[9] The optimal ratio should be determined empirically for each specific protein.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[9]

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted dye using a Sephadex G-25 column pre-equilibrated with PBS or another suitable buffer.

    • The first colored band to elute from the column will be the Cy7.5-labeled protein. Collect the fractions containing the conjugate.

C. Characterization of the Conjugate:

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorption maximum of Cy7.5 (~750 nm, Amax).

    • Calculate the protein concentration and the DOL using the following equations:

      • Corrected A280 (A280corr) = A280 - (Amax × CF)

        • Where CF is the correction factor for the dye's absorbance at 280 nm (typically provided by the dye manufacturer).

      • Protein Concentration (M) = A280corr / ε_protein

        • Where ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • Dye Concentration (M) = Amax / ε_dye

        • Where ε_dye is the molar extinction coefficient of Cy7.5 at its λmax.

      • Degree of Labeling (DOL) = Dye Concentration (M) / Protein Concentration (M)

    • An optimal DOL for antibodies is typically between 2 and 10 to avoid fluorescence quenching.[14][15]

D. Storage:

  • Store the purified Cy7.5-protein conjugate at 4°C, protected from light, for short-term storage.

  • For long-term storage, add a cryoprotectant like glycerol and store at -20°C or -80°C.[16]

Protocol 2: Targeted Labeling of RGD Peptides for In Vivo Tumor Imaging

This protocol provides a specific example of labeling a cyclic RGD (Arginine-Glycine-Aspartic acid) peptide for targeting αvβ3 integrins, which are overexpressed on many tumor cells and neovasculature.[17][18]

A. Materials:

  • Cyclic RGD peptide containing a free thiol group (e.g., c(RGDfK(C)))

  • This compound

  • Reaction Buffer: 0.1 M Ammonium Bicarbonate, pH 7.5

  • Purification System: High-Performance Liquid Chromatography (HPLC)

B. Procedure:

  • Peptide and Dye Preparation:

    • Dissolve the RGD peptide in the reaction buffer.

    • Prepare a stock solution of this compound in DMSO.

  • Conjugation Reaction:

    • Add the this compound solution to the peptide solution at a slight molar excess of the dye.

    • Incubate the reaction at room temperature for 2-4 hours in the dark.

  • Purification:

    • Purify the Cy7.5-RGD conjugate by reverse-phase HPLC.

C. In Vivo Imaging Application:

  • Administer the purified Cy7.5-RGD probe to tumor-bearing mice via intravenous injection.

  • Perform whole-body fluorescence imaging at various time points post-injection to monitor probe biodistribution and tumor accumulation.[2]

IV. Quantitative Data

The following tables summarize key quantitative data related to the performance of Cy7.5-labeled probes.

Table 1: In Vivo and Ex Vivo Tumor Targeting of Cy7-Labeled RGD Peptides
ProbeIn Vivo Tumor-to-Normal Tissue Ratio (T/N)Ex Vivo Tumor-to-Muscle RatioReference
Cy7-c(RGDyK) (Monomer) 2.50 ± 0.15Significantly higher than T/N[17]
Cy7-E[c(RGDyK)]₂ (Dimer) 2.72 ± 0.08Significantly higher than T/N[17]
Cy7-E{E[c(RGDyK)]₂}₂ (Tetramer) 4.35 ± 0.26Significantly higher than T/N[17]

Data from a study using U87MG glioblastoma xenografts in mice.

Table 2: Impact of Degree of Labeling (DOL) on Antibody-Fluorophore Conjugates
Degree of Labeling (DOL)Effect on FluorescenceEffect on Antibody AffinityReference(s)
Low DOL Weaker fluorescence intensityMinimal impact[15]
Optimal DOL (e.g., 2-10 for antibodies) Bright fluorescenceMay have some impact[13][14][15]
High DOL (>6-10) Diminished fluorescence due to self-quenchingCan significantly decrease affinity[1][13][15][19]

V. Visualizations

Experimental Workflow for Protein Labeling with this compound

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Characterization Protein Protein Solution (1-10 mg/mL in pH 7.0-7.5 buffer) Reduction Optional: Disulfide Reduction (TCEP incubation) Protein->Reduction If needed Conjugation Incubation (2h RT or O/N 4°C, dark) Protein->Conjugation Reduction->Conjugation Dye This compound (10 mM in DMSO/DMF) Dye->Conjugation Purification Size-Exclusion Chromatography (Sephadex G-25) Conjugation->Purification Separate labeled protein Characterization Characterization (Absorbance, DOL calculation) Purification->Characterization Storage Storage (4°C or -20°C, dark) Characterization->Storage

Caption: Workflow for conjugating this compound to proteins.

Targeted Probe Interaction with the HER2 Signaling Pathway

her2_pathway cluster_cell HER2-Positive Cancer Cell HER2 HER2 Receptor PI3K PI3K/Akt Pathway HER2->PI3K RAS Ras/MAPK Pathway HER2->RAS Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation Probe Cy7.5-Trastuzumab Conjugate Probe->HER2 Binds to HER2

Caption: Cy7.5-Trastuzumab probe targeting the HER2 receptor.

Logical Relationship for Optimizing Degree of Labeling (DOL)

dol_optimization Start Start: Define Labeling Goal VaryRatio Vary Dye:Protein Molar Ratio (e.g., 5:1, 10:1, 20:1) Start->VaryRatio Conjugate Perform Conjugation & Purification VaryRatio->Conjugate MeasureDOL Measure DOL for each ratio Conjugate->MeasureDOL AssessPerformance Assess Performance (Fluorescence Intensity, Binding Affinity) MeasureDOL->AssessPerformance Quenching High DOL: Fluorescence Quenching? AssessPerformance->Quenching LowSignal Low DOL: Insufficient Signal? AssessPerformance->LowSignal OptimalDOL Determine Optimal DOL Quenching->VaryRatio Decrease Ratio Quenching->OptimalDOL No LowSignal->VaryRatio Increase Ratio LowSignal->OptimalDOL No

Caption: Decision-making workflow for optimizing the Degree of Labeling.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of Cy7.5 Maleimide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the stability of Cy7.5 maleimide conjugates. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the preparation and handling of these bioconjugates. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and performance of your this compound conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability in this compound conjugates?

A1: The instability of this compound conjugates primarily stems from the reversibility of the thiol-maleimide linkage. The resulting thiosuccinimide adduct is susceptible to a retro-Michael reaction, which can lead to deconjugation.[1][2] In a biological environment rich in thiols like glutathione, this can result in "thiol exchange," where the Cy7.5 payload is transferred to other molecules, leading to off-target signals and reduced efficacy.[1][3][4] A competing reaction is the hydrolysis of the thiosuccinimide ring, which forms a stable, irreversible succinamic acid derivative.[1][2]

Q2: What is the optimal pH for performing the conjugation of this compound to a thiol-containing biomolecule?

A2: The optimal pH range for the reaction between a maleimide and a thiol group is between 6.5 and 7.5.[5][6][7][8] This pH range offers a balance between having a sufficient concentration of the reactive deprotonated thiolate anion and maintaining the stability of the maleimide group, which is prone to hydrolysis at pH values above 7.5.[5][6]

Q3: How should I store my this compound reagent to prevent degradation?

A3: To prevent hydrolysis before conjugation, this compound should be stored as a solid at -20°C in the dark and desiccated.[9][10][11] For preparing stock solutions, use a dry, water-miscible, and biocompatible solvent such as DMSO or DMF.[6][12] These stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[6][13] It is strongly recommended to prepare aqueous solutions of the maleimide reagent immediately before use.[6][12]

Q4: Can the stability of the conjugate be improved after the conjugation reaction?

A4: Yes. One effective strategy is to intentionally hydrolyze the thiosuccinimide ring of the conjugate to form a stable succinamic acid derivative.[14][15] This "locking" step makes the linkage resistant to the retro-Michael reaction.[2][6] This can be achieved by incubating the purified conjugate in a buffer at a slightly alkaline pH. However, the conditions for hydrolysis should be carefully optimized to avoid degradation of the biomolecule or the Cy7.5 dye.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound conjugates.

Problem Potential Cause Recommended Solution
Low or no fluorescence signal from the conjugate Hydrolysis of this compound before conjugation: The maleimide group is inactivated by ring-opening in aqueous solutions.[6]Prepare fresh aqueous solutions of this compound immediately before use.[6] Store stock solutions in anhydrous DMSO or DMF at -20°C or -80°C.[6]
Incorrect reaction pH: The pH of the reaction buffer is outside the optimal 6.5-7.5 range, leading to slow reaction rates or maleimide hydrolysis.[5][8]Verify and adjust the pH of your reaction buffer to be within the 6.5-7.5 range.[8]
Oxidation of thiols: The thiol groups on the biomolecule have formed disulfide bonds and are unavailable for conjugation.Ensure buffers are degassed. If reducing disulfide bonds, use a sufficient excess of a reducing agent like TCEP and remove it before adding the maleimide reagent. Consider adding a chelating agent like EDTA to your buffer.[8]
Loss of fluorescence signal over time (in vitro or in vivo) Retro-Michael reaction and thiol exchange: The thiosuccinimide linkage is cleaving, and the Cy7.5 is being transferred to other thiol-containing molecules.[1][2]After conjugation and purification, perform a controlled hydrolysis of the thiosuccinimide ring to form a stable succinamic acid.[14][15] Alternatively, consider using next-generation maleimides that form more stable linkages.[2]
Photobleaching of Cy7.5: The cyanine dye is susceptible to degradation upon exposure to light.[][17]Protect the dye and the conjugate from light during all steps of the experiment and during storage.[][18]
Presence of unexpected byproducts Reaction with amines: At pH values above 7.5, maleimides can react with primary amines (e.g., lysine residues), leading to non-specific labeling.[5][7]Ensure the reaction pH does not exceed 7.5.[8] Purify the conjugate using methods that can separate species with different charges or sizes.
Thiazine rearrangement: If conjugating to an N-terminal cysteine, a rearrangement to a more stable thiazine structure can occur, especially at higher pH.[19][20]If this rearrangement is undesirable, perform the conjugation at a more acidic pH (around 6.5) to minimize it.[8]

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Protein
  • Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS) at a pH between 6.5 and 7.5. If the protein contains disulfide bonds that need to be reduced to generate free thiols, incubate with a 10- to 20-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column.

  • This compound Solution Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening. Prepare a 10-20 mM stock solution in anhydrous DMSO. This solution should be used immediately.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10%.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted this compound and any byproducts by size-exclusion chromatography or dialysis.

Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability
  • Buffer Exchange: After purification, exchange the buffer of the this compound conjugate to a buffer with a pH of 8.5-9.0 (e.g., borate buffer).

  • Incubation: Incubate the conjugate solution at room temperature for 2-4 hours, protected from light.

  • Final Purification: Exchange the buffer back to a neutral pH storage buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.

  • Analysis: Confirm the stability of the hydrolyzed conjugate by incubating it with an excess of a small molecule thiol (e.g., glutathione) and analyzing the mixture over time by RP-HPLC.

Visualizing Reaction Pathways and Workflows

cluster_0 Conjugation & Instability Pathways Thiol Thiol Thiosuccinimide_Adduct Thiosuccinimide Adduct (Reversible) Thiol->Thiosuccinimide_Adduct Michael Addition (pH 6.5-7.5) Cy7_5_Maleimide Cy7.5-Maleimide Cy7_5_Maleimide->Thiosuccinimide_Adduct Retro_Michael Retro-Michael Reaction Thiosuccinimide_Adduct->Retro_Michael Hydrolysis Hydrolysis (Stabilization) Thiosuccinimide_Adduct->Hydrolysis Thiol_Exchange Thiol Exchange (e.g., with Glutathione) Retro_Michael->Thiol_Exchange Stable_Adduct Succinamic Acid Adduct (Stable) Hydrolysis->Stable_Adduct

Caption: Competing reaction pathways for maleimide-thiol conjugates.

cluster_1 Experimental Workflow for Stability Assessment Start Prepare this compound Conjugate Purify Purify Conjugate (e.g., SEC) Start->Purify Incubate Incubate with Excess Thiol (e.g., Glutathione) at 37°C Purify->Incubate Timepoints Take Aliquots at Different Time Points Incubate->Timepoints Analyze Analyze by RP-HPLC Timepoints->Analyze Quantify Quantify Peak Areas of Intact vs. Degraded Products Analyze->Quantify End Determine Stability Profile Quantify->End

Caption: Workflow for assessing bioconjugate stability.

Quantitative Data Summary

The stability of maleimide conjugates can be significantly improved by modifying the maleimide structure to accelerate hydrolysis of the thiosuccinimide ring post-conjugation.

Maleimide Type Condition Half-life (t½) of Hydrolysis Remaining Intact Conjugate (after incubation) Reference
Conventional (N-Alkyl)In presence of β-mercaptoethanol27 h (for retro-Michael)~30-40%[2]
Self-Hydrolyzing (DPR-based)In vivo study2.0-2.6 hImproved antitumor activity reported, implying higher stability[2]
N-Aryl (N-Phenyl)Mouse Serum1.5 h~90-100%[2]
N-Aryl (N-Fluorophenyl)Mouse Serum0.7 h~90-100%[2]
Hydrolyzed ThiosuccinimideIn vitro> 2 yearsMinimal loss (0.5%)[1]
Thiazine LinkerIn presence of glutathione-Over 20 times less susceptible to adduct formation compared to standard thioether conjugate[1]

References

Technical Support Center: Post-Reaction Cleanup of Cy7.5 Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unconjugated Cy7.5 maleimide following a labeling reaction.

Troubleshooting Guide

This section addresses common issues encountered during the purification of Cy7.5-conjugated biomolecules.

Issue Potential Cause Recommended Solution
Low or No Fluorescence from Conjugate Failed Conjugation Reaction: An insufficient amount of dye was used, resulting in a low degree of labeling (DOL).[1]Increase the molar excess of the this compound in the reaction. Optimization of the dye-to-protein ratio may be necessary.[1]
Hydrolysis of Maleimide Group: The maleimide group on the dye is susceptible to hydrolysis, especially at pH values above 7.5, which reduces its reactivity with thiol groups.[2]Maintain a reaction pH between 6.5 and 7.5 to ensure chemoselectivity for thiol groups.[2] Prepare the dye solution immediately before use and avoid prolonged storage in aqueous solutions.[2]
Oxidation of Thiol Groups: Thiol (-SH) groups on the biomolecule may have oxidized to form disulfide bonds, which are unreactive with maleimides.[2]Degas buffers to remove dissolved oxygen.[2] Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] If necessary, reduce disulfide bonds using an agent like TCEP prior to conjugation.[3]
Precipitation of Protein Conjugate Over-labeling: A high degree of labeling can increase the hydrophobicity of the protein, leading to aggregation and precipitation.[4]Optimize the dye-to-protein molar ratio to achieve a lower DOL.[1] Start with a 10:1 to 20:1 molar ratio of dye to protein and adjust as needed.[3]
Inappropriate Buffer Conditions: The reaction buffer pH may be close to the isoelectric point (pI) of the protein, causing it to precipitate. The organic solvent used to dissolve the dye may also contribute to precipitation.[1]Ensure the buffer pH is not near the protein's pI.[1] Minimize the final concentration of the organic co-solvent (e.g., DMSO or DMF) in the reaction mixture, typically keeping it below 10% (v/v).[2]
Presence of Free Dye After Purification Incomplete Removal: The chosen purification method may not have been sufficient for complete removal of the unconjugated dye.Repeat the purification step. For dialysis, ensure at least three buffer changes with a dialysate-to-sample volume ratio of at least 200:1.[4] For size exclusion chromatography, ensure the column size is appropriate for the sample volume.
Non-specific Adsorption: The free dye may adsorb to labware, leading to apparent contamination.[5]Use low-binding microcentrifuge tubes and pipette tips. Including a washing step in your experimental workflow can also help remove non-specifically bound dye.[5]

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unconjugated this compound?

The most common methods for removing small molecules like unconjugated this compound from larger biomolecules are size exclusion chromatography (SEC), dialysis, and tangential flow filtration (TFF).[4]

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, this technique separates molecules based on their size.[6] The larger protein-dye conjugate passes through the column more quickly than the smaller, unconjugated dye molecules.[4] This method is available in various formats, including gravity columns and spin desalting columns.[3][4]

  • Dialysis: This method involves the diffusion of small molecules (the unconjugated dye) across a semi-permeable membrane with a specific molecular weight cut-off (MWCO), while the larger protein-dye conjugate is retained.[4]

  • Tangential Flow Filtration (TFF): In TFF, the sample solution flows parallel to a filter membrane.[7] Smaller molecules like the free dye pass through the membrane, while the larger conjugate is retained.[4] TFF is particularly well-suited for larger sample volumes.[4]

Q2: How do I choose the best purification method for my experiment?

The selection of the most appropriate purification method depends on factors such as sample volume, the stability of your protein, the required level of purity, and the equipment available in your lab.[4]

Method Sample Volume Speed Protein Recovery Key Advantages Considerations
Size Exclusion Chromatography (Spin Column) Small (µL to mL)Fast (minutes)HighConvenient and rapid for small samples.[1][8]Can result in some sample dilution.
Size Exclusion Chromatography (Gravity Column) Small to Medium (mL)Moderate (minutes to hours)Good to HighGood for separating molecules with significant size differences.[6]Requires more hands-on time than spin columns.
Dialysis Small to Large (mL to L)Slow (hours to overnight)HighGentle method that is good for labile proteins.[4]Time-consuming and requires large volumes of buffer.[4]
Tangential Flow Filtration (TFF) Medium to Large (mL to L)FastVery HighRapid and scalable, suitable for concentrating the sample simultaneously.[7][9][10]Requires specialized equipment.

Q3: Is it necessary to quench the conjugation reaction before purification?

Yes, it is highly recommended to quench the reaction. This is typically done by adding a molar excess of a small molecule containing a free thiol, such as Dithiothreitol (DTT), 2-Mercaptoethanol (BME), or L-cysteine.[4] This step ensures that any unreacted maleimide dye is consumed, preventing it from reacting with other molecules.[4]

Q4: How can I determine if all the unconjugated dye has been removed?

The successful removal of unconjugated dye can be confirmed by measuring the absorbance of the purified conjugate solution. The absence of the characteristic absorbance peak of the free dye, relative to the protein and conjugated dye peaks, indicates successful purification.[4]

Q5: How do I calculate the Degree of Labeling (DOL) after purification?

The Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule, can be calculated using the Beer-Lambert law. This involves measuring the absorbance of the purified conjugate at the maximum absorbance wavelengths for the protein (typically 280 nm) and the Cy7.5 dye.[4]

Experimental Protocols

Protocol 1: Purification Using a Spin Desalting Column

This protocol is a general guideline for commercially available spin columns.

  • Column Preparation: Remove the column's bottom closure and loosen the cap. Place the column in a collection tube.

  • Resin Equilibration: Centrifuge the column at 1,500 x g for 2 minutes to remove the storage buffer.[4] Place the column in a new collection tube. Add your equilibration buffer (the same buffer your purified conjugate will be in) to the top of the resin bed. Centrifuge again at 1,500 x g for 2 minutes.[4] Repeat this wash step 2-3 times.

  • Sample Loading: Place the column in a new, clean collection tube. Carefully apply your quenched reaction mixture to the center of the resin bed.

  • Purification: Centrifuge the column at 1,500 x g for 2 minutes.[4]

  • Collection: The purified protein-dye conjugate is now in the collection tube. The smaller, unreacted this compound is retained in the resin. Discard the used column.[4]

Protocol 2: Purification via Dialysis
  • Membrane Preparation: Choose a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your protein (e.g., 10 kDa MWCO for a 150 kDa antibody).[4] Prepare the membrane according to the manufacturer's instructions.

  • Sample Loading: Load the quenched conjugation reaction mixture into the dialysis tubing or cassette.

  • Dialysis: Place the sealed dialysis device in a beaker containing the dialysis buffer. The volume of the dialysis buffer should be at least 200 times the sample volume.[4] Gently stir the buffer on a magnetic stir plate.

  • Buffer Changes: Perform the dialysis at 4°C. Change the dialysis buffer after 1-2 hours. Repeat the buffer change at least twice more, with the final dialysis step proceeding overnight to ensure complete removal of the unconjugated dye.[4]

  • Sample Recovery: Carefully remove the dialysis device from the buffer and recover the purified protein-dye conjugate.

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis Protein Thiol-containing Protein Reaction Reaction (pH 6.5-7.5) Protein->Reaction Cy7_5 This compound Cy7_5->Reaction Quench Quenching (e.g., DTT, L-cysteine) Reaction->Quench Post-incubation SEC Size Exclusion Chromatography Quench->SEC Choice of Method Dialysis Dialysis Quench->Dialysis Choice of Method TFF Tangential Flow Filtration Quench->TFF Choice of Method Analysis Spectrophotometric Analysis (DOL Calculation) SEC->Analysis Dialysis->Analysis TFF->Analysis Final_Product Purified Cy7.5 Conjugate Analysis->Final_Product purification_decision_tree Start Start: Quenched Reaction Mixture Sample_Volume What is the sample volume? Start->Sample_Volume Speed_Requirement Is speed critical? Sample_Volume->Speed_Requirement Small (< 5 mL) Equipment_Available Is TFF equipment available? Sample_Volume->Equipment_Available Large (> 5 mL) Spin_Column Use Spin Column Speed_Requirement->Spin_Column Yes Gravity_Column Use Gravity Flow SEC Speed_Requirement->Gravity_Column No Dialysis Use Dialysis Equipment_Available->Dialysis No TFF Use Tangential Flow Filtration Equipment_Available->TFF Yes

References

Technical Support Center: Cy7.5 Maleimide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cy7.5 maleimide conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for your conjugation experiments, with a specific focus on the impact of the reducing agents TCEP and DTT.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low conjugation efficiency with this compound?

Low or failed conjugation of this compound to a protein or antibody is often due to the inactivation of the maleimide group or the unavailability of free thiol groups on the protein. Common causes include:

  • Presence of residual reducing agents: Thiol-containing reducing agents like Dithiothreitol (DTT) will directly compete with the protein's thiols for the maleimide dye.[1][2] Tris(2-carboxyethyl)phosphine (TCEP), while not containing a thiol, can also react with and inactivate the maleimide group.[3][4][5][6]

  • Insufficiently reduced protein: Cysteine residues within the protein may exist as disulfide bonds, which are unreactive with maleimides.[1][7]

  • Hydrolysis of the maleimide group: Maleimides are susceptible to hydrolysis, especially at a pH above 7.5, which renders them unable to react with thiols.[1][8]

  • Reoxidation of thiols: Free sulfhydryl groups can re-form disulfide bonds if not protected from oxygen, especially after the removal of a reducing agent.[1]

Q2: Can I perform the this compound conjugation in the presence of TCEP?

While TCEP is a non-thiol reducing agent, it is now understood that it can react directly with the maleimide group to form a stable, non-reactive ylene adduct.[5][6] This side reaction can significantly decrease your conjugation yield.[6] Therefore, it is highly recommended to remove excess TCEP before adding your this compound reagent.[6] Some older protocols might suggest that TCEP does not need to be removed, but more recent studies advise against this.[2][6]

Q3: Why must DTT be removed before starting the conjugation reaction?

DTT contains two thiol groups, which are highly reactive towards maleimides. If DTT is present during the conjugation step, it will compete with the thiol groups on your protein for the this compound, leading to low or no labeling of your target protein.[1][2] Complete removal of DTT after protein reduction is a critical step for successful conjugation.[1]

Q4: What is the optimal pH for this compound conjugation?

The ideal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[7][8] In this range, the reaction is highly selective for thiol groups over amine groups.[7][8] Above pH 7.5, the reactivity with amines increases, and the rate of maleimide hydrolysis also rises, both of which can lead to undesirable side products and reduced efficiency.[8][9]

Q5: My Cy7.5 conjugate has precipitated. What could be the cause?

Precipitation of a protein conjugate can be caused by several factors, including:

  • High Degree of Labeling (DOL): Attaching too many large, hydrophobic dye molecules to a single protein can lead to aggregation and precipitation.[10]

  • Buffer conditions: The pH of the buffer being close to the isoelectric point (pI) of the protein can reduce its solubility.

  • Organic Solvent: Using a high percentage of organic solvent (like DMSO or DMF) to dissolve the dye can denature and precipitate the protein.[11]

Troubleshooting Guide

This guide will help you diagnose and resolve common issues encountered during this compound conjugation.

Problem 1: Low or No Conjugation Efficiency
Possible Cause Recommended Solution Supporting Evidence
Residual DTT Completely remove DTT after the reduction step using size-exclusion chromatography (e.g., desalting columns) or dialysis.[1]DTT contains thiols that directly compete with the protein for the maleimide dye.[1][2]
Presence of TCEP Remove TCEP after reduction using a desalting column.[6] While less inhibitory than DTT, TCEP does react with maleimides.[5][6]TCEP forms a stable, non-reactive adduct with the maleimide group.[5][6]
Incomplete Protein Reduction Ensure complete reduction of disulfide bonds by using a sufficient molar excess of the reducing agent (10-100 fold for TCEP) and adequate incubation time (20-60 minutes at room temperature).[12][13]Disulfide bonds are unreactive towards maleimides.[1][7]
Re-oxidation of Thiols Perform the conjugation step immediately after removing the reducing agent. Use degassed buffers to minimize oxygen exposure.[1]Free thiols are susceptible to oxidation back to disulfide bonds.[1]
Hydrolyzed this compound Prepare fresh stock solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use. Avoid storing aqueous solutions of the dye.[1][14]The maleimide group is prone to hydrolysis, especially in aqueous solutions and at pH > 7.5.[1][8]
Problem 2: Low Fluorescence of the Conjugate
Possible Cause Recommended Solution Supporting Evidence
Self-Quenching Optimize the dye-to-protein molar ratio to achieve a lower Degree of Labeling (DOL). A high density of fluorophores can lead to quenching.[10]Over-labeling is a common cause of reduced fluorescence intensity.[10]
Environmental Effects The local microenvironment of the conjugated dye on the protein can affect its fluorescence properties.Proximity to certain amino acid residues can quench fluorescence.[10]
Photobleaching Protect the this compound dye and the final conjugate from light during all steps of the experiment and storage.[10]Cyanine dyes are susceptible to degradation upon exposure to light.[10]

Quantitative Data Summary

The choice of reducing agent and the reaction conditions can significantly impact the efficiency of maleimide conjugation.

Table 1: Comparison of TCEP and DTT in Maleimide Labeling

Parameter TCEP (Tris(2-carboxyethyl)phosphine) DTT (Dithiothreitol)
Chemical Nature Non-thiol reducing agent.[9]Thiol-containing reducing agent.[1]
Reactivity with Maleimide Reacts to form a stable ylene adduct, inactivating the maleimide.[5][6]Directly competes with protein thiols for the maleimide group.[1][2]
Requirement for Removal Highly recommended to be removed before conjugation.[6]Must be completely removed before conjugation.[1][2]
Relative Labeling Efficiency (if not removed) Allows for significantly higher labeling efficiency compared to an equal concentration of DTT.[2][15]Severely inhibits maleimide labeling.[2][15]

Table 2: Recommended Reaction Parameters for Maleimide Conjugation

Parameter Recommended Range Rationale
pH 6.5 - 7.5[7][8]Optimizes reaction with thiols while minimizing hydrolysis and reaction with amines.[7][8]
Temperature Room Temperature (20-25°C) or 4°C[1]Room temperature reactions are faster, while 4°C can be used for sensitive proteins.[1]
Dye:Protein Molar Ratio 10:1 to 20:1 (starting point)[1][12]This excess helps to drive the reaction to completion. The optimal ratio should be determined empirically.[1][12]
Reaction Time 1-2 hours at room temperature or overnight at 4°C[8][12]The duration depends on the protein and desired DOL.

Experimental Protocols

Protocol 1: Protein Reduction with TCEP and this compound Conjugation

This protocol is recommended as TCEP is generally easier to handle and does not interfere as severely as DTT if trace amounts remain.

  • Protein Preparation:

    • Dissolve the protein (e.g., antibody) in a degassed reaction buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.[12]

    • If the buffer contains interfering substances like Tris, perform a buffer exchange into the reaction buffer.[12]

  • Reduction of Disulfide Bonds:

    • Prepare a fresh stock solution of TCEP.

    • Add TCEP to the protein solution to a final concentration that is a 10-100 fold molar excess over the protein.[12]

    • Incubate for 20-60 minutes at room temperature.[13] It is advisable to perform this step under an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[12]

  • Removal of TCEP:

    • Immediately after incubation, remove the excess TCEP using a desalting column (e.g., Zeba™ Spin desalting column) equilibrated with the degassed reaction buffer.[1][6]

  • Conjugation with this compound:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.[1][14]

    • Add the this compound stock solution to the reduced and purified protein solution to achieve a 10:1 to 20:1 molar excess of the dye.[1][12]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[8][12]

  • Purification of the Conjugate:

    • Remove the unreacted this compound using a desalting column, dialysis, or size-exclusion chromatography.[12]

Protocol 2: Protein Reduction with DTT and this compound Conjugation

This protocol is an alternative but requires stringent removal of DTT.

  • Protein Preparation:

    • Prepare the protein solution as described in Protocol 1, Step 1.

  • Reduction of Disulfide Bonds:

    • Prepare a fresh stock solution of DTT.

    • Add DTT to the protein solution to a final concentration that is a 10-fold molar excess over the protein.[1]

    • Incubate for 30 minutes at room temperature.[1]

  • Crucial Removal of DTT:

    • It is critical to completely remove all traces of DTT. Use a desalting column or perform extensive dialysis against a degassed reaction buffer.[1]

  • Conjugation and Purification:

    • Proceed with the conjugation and purification steps as described in Protocol 1, Steps 4 and 5.

Visualizations

experimental_workflow cluster_reduction Protein Reduction cluster_purification1 Reducer Removal cluster_conjugation Conjugation cluster_purification2 Final Purification Protein_Solution Protein in Degassed Buffer Add_Reducing_Agent Add Reducing Agent (TCEP or DTT) Protein_Solution->Add_Reducing_Agent Incubate Incubate (20-60 min) Add_Reducing_Agent->Incubate Remove_Reducer Remove Excess Reducing Agent (Desalting Column) Incubate->Remove_Reducer Add_Cy7_5 Add this compound Remove_Reducer->Add_Cy7_5 Incubate_Conjugation Incubate (1-2 hours, dark) Add_Cy7_5->Incubate_Conjugation Purify_Conjugate Purify Conjugate (Remove excess dye) Incubate_Conjugation->Purify_Conjugate Final_Product Cy7.5-Protein Conjugate Purify_Conjugate->Final_Product

Caption: Experimental workflow for this compound conjugation.

troubleshooting_workflow Start Low/No Conjugation Check_Reducer Was the reducing agent removed? Start->Check_Reducer Check_Maleimide Is the Cy7.5 maleimide fresh? Check_Reducer->Check_Maleimide Yes Solution_Reducer Remove reducer via desalting column. Check_Reducer->Solution_Reducer No Check_Reduction Was protein reduction sufficient? Check_Maleimide->Check_Reduction Yes Solution_Maleimide Use freshly prepared dye solution. Check_Maleimide->Solution_Maleimide No Check_pH Is the reaction pH 6.5-7.5? Check_Reduction->Check_pH Yes Solution_Reduction Optimize reducer concentration and time. Check_Reduction->Solution_Reduction No Solution_pH Adjust buffer pH. Check_pH->Solution_pH No

References

preventing hydrolysis of Cy7.5 maleimide during labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address challenges related to the hydrolysis of Cy7.5 maleimide during labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis and why is it a problem?

A1: this compound hydrolysis is a chemical reaction where the maleimide ring of the Cy7.5 dye reacts with water, opening the ring to form an unreactive maleamic acid derivative.[1] This is a significant issue because the maleimide group is essential for reacting with thiol groups (sulfhydryl groups, -SH) on molecules like proteins and peptides to form a stable thioether bond. If the maleimide group is hydrolyzed before it can react with the target thiol, the labeling reaction will fail, leading to low or no conjugation efficiency.[1]

Q2: What are the primary factors that cause this compound hydrolysis?

A2: The primary factor that accelerates the hydrolysis of this compound is pH. The rate of hydrolysis significantly increases as the pH rises above 7.5.[1][2][3] Temperature can also play a role, with higher temperatures generally increasing the rate of chemical reactions, including hydrolysis.

Q3: What is the optimal pH range for labeling with this compound to prevent hydrolysis?

A3: The optimal pH range for this compound conjugation to thiols is between 6.5 and 7.5.[1][2][4][5] This range provides a balance between having a sufficiently reactive thiol (in its thiolate anion form) and maintaining the stability of the maleimide group.[2] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[2][4]

Q4: How should I prepare and store this compound to maintain its reactivity?

A4: To prevent premature hydrolysis and maintain the reactivity of this compound, it is crucial to handle and store it properly.

  • Storage of Dry Reagent: Store the lyophilized this compound powder at -20°C, desiccated, and protected from light.[1] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[1]

  • Stock Solutions: Prepare a concentrated stock solution (e.g., 10 mM) in an anhydrous (water-free) organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1]

  • Storage of Stock Solutions: Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. This helps to avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: Aqueous solutions of this compound are not stable and should be prepared immediately before use.[1] Do not store aqueous solutions of the dye.

Q5: Can I use buffers containing primary amines, like Tris, for the labeling reaction?

A5: While Tris buffers can be used, it is important to maintain the pH within the optimal range of 6.5-7.5. At pH values above 7.5, maleimides can react with primary amines, such as the amine group in Tris or the ε-amino group of lysine residues on proteins.[2][4] This side reaction competes with the desired thiol reaction and reduces labeling specificity. Phosphate-buffered saline (PBS) and HEPES buffers are commonly used and are good alternatives.[5]

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Labeling Efficiency Hydrolyzed this compound: The dye was inactive before the reaction.- Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before use. - Ensure the reaction buffer pH is strictly within the 6.5-7.5 range.[2][4]
Insufficient Free Thiols: Cysteine residues are present as disulfide bonds.- Reduce disulfide bonds using a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[5] - If using DTT, it must be completely removed before adding the maleimide dye.
Oxidation of Thiols: Free thiols re-oxidized to disulfide bonds before labeling.- Degas buffers to remove dissolved oxygen. - Add a chelating agent like EDTA (1-5 mM) to the reaction buffer to sequester metal ions that can catalyze oxidation.[5]
Inconsistent Labeling Results Variable Reagent Activity: The reactivity of the this compound varies between experiments.- Perform a quantitative activity assay on your this compound stock solution before each experiment to ensure consistent reactivity. - Always prepare fresh dilutions of the dye for each labeling reaction.
Inaccurate pH of Reaction Buffer: The buffer pH is not consistently within the optimal range.- Prepare fresh reaction buffer for each experiment and verify the pH with a calibrated pH meter.
High Background Staining Non-specific Labeling: The dye is reacting with other functional groups besides thiols.- Ensure the reaction pH does not exceed 7.5 to avoid reaction with amines.[2][4] - Quench the reaction by adding a small molecule thiol like L-cysteine or 2-mercaptoethanol to consume any unreacted maleimide.
Incomplete Removal of Free Dye: Unconjugated dye remains in the final sample.- Use an appropriate purification method, such as size-exclusion chromatography (e.g., desalting column) or dialysis, to effectively remove all unconjugated this compound.

Quantitative Data Summary

pH RangeRate of Maleimide HydrolysisImpact on Labeling Reaction
< 6.5Very SlowSuboptimal for conjugation due to slow reaction kinetics with thiols.[1]
6.5 - 7.5Slow to ModerateIdeal range for specific and efficient thiol conjugation with minimal hydrolysis.[1][2][4]
> 7.5Fast to Very FastNot recommended for specific thiol conjugation due to significant hydrolysis and competing side reactions with amines.[1][2][4]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

Materials:

  • Protein with free thiol groups (1-10 mg/mL)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), HEPES, or MOPS (50-100 mM), pH 7.0-7.5, degassed.

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine)

  • (Optional) EDTA (1-5 mM)

  • Quenching Solution: L-cysteine or 2-mercaptoethanol (100 mM stock)

  • Purification column (e.g., desalting column)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the degassed reaction buffer. If the protein contains disulfide bonds that need to be reduced, add a 10-50 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.

  • Prepare the this compound Stock Solution: Allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.

  • Perform the Labeling Reaction: While gently stirring, add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye. Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 4°C.

  • Quench the Reaction: Add the quenching solution to a final concentration of 1-10 mM to consume any unreacted maleimide. Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate: Remove the unreacted dye and quenching reagent by size-exclusion chromatography using a desalting column equilibrated with your desired storage buffer (e.g., PBS).

Protocol 2: Quantification of Degree of Labeling (DOL)

Procedure:

  • Measure the absorbance of the purified Cy7.5-protein conjugate at 280 nm (A280) and at the maximum absorbance of Cy7.5 (~750 nm, Amax) using a spectrophotometer.

  • Calculate the concentration of the protein using the following formula:

    • Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

      • Where CF is the correction factor for the dye at 280 nm (A280 of dye / Amax of dye) and εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the Degree of Labeling (DOL) using the following formula:

    • DOL = Amax / (εdye × Protein Concentration (M))

      • Where εdye is the molar extinction coefficient of Cy7.5 at its λmax.

Visualizations

cluster_hydrolysis This compound Hydrolysis Pathway Cy7_5_Maleimide This compound (Reactive) Hydrolyzed_Product Hydrolyzed Cy7.5 (Inactive Maleamic Acid) Cy7_5_Maleimide->Hydrolyzed_Product Hydrolysis Water H₂O (pH > 7.5) cluster_workflow Experimental Workflow for this compound Labeling Start Start Prepare_Protein 1. Prepare Protein Solution (Degassed Buffer, pH 6.5-7.5) Start->Prepare_Protein Reduce_Disulfides 2. (Optional) Reduce Disulfides (e.g., with TCEP) Prepare_Protein->Reduce_Disulfides Prepare_Dye 3. Prepare Fresh this compound Stock Solution (Anhydrous DMSO) Reduce_Disulfides->Prepare_Dye Labeling 4. Labeling Reaction (2h @ RT or O/N @ 4°C, protected from light) Prepare_Dye->Labeling Quench 5. Quench Reaction (e.g., with L-cysteine) Labeling->Quench Purify 6. Purify Conjugate (e.g., Desalting Column) Quench->Purify Characterize 7. Characterize Conjugate (Calculate DOL) Purify->Characterize End End Characterize->End cluster_troubleshooting Troubleshooting Low Labeling Efficiency Low_Efficiency Low Labeling Efficiency? Check_pH Is reaction pH 6.5-7.5? Low_Efficiency->Check_pH Yes Adjust_pH Adjust pH to 6.5-7.5 Check_pH->Adjust_pH No Fresh_Dye Was dye solution fresh? Check_pH->Fresh_Dye Yes Adjust_pH->Check_pH Prepare_Fresh_Dye Prepare fresh dye in anhydrous DMSO/DMF Fresh_Dye->Prepare_Fresh_Dye No Reduced_Thiols Were thiols reduced and protected? Fresh_Dye->Reduced_Thiols Yes Prepare_Fresh_Dye->Fresh_Dye Reduce_Protect Reduce with TCEP, degas buffer, add EDTA Reduced_Thiols->Reduce_Protect No Success Labeling Successful Reduced_Thiols->Success Yes Reduce_Protect->Reduced_Thiols

References

Technical Support Center: Troubleshooting Non-Specific Binding of Cy7.5 Maleimide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the common challenge of non-specific binding associated with Cy7.5 maleimide conjugates. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with this compound conjugates?

A1: Non-specific binding of this compound conjugates can stem from several factors:

  • Reaction with other nucleophiles: While maleimides are highly selective for thiol groups (sulfhydryls) on cysteine residues within an optimal pH range, this selectivity can diminish at higher pH values. Above pH 7.5, maleimides can react with other nucleophilic groups, most notably the primary amines on lysine residues. At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[1]

  • Hydrophobic and electrostatic interactions: The cyanine dye Cy7.5 is inherently hydrophobic, which can lead to non-specific adsorption to hydrophobic regions of proteins and cell membranes.[2] Additionally, charged regions on the conjugate or target molecules can lead to non-specific electrostatic interactions.[1]

  • Excess unreacted dye: Residual, unbound this compound in the sample is a major contributor to high background fluorescence.[2]

  • Dye aggregation: Cyanine dyes like Cy7.5 can form aggregates in aqueous solutions, which may alter their fluorescent properties and contribute to background signal.[2][3]

  • Suboptimal experimental conditions: Inadequate blocking, insufficient washing, or using an inappropriate concentration of the conjugate can all lead to high non-specific binding.[2]

Q2: How does pH influence the specificity of maleimide conjugation?

A2: pH is a critical parameter in maleimide chemistry. The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1]

  • Below pH 6.5: The reaction rate slows down because the concentration of the reactive thiolate anion (-S⁻) decreases.[1]

  • Above pH 7.5: The maleimide group becomes more susceptible to two undesirable side reactions:

    • Reaction with primary amines (e.g., lysine residues): This leads to non-specific labeling of your biomolecule.[1]

    • Hydrolysis: The maleimide ring can be opened by reaction with water, forming an unreactive maleamic acid, which reduces conjugation efficiency.[1]

Q3: What is a typical molar ratio of this compound to protein for conjugation?

A3: A typical starting molar ratio for labeling is a 10:1 to 20:1 excess of this compound to the protein.[4][5][6] However, this should be empirically optimized for each specific protein and application to achieve the desired degree of labeling (DOL) without causing protein aggregation or loss of function.[7]

Q4: How can I remove unreacted this compound after conjugation?

A4: Purification is a critical step to remove excess, unreacted dye and reduce background noise. Common methods include:

  • Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger labeled protein from the smaller, unbound dye molecules.[1][2]

  • Dialysis/Diafiltration: These methods are effective for removing small molecules from large protein conjugates by exchanging the buffer.[1][2]

  • Spin Columns: Pre-packed spin columns offer a quick and convenient method for purifying small-scale reactions.[2]

Troubleshooting Guides

Problem: High Background Fluorescence

High background fluorescence can obscure your specific signal, leading to a poor signal-to-noise ratio. Use the following guide to diagnose and resolve the issue.

Troubleshooting Workflow for High Background

Caption: A decision tree to systematically troubleshoot high background fluorescence.

Data Presentation: Optimizing Experimental Parameters

The following tables provide illustrative data to guide the optimization of your experiments. The optimal conditions should be determined empirically for each specific assay.

Table 1: Illustrative Effect of Dye:Protein Molar Ratio on Conjugation

Molar Ratio (Dye:Protein)Illustrative Degree of Labeling (DOL)Illustrative Signal-to-Noise RatioNotes
5:12-3LowMay result in a weak signal.
10:14-6GoodOften a good starting point for optimization.[4][5][6]
15:16-8OptimalFrequently provides a good balance of brightness and low background.
20:1>8May DecreaseHigh DOL can lead to fluorescence quenching and increased non-specific binding.[7]

Table 2: Illustrative Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationIllustrative Background ReductionNotes
Bovine Serum Albumin (BSA)1-5% (w/v)GoodA commonly used protein-based blocker.
Non-fat Dry Milk1-5% (w/v)Very GoodCan be very effective but may interfere with certain antibody-antigen interactions.
Normal Serum5-10% (v/v)ExcellentUse serum from the species in which the secondary antibody was raised.[8]
Tween-200.05-0.1% (v/v)ModerateA non-ionic detergent that reduces hydrophobic interactions. Often used in wash buffers.[9]
Casein0.1-1% (w/v)ExcellentCan be more effective than BSA in some systems.

Experimental Protocols

Protocol 1: General Maleimide Conjugation to a Protein

This protocol provides a general workflow for conjugating a this compound to a protein containing free thiols.

Workflow for Maleimide Conjugation

maleimide_conjugation_workflow start Start protein_prep 1. Protein Preparation - Dissolve protein in thiol-free buffer (pH 6.5-7.5) - Degas buffer start->protein_prep reduction 2. (Optional) Reduction of Disulfides - Add TCEP (10-100x molar excess) - Incubate for 20-30 min at RT protein_prep->reduction dye_prep 3. Prepare this compound Solution - Dissolve in anhydrous DMSO or DMF - Prepare immediately before use reduction->dye_prep conjugation 4. Conjugation Reaction - Add dye solution to protein (10-20x molar excess) - Incubate for 2h at RT or overnight at 4°C, protected from light dye_prep->conjugation purification 5. Purification - Remove unreacted dye using SEC, dialysis, or spin column conjugation->purification characterization 6. Characterization - Determine Degree of Labeling (DOL) - Assess protein function purification->characterization end End characterization->end

Caption: A general workflow for protein conjugation with this compound.

Detailed Steps:

  • Protein Preparation:

    • Dissolve the protein to be labeled in a degassed, thiol-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[5][10] Buffers should be free of primary amines (e.g., Tris) that can compete with the reaction.

  • (Optional) Reduction of Disulfide Bonds:

    • If the protein's cysteine residues are involved in disulfide bonds, they must be reduced.

    • Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.[5]

    • Incubate for 20-30 minutes at room temperature.[5] TCEP does not need to be removed before adding the maleimide reagent. If using DTT, it must be removed prior to conjugation.

  • Prepare this compound Solution:

    • Immediately before use, prepare a 10 mM stock solution of the this compound in anhydrous DMSO or DMF.[5]

  • Conjugation Reaction:

    • While gently stirring, add the this compound stock solution to the protein solution to achieve the desired dye-to-protein molar ratio (a 10:1 to 20:1 ratio is a good starting point).[4][5][6]

    • Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 4°C.[4][5]

  • Purification:

    • Separate the labeled protein conjugate from unreacted dye using size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or a spin desalting column.[1][2][6]

  • Characterization:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Cy7.5).

    • Perform a functional assay to ensure the biological activity of the protein has been preserved.

Protocol 2: Reducing Non-Specific Binding in a Plate-Based Assay

This protocol describes how to use a blocking agent to minimize non-specific binding of a this compound conjugate in a plate-based assay (e.g., ELISA, cell-based assays).

Logical Relationship for Blocking Protocol

blocking_protocol_logic start Start coat_plate 1. Coat Plate (if applicable) start->coat_plate wash1 2. Wash Plate coat_plate->wash1 block 3. Block Plate - Add blocking buffer - Incubate 1-2h at RT or overnight at 4°C wash1->block wash2 4. Wash Plate block->wash2 incubate_conjugate 5. Incubate with Cy7.5 Conjugate - Dilute conjugate in blocking buffer wash2->incubate_conjugate wash3 6. Final Washes incubate_conjugate->wash3 detect 7. Detection wash3->detect end End detect->end

References

solving solubility problems with non-sulfonated Cy7.5 maleimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing solubility challenges with non-sulfonated Cy7.5 maleimide during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my non-sulfonated this compound not dissolving in my aqueous buffer?

A1: Non-sulfonated cyanine dyes, including this compound, have inherently low solubility in aqueous solutions due to their chemical structure.[1][2][3] To achieve dissolution for biomolecule labeling, an organic co-solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is necessary.[1][2][] The recommended approach is to first dissolve the dye in an organic solvent before adding it to your aqueous reaction buffer.[1][]

Q2: What is the recommended solvent for dissolving non-sulfonated this compound?

A2: Anhydrous DMSO or DMF are the most commonly recommended organic co-solvents for dissolving non-sulfonated this compound.[2][5][6] A general protocol involves creating a concentrated stock solution of the dye in one of these solvents before its addition to the aqueous solution of the biomolecule to be labeled.[][5]

Q3: What concentration of organic co-solvent should I use in my labeling reaction?

A3: For efficient labeling reactions, a final concentration of 5-20% of an organic co-solvent like DMF or DMSO is generally recommended.[1][3] For Cy7.5, a co-solvent volume of around 15% is often suggested.[1][2]

Q4: Can I dissolve the dye directly in water?

A4: Direct dissolution of non-sulfonated this compound in purely aqueous solutions is not recommended and will likely be unsuccessful.[7][8] These dyes require an organic co-solvent to prevent precipitation and facilitate the labeling reaction.[][7] If your biomolecule is sensitive to organic solvents, consider using a sulfonated version of the dye (sulfo-Cy7.5), which is water-soluble.[][7]

Q5: My dye solution appears to have precipitated after adding it to my protein solution. What should I do?

A5: Precipitation upon addition to the aqueous buffer can occur if the dye is not fully dissolved in the organic solvent or if the final concentration of the organic co-solvent in the reaction mixture is too low.[3][] Ensure the dye is completely dissolved in the organic solvent before adding it to the protein solution.[5] If precipitation persists, you may need to increase the proportion of the organic co-solvent in the final reaction volume.[9]

Q6: How should I store my non-sulfonated this compound and its stock solution?

A6: The lyophilized powder should be stored at -20°C, protected from light and moisture.[6][10] A stock solution prepared in anhydrous DMSO can be stored at -20°C for up to a month, though fresh preparation is always recommended for best results.[5] Avoid long-term storage of aqueous solutions.[5]

Troubleshooting Guide

Problem Possible Cause Solution
Dye Precipitation Upon Addition to Aqueous Buffer Insufficient organic co-solvent.Increase the percentage of DMSO or DMF in the final reaction volume (up to 20%).[1][3]
Dye was not fully dissolved in the organic solvent.Ensure the dye is completely dissolved in anhydrous DMSO or DMF by vortexing briefly before adding it to the aqueous buffer.[5]
Low temperature of the aqueous buffer.Allow the aqueous buffer to reach room temperature before adding the dye solution.
Low Labeling Efficiency Dye precipitated out of solution before reacting.Follow the recommended dissolution protocol carefully, ensuring a sufficient amount of organic co-solvent is present.[2][3]
Hydrolyzed maleimide group.Prepare the dye stock solution fresh before each use.[11]
Incorrect pH of the reaction buffer.The maleimide-thiol reaction is most efficient at a pH of 7.0-7.5.[5]
Labeled Protein Aggregates High dye-to-protein ratio leading to increased hydrophobicity.Optimize the molar ratio of dye to protein; a common starting point is a 10:1 to 20:1 molar excess of dye.[5][11]
Instability of the protein in the final buffer containing organic solvent.Consider using a sulfonated this compound which is water-soluble and does not require an organic co-solvent.[][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of Non-Sulfonated this compound

Materials:

  • Non-sulfonated this compound powder

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Allow the vial of non-sulfonated this compound to warm to room temperature before opening to prevent moisture condensation.[11]

  • Briefly centrifuge the vial to collect all the powder at the bottom.

  • Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve a 10 mM concentration.

  • Vortex the solution briefly until the dye is completely dissolved.[5] This stock solution should be prepared fresh for optimal reactivity.[5]

Protocol 2: General Procedure for Labeling a Protein with Non-Sulfonated this compound

Materials:

  • Protein solution (1-10 mg/mL in a thiol-free buffer, pH 7.0-7.5, e.g., PBS, HEPES, or Tris)[9]

  • 10 mM stock solution of non-sulfonated this compound in anhydrous DMSO or DMF (from Protocol 1)

  • (Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) if disulfide bonds are present.[5]

  • Purification column (e.g., size-exclusion chromatography)[11]

Procedure:

  • (Optional) If your protein contains disulfide bonds that need to be reduced to expose free thiol groups, treat the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.[11] TCEP does not need to be removed before adding the maleimide dye.[5]

  • Add the desired molar excess of the 10 mM this compound stock solution to the protein solution. A starting point of a 10:1 to 20:1 molar ratio of dye to protein is recommended.[5][11]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[12]

  • (Optional) To quench the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol can be added.

  • Purify the labeled protein from the unreacted dye using a size-exclusion chromatography column or dialysis.[11]

Data Presentation

Table 1: Solubility of Non-Sulfonated this compound in Common Solvents

Solvent Solubility Notes
WaterLow / Insoluble[8][13]Not recommended for initial dissolution.
Dimethyl Sulfoxide (DMSO)Soluble[13][14]Recommended as a co-solvent for labeling reactions.[1]
Dimethylformamide (DMF)Soluble[13][15]Recommended as a co-solvent for labeling reactions.[1]
ChloroformSoluble[][14]Not typically used for bioconjugation reactions.
MethanolSoluble[][14]Not typically used for bioconjugation reactions.
EthanolSoluble[8]Not typically used for bioconjugation reactions.

Visualizations

experimental_workflow Experimental Workflow for Protein Labeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Protein Solution (1-10 mg/mL, pH 7.0-7.5) C Add Dye Stock to Protein Solution (10-20x molar excess) A->C B Prepare 10 mM Cy7.5 Maleimide Stock in DMSO/DMF B->C D Incubate (2h @ RT or O/N @ 4°C, protected from light) C->D E Purify Conjugate (e.g., Size-Exclusion Chromatography) D->E F Characterize Labeled Protein E->F

Caption: Workflow for labeling proteins with this compound.

troubleshooting_logic Troubleshooting Logic for Solubility Issues Start Start: Dissolving This compound Q1 Is the dye dissolving in a purely aqueous buffer? Start->Q1 A1_Yes Incorrect Procedure Q1->A1_Yes Yes A1_No Correct Q1->A1_No No Action1 Action: Dissolve in anhydrous DMSO or DMF first A1_Yes->Action1 Q2 Is there precipitation after adding to the aqueous solution? A1_No->Q2 Action1->Q2 A2_Yes Potential Issue Q2->A2_Yes Yes A2_No Successful Dissolution Q2->A2_No No Action2 Action: Increase organic co-solvent percentage (5-20%) A2_Yes->Action2 Action2->Q2

Caption: Decision tree for troubleshooting solubility problems.

References

effect of buffer components on Cy7.5 maleimide reaction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cy7.5 Maleimide Reactions

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of this compound for labeling reactions. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses common issues encountered during the conjugation of this compound to thiol-containing molecules.

Problem Potential Cause Recommended Solution
Low Labeling Efficiency Incorrect Buffer pH: The optimal pH range for the maleimide-thiol reaction is 6.5-7.5. A pH below 6.5 can lead to a significantly slower reaction rate due to the protonation of the thiol group, making it less nucleophilic.Ensure your buffer is within the recommended pH range of 6.5-7.5. Phosphate, HEPES, or MOPS buffers are good choices.
Maleimide Hydrolysis: At a pH above 7.5, the maleimide group is susceptible to hydrolysis, rendering it incapable of reacting with the thiol.Prepare the labeling buffer fresh and maintain the pH at or slightly below 7.5. Avoid prolonged storage of the reaction mixture at high pH.
Presence of Nucleophiles in the Buffer: Buffers containing primary or secondary amines (e.g., Tris) or other nucleophiles can compete with the thiol for reaction with the maleimide.Use non-nucleophilic buffers such as PBS, HEPES, or MOPS.
Presence of Reducing Agents: Reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol, which are often used to prevent disulfide bond formation, will react with the maleimide.Remove all reducing agents from the thiol-containing molecule solution before adding the this compound. This can be achieved through dialysis, desalting columns, or spin filtration.
Non-Specific Labeling Excessive Amount of this compound: Using a large excess of the maleimide reagent can lead to reactions with other nucleophilic residues on the protein, such as lysine, although this is much slower than the reaction with thiols.Optimize the molar ratio of this compound to your molecule. Start with a 10-20 fold molar excess and titrate down.
Precipitation of Labeled Conjugate Hydrophobicity of the Dye: Cy7.5 is a relatively hydrophobic molecule. Attaching multiple dye molecules to a protein can lead to aggregation and precipitation.It is advisable to work with dilute protein solutions (e.g., 1-2 mg/mL). If precipitation occurs, consider reducing the molar excess of the dye in the reaction.
Inconsistent Results Oxidation of Thiols: Thiols can oxidize to form disulfide bonds, especially in the absence of a reducing agent and at neutral to slightly basic pH. This reduces the number of available sites for labeling.If possible, reduce the disulfide bonds with an agent like TCEP (which does not need to be removed before labeling with maleimides) or with DTT (which must be removed prior to labeling). Perform the labeling reaction promptly after preparing the thiol-containing molecule.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a this compound reaction?

The optimal pH range for the reaction between a maleimide and a thiol is 6.5-7.5. Within this range, the thiol is sufficiently deprotonated to be reactive, while the rate of maleimide hydrolysis is minimized.

Q2: Which buffers should I avoid for a maleimide conjugation reaction?

You should avoid buffers that contain nucleophiles, as they will compete with your thiol-containing molecule. The most common examples are buffers with primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane), or buffers containing thiols, like DTT.

Q3: Can I use Tris buffer for my this compound labeling?

It is not recommended to use Tris buffer because the primary amine in Tris can react with the maleimide group, reducing the amount of dye available to label your target molecule and thus lowering the labeling efficiency.

Q4: How can I remove reducing agents like DTT before my labeling reaction?

Reducing agents like DTT must be removed from your sample before adding this compound. This can be effectively done using techniques such as dialysis, gel filtration (e.g., a desalting column), or spin filtration.

Q5: My protein does not have a free thiol. How can I label it with this compound?

If your protein of interest does not have a native free cysteine, you can introduce one through site-directed mutagenesis. Alternatively, you can chemically modify other amino acid residues, such as lysines, to introduce a thiol group using reagents like Traut's reagent (2-iminothiolane).

Effect of Buffer Components on this compound Reaction Efficiency

Buffer Component Effect on Reaction Recommendation
pH 6.5-7.5 Optimal for thiol-maleimide reaction.Recommended
pH > 7.5 Increased rate of maleimide hydrolysis, leading to inactive dye.Not Recommended
pH < 6.5 Slower reaction rate due to thiol protonation.Use only if necessary for protein stability, and increase reaction time.
Phosphate Buffer (PBS) Inert and maintains pH well in the optimal range.Highly Recommended
HEPES Buffer Non-nucleophilic and effective in the optimal pH range.Highly Recommended
Tris Buffer Primary amine reacts with the maleimide.Not Recommended
Glycine Buffer Primary amine reacts with the maleimide.Not Recommended
Reducing Agents (DTT, β-ME) Thiol groups react with the maleimide.Must be removed prior to labeling.
TCEP Does not contain a thiol and is a selective reducing agent for disulfides.Can be used to reduce disulfides and does not need to be removed before labeling.
EDTA Chelates metal ions that can catalyze thiol oxidation.Can be added at 1-5 mM to improve stability of free thiols.

Experimental Protocols

Protocol 1: General Labeling of a Protein with this compound
  • Buffer Preparation: Prepare a non-nucleophilic buffer such as 100 mM phosphate buffer with 150 mM NaCl and 1 mM EDTA, adjusted to pH 7.2.

  • Protein Preparation:

    • Dissolve your protein in the reaction buffer to a final concentration of 1-5 mg/mL.

    • If the protein has been stored with reducing agents like DTT, they must be removed. This can be done by dialyzing the protein solution against the reaction buffer or using a desalting column.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in a dry, high-quality solvent like DMSO or DMF. This should be done immediately before use.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Stopping the Reaction (Optional): The reaction can be quenched by adding a small molecule thiol such as L-cysteine or β-mercaptoethanol to a final concentration of 10-20 mM to react with any excess maleimide.

  • Purification of the Conjugate: Remove the unreacted dye and any quenching reagents by gel filtration, dialysis, or chromatography. The success of the conjugation can be confirmed by UV-Vis spectroscopy.

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein in Thiol-Free Buffer (pH 7.2) mix Mix Protein and Dye (10-20x molar excess of dye) prep_protein->mix prep_dye Dissolve this compound in DMSO prep_dye->mix incubate Incubate for 2h at RT (Protected from Light) mix->incubate quench Quench with L-cysteine (Optional) incubate->quench purify Purify via Gel Filtration or Dialysis quench->purify analyze Analyze via UV-Vis Spectroscopy purify->analyze

Caption: Experimental workflow for protein labeling with this compound.

maleimide_reaction cluster_product Product cy7_5 Cy7.5-Maleimide plus + thiol Protein-SH conjugate Cy7.5-S-Protein Conjugate arrow pH 6.5-7.5 plus->arrow arrow->conjugate

Caption: Thiol-maleimide conjugation reaction.

troubleshooting_tree start Low Labeling Efficiency? check_ph Is pH between 6.5-7.5? start->check_ph Yes check_buffer Are you using a non-nucleophilic buffer (e.g., PBS, HEPES)? check_ph->check_buffer Yes adjust_ph Adjust pH to 7.0-7.5 check_ph->adjust_ph No check_reducing Were reducing agents (e.g., DTT) removed? check_buffer->check_reducing Yes change_buffer Switch to PBS or HEPES buffer check_buffer->change_buffer No remove_reducing Remove reducing agents via dialysis or desalting column check_reducing->remove_reducing No success Problem Solved check_reducing->success Yes adjust_ph->success change_buffer->success remove_reducing->success

Caption: Troubleshooting decision tree for low labeling efficiency.

Technical Support Center: Cy7.5 Maleimide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing a lack of fluorescence from their Cy7.5 maleimide conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons my this compound conjugate is not fluorescent?

A lack of fluorescence from a this compound conjugate can stem from several factors:

  • Inactive this compound: The maleimide group is susceptible to hydrolysis, particularly in aqueous solutions with a pH above 7.5, which renders it unable to react with thiol groups. Improper storage, such as exposure to light or moisture, can also lead to dye degradation.[1]

  • Inefficient Conjugation: The labeling reaction may have failed or proceeded with very low efficiency. This can be due to several issues, including problems with the molecule you are trying to label, suboptimal reaction conditions, or the presence of interfering substances in your reaction buffer.[1]

  • Fluorescence Quenching: The microenvironment around the Cy7.5 dye after conjugation can cause quenching, where the dye is present but its fluorescence is significantly reduced. This can be due to aggregation of the labeled molecules or interactions with other nearby molecules.

  • Instrumental Issues: The settings on your fluorescence imaging system may not be appropriate for detecting the near-infrared (NIR) signal of Cy7.5.

Q2: How should I properly store and handle this compound to ensure its reactivity?

Proper storage and handling are critical for maintaining the reactivity of this compound:

  • Storage: The dye should be stored at -20°C in the dark and under desiccated conditions.[2][3][4][5][6]

  • Stock Solutions: Prepare stock solutions in anhydrous DMSO or DMF.[1] These stock solutions can typically be stored at -20°C for up to a month, but it is always best to prepare them fresh. Avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: Aqueous solutions of the dye are not stable and should be prepared immediately before use.[1]

  • Light Exposure: Protect the dye and its solutions from light at all times to prevent photobleaching.[2][3][4][5]

Q3: My protein has cysteine residues. Why is the conjugation still failing?

The presence of cysteine residues alone does not guarantee successful conjugation. Here's why:

  • Disulfide Bonds: Cysteine residues within a protein often form disulfide bonds, which are not reactive with maleimides.[1] These bonds must be reduced to free sulfhydryl (-SH) groups for the reaction to occur.

  • Thiol Accessibility: Even if free thiols are present, they may be buried within the three-dimensional structure of the protein and inaccessible to the this compound.

  • Re-oxidation: Free sulfhydryl groups can re-oxidize to form disulfide bonds, especially in the presence of oxygen.[1] This can happen if the labeling reaction is not performed soon after the reduction step.

Troubleshooting Guide

If you are observing no fluorescence from your this compound conjugate, follow this troubleshooting workflow:

TroubleshootingWorkflow cluster_dye_integrity Step 1: Verify Dye Integrity cluster_conjugation_efficiency Step 2: Assess Conjugation Efficiency cluster_instrumentation Step 3: Check Instrumentation start Start: No Fluorescence Observed check_dye Is the this compound a fresh, properly stored lot? start->check_dye control_rxn Perform a control reaction with a thiol-containing small molecule (e.g., cysteine). check_dye->control_rxn Yes end_fail Consult Further Technical Support check_dye->end_fail No, acquire fresh dye control_result Is the control reaction successful? control_rxn->control_result check_thiol Are free thiols available on the target molecule? control_result->check_thiol Yes control_result->end_fail No, dye is likely inactive check_conditions Were the reaction conditions optimal? check_thiol->check_conditions Yes check_thiol->end_fail No, see Protocol 1 check_purification Was the conjugate purified correctly? check_conditions->check_purification Yes check_conditions->end_fail No, see Table 1 & Protocol 2 check_settings Are the instrument settings correct for Cy7.5? check_purification->check_settings Yes check_purification->end_fail No, see Protocol 3 end_success Fluorescence Detected check_settings->end_success Yes check_settings->end_fail No, consult instrument manual

Caption: Troubleshooting workflow for non-fluorescent this compound conjugates.

Key Experimental Considerations

For successful conjugation, it is crucial to optimize the reaction conditions. The following table summarizes the key parameters:

ParameterRecommended ConditionNotes
pH 7.0 - 7.5Maleimide reactivity is optimal in this range. Above pH 7.5, maleimide hydrolysis increases significantly.[1]
Buffer Composition Phosphate-buffered saline (PBS), HEPESAvoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT).[1][7]
Dye:Protein Molar Ratio 10:1 to 20:1This is a starting point and should be optimized for your specific protein.[1]
Protein Concentration 2 - 10 mg/mLLower concentrations can significantly reduce labeling efficiency.[7][8]
Reaction Time 2 hours at room temperature or overnight at 4°CProtect the reaction from light.
Reducing Agent TCEP (Tris(2-carboxyethyl)phosphine)TCEP does not contain thiols and does not need to be removed before adding the maleimide dye. If DTT is used, it must be completely removed.[1]

Experimental Protocols

Protocol 1: Reduction of Disulfide Bonds in Proteins

This protocol describes the reduction of disulfide bonds to generate free thiol groups for maleimide conjugation.

  • Prepare Protein Solution: Dissolve your protein in a degassed reaction buffer (e.g., PBS, pH 7.2) to a final concentration of 2-10 mg/mL.

  • Add Reducing Agent: Add a 10-fold molar excess of TCEP to the protein solution.

  • Incubation: Incubate the mixture for 30 minutes at room temperature.

  • Proceed to Labeling: The protein solution is now ready for direct use in the labeling reaction (Protocol 2). If DTT was used as the reducing agent, it must be removed by a desalting column or dialysis before proceeding.[1]

Protocol 2: Conjugation of this compound to a Protein

This protocol provides a general procedure for labeling a thiol-containing protein with this compound.

  • Prepare Dye Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[1]

  • Initiate Reaction: Add the desired volume of the this compound stock solution to the reduced protein solution to achieve the target dye:protein molar ratio (e.g., 10:1).

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light.

  • Purification: Proceed immediately to Protocol 3 to remove unreacted dye.

Protocol 3: Purification of the Cy7.5-Protein Conjugate

This protocol describes the removal of unreacted this compound from the conjugation reaction.

  • Column Preparation: Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating it with your desired storage buffer (e.g., PBS, pH 7.4).[8][9]

  • Sample Loading: Load the reaction mixture from Protocol 2 onto the column.

  • Elution: Elute the conjugate with the storage buffer. The labeled protein will typically elute first, followed by the smaller, unreacted dye molecules.

  • Fraction Collection: Collect the fractions containing the colored conjugate and pool them.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy7.5 (approximately 750 nm).[10]

  • Storage: Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage. Protect from light.

References

Technical Support Center: Purity Validation of Cy7.5 Maleimide Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information for validating the purity of Cy7.5 maleimide labeled antibodies. It includes troubleshooting advice, experimental protocols, and quantitative data benchmarks to ensure the quality and consistency of your antibody conjugates.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I calculate the Degree of Labeling (DOL) for my Cy7.5-antibody conjugate?

The Degree of Labeling (DOL), or dye-to-antibody ratio, is a critical quality attribute. It can be determined using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and ~750 nm (the absorbance maximum for Cy7.5).[1]

Calculation Steps:

  • After purifying the conjugate to remove all free dye, measure the absorbance at 280 nm (A₂₈₀) and ~750 nm (A₇₅₀).[1][2]

  • Calculate the concentration of the antibody, correcting for the dye's absorbance at 280 nm.

  • Calculate the DOL using the corrected antibody concentration and the dye's absorbance.

The formula is:

  • Corrected Protein (Ab) Concentration (M) = [A₂₈₀ - (A₇₅₀ × CF)] / ε_Ab

  • Degree of Labeling (DOL) = A₇₅₀ / (ε_Cy7.5 × Ab Concentration)

Where:

  • CF (Correction Factor) : A₂₈₀ of free dye / A₇₅₀ of free dye. For Cy7.5, this is approximately 0.05.

  • ε_Ab : Molar extinction coefficient of the antibody at 280 nm (for a typical IgG, ~210,000 M⁻¹cm⁻¹).[3]

  • ε_Cy7.5 : Molar extinction coefficient of Cy7.5 at ~750 nm (typically ~250,000 M⁻¹cm⁻¹).

An ideal DOL for antibodies is often between 2 and 10.[1][3]

Q2: My labeling efficiency is low (DOL < 2). What went wrong?

Low labeling efficiency is a common issue that can stem from several factors related to the antibody, the dye, or the reaction conditions.

Troubleshooting Steps:

  • Ensure Cysteine Availability: Maleimides react with free sulfhydryl (-SH) groups on cysteine residues.[4] If your antibody's cysteines are involved in disulfide bonds, they must be reduced first. Use a reducing agent like TCEP, which does not need to be removed before labeling, or DTT, which must be completely removed to prevent it from reacting with the dye.[5]

  • Check Dye Activity: this compound is sensitive to moisture and light.[5] Always store it desiccated at -20°C and prepare stock solutions in anhydrous DMSO or DMF immediately before use.[5] Do not store aqueous solutions of the dye.[5]

  • Optimize Reaction pH: The maleimide-thiol reaction is most efficient at a pH between 7.0 and 7.5.[4] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[4] Higher pH levels (>7.5) can lead to hydrolysis of the maleimide group, rendering it inactive.[4]

  • Verify Buffer Composition: Ensure your reaction buffer does not contain thiols (like DTT) or primary amines (like Tris), which can compete with the desired reaction.[6] Use buffers like PBS or HEPES.

  • Increase Molar Ratio: A starting molar ratio of 10:1 to 20:1 (dye-to-antibody) is often recommended.[5] If labeling is inefficient, you may need to increase this ratio.

Q3: How do I effectively remove unconjugated (free) Cy7.5 dye after the reaction?

Complete removal of free dye is essential for accurate DOL calculation and to prevent high background in downstream applications.[2][3]

Recommended Purification Methods:

  • Size Exclusion Chromatography (SEC) / Gel Filtration: This is the most common and effective method. Use desalting columns (like Sephadex G-25 or Zeba™ Spin columns) that separate molecules based on size.[4][5][7] The larger antibody-dye conjugate will elute first, while the smaller, free dye is retained and elutes later.

  • Centrifugal Ultrafiltration: Devices with a specific molecular weight cut-off (e.g., 10 kDa for an antibody) can be used to concentrate the labeled antibody while removing the smaller free dye through repeated washing and centrifugation steps (diafiltration).

  • Dialysis: While effective, dialysis can be time-consuming and may lead to sample dilution.[7]

Q4: My SEC-HPLC profile shows multiple peaks. What do they represent?

An ideal SEC-HPLC profile for a purified conjugate should show a single, sharp, symmetrical peak. Multiple peaks indicate the presence of impurities such as aggregates, fragments, or free dye.

  • Early Eluting Peaks (before the main peak): These correspond to high molecular weight species, typically soluble aggregates of the antibody conjugate.[8] Aggregation can be caused by the increased hydrophobicity from the attached dye molecules.[8]

  • Main/Target Peak: This represents the desired, monomeric Cy7.5-labeled antibody.

  • Late Eluting Peaks (after the main peak): These correspond to low molecular weight species, such as unconjugated free Cy7.5 dye or antibody fragments.

Caption: Interpretation of a typical SEC-HPLC chromatogram.

Q5: What causes antibody aggregation during labeling and how can I prevent it?

Antibody drug conjugates (ADCs), including fluorescently labeled antibodies, can be prone to aggregation due to the increased hydrophobicity contributed by the conjugated small molecule (Cy7.5 dye).[8]

Prevention Strategies:

  • Optimize DOL: An excessively high DOL can increase hydrophobicity and lead to aggregation. Aim for the lowest DOL that still provides adequate signal for your application.

  • Control Antibody Concentration: While higher antibody concentrations can improve labeling efficiency, they can also promote aggregation. An optimal range is often 2-10 mg/mL.[9]

  • Gentle Handling: Avoid vigorous vortexing or harsh mixing, which can denature the antibody. Use gentle rocking or inversion to mix solutions.[6]

  • Mobile Phase Optimization (for SEC): If using SEC-HPLC, ensure the mobile phase conditions prevent non-specific interactions between the conjugate and the column stationary phase, which can cause peak tailing and misinterpretation.[8][10] Phosphate buffered saline (PBS) with a moderate amount of salt is commonly used.[10]

Quantitative Purity and Quality Benchmarks

This table summarizes key quantitative parameters for a high-quality this compound labeled antibody conjugate.

ParameterMethodAcceptable RangeTroubleshooting Notes
Degree of Labeling (DOL) UV-Vis Spectrophotometry2 - 10A DOL > 10 may cause signal quenching and aggregation. A DOL < 2 may provide insufficient signal.[1][3]
Purity (Monomer %) SEC-HPLC> 95%Lower values indicate the presence of aggregates or fragments. Optimize labeling and purification.
Aggregate Content SEC-HPLC< 5%High aggregate content can affect efficacy and cause immunogenic responses.[11]
Free Dye Content SEC-HPLC / SDS-PAGE< 2%Inadequate purification is the primary cause. Repeat purification step if necessary.[12]

Key Experimental Protocols

Protocol 1: Antibody Reduction (If Necessary)

Maleimide chemistry targets free thiols. If your antibody's cysteines are in disulfide bonds (e.g., hinge region), they must be reduced.

  • Prepare Antibody: Dissolve the antibody in a degassed, thiol-free buffer (e.g., PBS, pH 7.0-7.5) to a concentration of 2-10 mg/mL.[9][13]

  • Add Reducing Agent:

    • Using TCEP: Add TCEP to a final 10-fold molar excess over the antibody. Incubate for 20-30 minutes at room temperature. You can proceed directly to labeling.[5]

    • Using DTT: Add DTT to a final 10-fold molar excess and incubate for 30 minutes at room temperature.[5] Crucially, DTT must be completely removed via a desalting column before adding the this compound.[5]

  • Inert Atmosphere: To prevent re-oxidation of thiols, it is best to perform the reduction and subsequent labeling under an inert gas like nitrogen or argon.[6]

Protocol 2: this compound Labeling Reaction
  • Prepare Dye Stock: Immediately before use, dissolve the this compound powder in anhydrous DMSO or DMF to create a 10 mM stock solution. Vortex briefly to ensure it is fully dissolved.[5]

  • Combine Reagents: Add the desired volume of the 10 mM dye stock solution to the reduced (or naturally thiolated) antibody solution. A starting molar ratio of 10:1 to 20:1 (dye:antibody) is recommended.[5]

  • Incubate: Protect the reaction mixture from light by wrapping the vial in foil. Incubate for 2 hours at room temperature or overnight at 4°C with gentle, continuous mixing.

Protocol 3: Purification via Size Exclusion Chromatography (SEC)
  • Column Equilibration: Equilibrate a desalting column (e.g., Zeba™ Spin or PD-10) with your desired storage buffer (e.g., PBS, pH 7.4) according to the manufacturer's instructions.

  • Load Sample: Apply the entire reaction mixture from Protocol 2 to the top of the equilibrated column.

  • Elute/Collect:

    • For spin columns, centrifuge according to the manufacturer's protocol to collect the purified conjugate.[6]

    • For gravity-flow columns, begin collecting fractions as the colored conjugate band moves down the column. The first colored fractions to elute will contain the labeled antibody. The free dye will be retained longer and elute in later fractions.

  • Pool Fractions: Pool the fractions containing the purified conjugate, which should be visually apparent by the distinct color of the dye.

Protocol 4: Purity Validation by SEC-HPLC
  • System: An HPLC system equipped with a UV detector and a size-exclusion column suitable for monoclonal antibodies (e.g., AdvanceBio SEC 200 Å).[8][14]

  • Mobile Phase: Isocratic elution using a buffer such as 150 mM sodium phosphate, pH 7.0.

  • Flow Rate: A typical flow rate is 0.8 - 1.0 mL/min.

  • Detection: Monitor the eluate simultaneously at 280 nm (for protein) and 750 nm (for Cy7.5 dye).

  • Analysis: Integrate the peak areas. The purity is calculated as the area of the main monomer peak divided by the total area of all peaks in the chromatogram.

Workflow and Troubleshooting Diagrams

Caption: Overall workflow for this compound antibody labeling and validation.

Caption: Decision tree for troubleshooting common labeling and purity issues.

References

Technical Support Center: Strategies to Prevent Quenching of Cy7.5 Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cy7.5 fluorescence. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of Cy7.5 fluorescence quenching.

Troubleshooting Guides & FAQs

Here, we address common issues encountered during experiments involving Cy7.5, offering explanations and actionable solutions to mitigate fluorescence quenching.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of Cy7.5 fluorescence quenching?

A1: The fluorescence intensity of Cy7.5 can be diminished by several factors:

  • Aggregation-Caused Quenching (ACQ): At high concentrations or when conjugated to biomolecules, Cy7.5 molecules can form non-fluorescent aggregates.

  • Self-Quenching (Over-labeling): A high degree of labeling (DOL) on a protein or antibody can lead to adjacent Cy7.5 molecules quenching each other's fluorescence.[1]

  • Environmental Effects: The fluorescence quantum yield of Cy7.5 can be influenced by the polarity of the solvent and its microenvironment.[2]

  • Photobleaching: Prolonged exposure to excitation light can cause irreversible photodegradation of the Cy7.5 fluorophore.[2]

  • Presence of Quenchers: Certain molecules in the experimental system can act as quenchers, dissipating the excited state energy of Cy7.5 non-radiatively.

Q2: My Cy7.5 conjugate shows a weak fluorescence signal. What should I check first?

A2: A weak signal from a Cy7.5 conjugate can stem from several issues. A systematic troubleshooting approach is recommended. Start by verifying your instrument settings, including the laser line and filter set, to ensure they are appropriate for Cy7.5 (excitation ~750 nm, emission ~775 nm).[2] Next, confirm the concentration and integrity of your conjugate. If the signal remains weak, consider the possibility of quenching due to over-labeling or aggregation.

Q3: How does the dye-to-protein ratio affect Cy7.5 fluorescence?

A3: The dye-to-protein ratio, or degree of labeling (DOL), is a critical factor. While a higher DOL might seem desirable for a stronger signal, excessive labeling can lead to self-quenching, where closely positioned Cy7.5 molecules on the protein surface interact and reduce the overall fluorescence emission.[1][3] It is crucial to optimize the DOL for each specific protein and application to maximize the signal-to-noise ratio without compromising the protein's biological activity.[3] For antibodies, a DOL between 2 and 10 is often considered optimal.

Q4: Can the buffer or mounting medium I'm using affect Cy7.5 fluorescence?

A4: Yes, the chemical environment plays a significant role. While Cy7.5 is generally stable over a broad pH range (typically pH 4 to 10), extreme pH values should be avoided. The composition of your buffer and mounting medium can also have an impact. For instance, some antifade reagents are incompatible with cyanine dyes. It is recommended to use a well-buffered mounting medium and to select antifade agents that are known to be compatible with Cy7.5, such as n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO). p-Phenylenediamine (PPD) is generally not recommended as it can react with and degrade cyanine dyes.[4][5]

Troubleshooting Workflow for Low Cy7.5 Fluorescence

If you are experiencing low fluorescence intensity with your Cy7.5-labeled samples, follow this step-by-step troubleshooting guide.

Troubleshooting Low Cy7.5 Fluorescence start Low Cy7.5 Signal check_instrument Verify Instrument Settings (Laser, Filters, Detector Gain) start->check_instrument check_conjugate Assess Conjugate Quality (Concentration, Integrity) check_instrument->check_conjugate Settings Correct optimize_dol Optimize Dye-to-Protein Ratio (Reduce Molar Excess of Dye) check_conjugate->optimize_dol Conjugate OK, Suspect Quenching use_antifade Use Antifade Mounting Medium (e.g., n-propyl gallate) check_conjugate->use_antifade Conjugate OK, Suspect Photobleaching consider_encapsulation Consider Dye Encapsulation (e.g., in Nanoparticles) check_conjugate->consider_encapsulation Persistent Aggregation Issues solution Improved Signal optimize_dol->solution minimize_exposure Minimize Light Exposure (Reduce Excitation Power/Time) use_antifade->minimize_exposure minimize_exposure->solution consider_encapsulation->solution

Caption: A step-by-step workflow for troubleshooting low Cy7.5 fluorescence signals.

Data Presentation

The following tables summarize key quantitative data related to Cy7.5 fluorescence and strategies to mitigate quenching.

Table 1: Photophysical Properties of Cy7.5 and Common Alternatives

PropertyCy7.5Indocyanine Green (ICG)IRDye 800CW
Excitation Maximum (nm) ~788~780~774-778
Emission Maximum (nm) ~808~820~794-803
**Molar Extinction Coefficient (M⁻¹cm⁻¹) **~223,000~200,000~240,000
Quantum Yield Higher than ICG[6]Low~0.054 (conjugated)[6]

Table 2: Compatibility of Antifade Reagents with Cyanine Dyes

Antifade ReagentCompatibility with Cyanine DyesNotes
p-Phenylenediamine (PPD) Not RecommendedCan react with and cleave cyanine dyes, leading to signal loss.[4][5]
n-Propyl Gallate (NPG) GoodA widely used and effective antifade reagent compatible with cyanine dyes.[4]
1,4-Diazabicyclo[2.2.2]octane (DABCO) GoodAn effective alternative to PPD for use with cyanine dyes.[4]

Table 3: Example Results of Cy7 Labeling Optimization for an IgG Antibody

Dye:Protein Molar RatioDegree of Labeling (DOL)Protein RecoveryBiological ActivityObservation
5:14.592%95%Good activity, moderate signal.
10:17.288%90%Optimal , high DOL with good activity.[3]
15:18.985%75%High DOL, slight decrease in activity.[3]
20:112.178%55%Over-labeling, significant loss of activity.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Optimizing the Dye-to-Protein Molar Ratio for Cy7.5 Conjugation

This protocol is designed to empirically determine the optimal molar ratio of Cy7.5 NHS ester to a protein (e.g., an antibody) to achieve a desirable degree of labeling (DOL) while minimizing self-quenching.

Materials:

  • Purified protein (e.g., IgG antibody) at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.4).[7]

  • Cy7.5 NHS ester.

  • Anhydrous dimethyl sulfoxide (DMSO).

  • 1 M Sodium Bicarbonate buffer (pH 8.5).

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.[1]

Procedure:

  • Protein Preparation: Ensure the protein solution is at a pH of 8.5 ± 0.5 for optimal reaction with the NHS ester.[3][7] If necessary, adjust the pH with the 1 M sodium bicarbonate buffer.

  • Cy7.5 Stock Solution Preparation: Immediately before use, dissolve the Cy7.5 NHS ester in anhydrous DMSO to prepare a 10 mM stock solution.[3]

  • Labeling Reaction Setup: Set up parallel reactions with varying molar excesses of Cy7.5 NHS ester to the protein (e.g., 5:1, 10:1, 15:1, 20:1).[3]

  • Conjugation: Add the calculated volume of the Cy7.5 stock solution to each protein sample while gently mixing. Incubate the reactions for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the Cy7.5-protein conjugates from unreacted dye using a size-exclusion chromatography column.

  • Characterization: Determine the DOL for each conjugate using spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~788 nm (for Cy7.5).

  • Functional Analysis: Assess the biological activity of the conjugates to ensure that the labeling process has not compromised their function.

Cy7.5-Protein Conjugation Workflow protein_prep Protein Preparation (Amine-free buffer, pH 8.5) reaction_setup Set up Reactions (Varying Molar Ratios) protein_prep->reaction_setup dye_prep Prepare Cy7.5 NHS Ester Stock Solution (10 mM in DMSO) dye_prep->reaction_setup conjugation Conjugation Reaction (1-2h, RT, in dark) reaction_setup->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification characterization Characterization (DOL determination) purification->characterization functional_assay Functional Assay (Assess Biological Activity) characterization->functional_assay optimal_conjugate Optimal Cy7.5 Conjugate functional_assay->optimal_conjugate

Caption: Workflow for optimizing the Cy7.5-protein molar ratio.

Protocol 2: Preparation of an n-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol describes the preparation of a glycerol-based mounting medium containing n-propyl gallate to reduce the photobleaching of Cy7.5.

Materials:

  • Glycerol (high purity).

  • 10X Phosphate-Buffered Saline (PBS).

  • n-Propyl gallate (NPG) powder.

  • Distilled water.

Procedure:

  • Prepare 90% Glycerol Solution: In a 50 mL conical tube, combine 45 mL of glycerol and 5 mL of 10X PBS. Mix thoroughly.[4]

  • Add n-Propyl Gallate: Add 0.25 g of NPG to the glycerol/PBS solution to achieve a final concentration of 0.5% (w/v).[4]

  • Dissolve NPG: Gently warm the solution to 37°C and vortex periodically until the NPG is completely dissolved.[4]

  • Storage: Store the antifade mounting medium in small aliquots at -20°C, protected from light. Thaw one aliquot at a time for use.[4][5]

Protocol 3: Encapsulation of Cy7.5 in Silica Nanoparticles

This protocol provides a general method for encapsulating Cy7.5 within silica nanoparticles to prevent aggregation-caused quenching and enhance photostability.

Materials:

  • Tetraethyl orthosilicate (TEOS).

  • (3-Aminopropyl)triethoxysilane (APTES).

  • Cy7.5 NHS ester.

  • Ethanol.

  • Ammonium hydroxide.

Procedure:

  • Cy7.5-APTES Conjugate Synthesis: Stir a mixture of Cy7.5 NHS ester and APTES in ethanol overnight at room temperature to form the Cy7.5-APTES conjugate.[8]

  • Nanoparticle Synthesis: In a separate flask, add TEOS and the Cy7.5-APTES conjugate mixture to ethanol.

  • Initiation of Polymerization: Add a premixed solution of ammonium hydroxide and ethanol to the reaction mixture and stir overnight at room temperature.

  • Purification: Collect the Cy7.5-doped silica nanoparticles by centrifugation and wash them with ethanol and water to remove unreacted reagents.

  • Characterization: Characterize the size, morphology, and fluorescence properties of the synthesized nanoparticles.

Cy7.5 Encapsulation in Silica Nanoparticles conjugate_synthesis Synthesize Cy7.5-APTES Conjugate nanoparticle_formation Mix TEOS, Cy7.5-APTES, and Ethanol conjugate_synthesis->nanoparticle_formation polymerization Add Ammonium Hydroxide to Initiate Polymerization nanoparticle_formation->polymerization purification Purify Nanoparticles (Centrifugation and Washing) polymerization->purification characterization Characterize Nanoparticles (Size, Fluorescence) purification->characterization final_product Stable Cy7.5-Doped Silica Nanoparticles characterization->final_product

References

Validation & Comparative

A Head-to-Head Comparison: Cy7.5 Maleimide vs. Alexa Fluor 750 Maleimide for Near-Infrared (NIR) Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of near-infrared (NIR) fluorescence imaging, the selection of an appropriate fluorophore is a critical decision that directly impacts experimental outcomes. Among the myriad of choices, Cyanine7.5 (Cy7.5) maleimide and Alexa Fluor 750 maleimide have emerged as two prominent dyes for applications requiring deep tissue penetration and high signal-to-noise ratios.[1][2] This guide provides an objective, data-driven comparison of their performance characteristics to aid in the selection of the optimal dye for your specific research needs.

Near-infrared imaging, which typically utilizes light in the 700-900 nm window (NIR-I), offers significant advantages for in vivo studies, including deeper tissue penetration and reduced autofluorescence compared to imaging in the visible spectrum.[2][3] Both Cy7.5 and Alexa Fluor 750 are well-suited for this range, making them popular choices for labeling proteins, antibodies, and other molecules for in vivo tracking and targeting.[4][5]

Spectral and Photophysical Properties: A Quantitative Overview

The fundamental characteristics of a fluorophore are dictated by its spectral and photophysical properties. These parameters, including excitation and emission maxima, molar extinction coefficient, and quantum yield, determine the dye's brightness and suitability for specific imaging systems.

PropertyCy7.5 maleimideAlexa Fluor 750 maleimide
Maximum Excitation (nm) ~788~749
Maximum Emission (nm) ~808~775
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~223,000[6]~240,000 - 290,000[1]
Quantum Yield (Φ) ~0.10[6]~0.12[1][7]
Molecular Weight ( g/mol ) ~807.46~1250 (approx. for SE ester)

Key Insights:

  • Spectral Profile: While both dyes operate in the NIR region, Cy7.5 has a noticeably longer wavelength excitation and emission profile compared to Alexa Fluor 750.[6][8] This can be a critical factor depending on the available laser lines and filter sets of the imaging system.

  • Brightness: A fluorophore's brightness is a product of its molar extinction coefficient and quantum yield. Alexa Fluor 750 generally exhibits a higher molar extinction coefficient and a slightly higher quantum yield, suggesting it is a brighter dye overall.[1][6][7]

  • Photostability: The Alexa Fluor family of dyes is widely recognized for its superior photostability compared to traditional cyanine dyes.[9][10][11] This increased resistance to photobleaching allows for longer exposure times and more robust imaging, which is particularly advantageous for time-course studies.[10]

Performance in NIR Imaging: Beyond the Specs

While the quantitative data provides a solid foundation, the practical performance of a fluorophore in an experimental setting is paramount. The consensus in the scientific literature and manufacturer data indicates that the Alexa Fluor family of dyes, including Alexa Fluor 750, generally exhibits superior performance.[1]

  • Fluorescence Quenching: Cyanine dyes, including Cy7.5, can be more susceptible to fluorescence quenching upon conjugation to proteins, especially at higher labeling ratios.[10][11] Alexa Fluor dyes are reported to be less prone to this self-quenching effect, resulting in brighter and more reliable conjugates.[11]

  • Water Solubility: Both dyes are available in sulfonated forms to improve water solubility, which is crucial for biological labeling reactions.[12]

  • Cost: Cy7.5 is often a more cost-effective option than Alexa Fluor 750, which can be a significant consideration for large-scale or high-throughput experiments.

For researchers prioritizing the highest possible sensitivity and photostability in their near-infrared imaging experiments, Alexa Fluor 750 is likely the superior choice.[1] However, Cy7.5 remains a viable and more budget-friendly alternative for many applications.[1] The selection of the optimal dye will ultimately depend on the specific requirements of the experiment, including the expression level of the target, the required imaging duration, and budget constraints.

Experimental Protocols

To provide a practical context for the use of these dyes, the following sections detail a standardized protocol for antibody conjugation and a general workflow for in vivo near-infrared imaging.

Protocol: Antibody Conjugation with Maleimide Dyes

This protocol describes the site-specific labeling of antibodies by targeting reduced cysteine residues with a maleimide-activated dye.

Materials:

  • Antibody (1-2 mg/mL in PBS, pH 7.2-7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

  • Maleimide-activated dye (Cy7.5 or Alexa Fluor 750) dissolved in anhydrous DMSO (10 mM stock)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed

  • Desalting column or size-exclusion chromatography system

  • Reaction tubes, protected from light

Procedure:

  • Antibody Reduction:

    • In a reaction tube, mix the antibody solution with a 10-fold molar excess of 10 mM TCEP solution.[]

    • Incubate for approximately 30 minutes at room temperature. This step reduces the disulfide bonds in the antibody's hinge region, exposing free thiol (-SH) groups.[][14]

  • Purification of Reduced Antibody:

    • Remove the excess TCEP from the antibody solution using a desalting column or size-exclusion chromatography.[][14] This is a critical step as residual TCEP can react with the maleimide dye.

  • Dye Conjugation:

    • Immediately add a 5 to 20-fold molar excess of the maleimide-activated dye stock solution to the purified, reduced antibody.[][15]

    • Gently mix and incubate for 1-2 hours at room temperature, protected from light.[][14] The maleimide groups on the dye will react with the free thiol groups on the antibody to form a stable thioether bond.[12][16]

  • Purification of Labeled Antibody:

    • Separate the labeled antibody from the unreacted free dye using a desalting column or size-exclusion chromatography.[14][15]

    • Collect the fractions containing the conjugated antibody.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (e.g., ~750 nm or ~788 nm).

    • Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizer like BSA and storing at -20°C or -80°C.[14][15]

Workflow for In Vivo NIR Imaging

This workflow outlines the general steps for performing targeted NIR imaging in a preclinical model, such as a tumor-bearing mouse.

  • Probe Administration: The antibody, conjugated to either Cy7.5 or Alexa Fluor 750, is administered to the animal model, typically via intravenous injection.[17]

  • Biodistribution and Targeting: The labeled antibody circulates throughout the body. Over time, it will accumulate at the target site (e.g., a tumor overexpressing a specific antigen) through active targeting.[18] Unbound antibodies will be cleared from circulation.

  • NIR Imaging Session:

    • At various time points post-injection, the animal is anesthetized and placed in an in vivo imaging system.[3]

    • The animal is illuminated with an excitation light source (e.g., a laser at ~750 nm or ~780 nm).[3][19]

    • The emitted NIR fluorescence is captured by a sensitive camera through a long-pass filter that blocks the excitation light.[19][20]

  • Data Analysis: The resulting images are analyzed to quantify the fluorescence signal in the region of interest (e.g., the tumor) compared to background tissues.[1] This allows for the assessment of probe accumulation and target engagement.

Visualizations

Experimental and Logical Workflows

To further clarify the processes described, the following diagrams, generated using Graphviz, illustrate the antibody conjugation workflow and a conceptual model of targeted NIR imaging.

Antibody_Conjugation_Workflow A Start: Unlabeled Antibody in PBS B Add TCEP (Reduce Disulfide Bonds) A->B C Purify Reduced Antibody (Desalting Column) B->C D Add Maleimide Dye (Cy7.5 or AF750) C->D E Incubate (1-2 hours) (Protected from light) D->E F Purify Labeled Antibody (Remove free dye) E->F G End: Purified NIR-labeled Antibody F->G

Caption: Workflow for conjugating maleimide dyes to antibodies.

Targeted_NIR_Imaging cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment A Inject Labeled Antibody (Ab-NIR Dye) B Circulation and Biodistribution A->B C Clearance of Unbound Antibody B->C D Antibody binds to Tumor Antigen B->D E NIR Excitation (Laser) D->E Imaging Session F NIR Emission Signal Detected E->F

Caption: Conceptual pathway for targeted in vivo NIR imaging.

References

A Head-to-Head Comparison of Cy7.5 Maleimide and IRDye 800CW for In Vivo Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into in vivo fluorescence imaging, the selection of the appropriate near-infrared (NIR) fluorophore is a critical determinant of experimental success. The ideal dye should offer high brightness, superior photostability, and a high signal-to-background ratio to enable sensitive and accurate detection of biological targets in deep tissues. This guide provides an objective comparison of two widely used thiol-reactive NIR dyes, Cy7.5 maleimide and IRDye 800CW maleimide, supported by their photophysical properties and available performance data in in vivo applications.

In the quest for clearer and deeper insights into complex biological processes within living organisms, NIR fluorescent probes have become indispensable tools. Operating within the NIR window (roughly 700-900 nm) minimizes tissue autofluorescence and light scattering, allowing for greater penetration depth and enhanced sensitivity.[1] Cy7.5 and IRDye 800CW are two prominent fluorophores in this spectral range, both available with maleimide functional groups for covalent attachment to thiol-containing molecules such as proteins, antibodies, and peptides.

Photophysical and Spectral Properties

A fundamental understanding of the spectral characteristics of each dye is essential for designing and interpreting fluorescence-based experiments. The following table summarizes the key photophysical properties of this compound and IRDye 800CW.

PropertyThis compoundIRDye 800CW maleimide
Excitation Maximum (λex) ~788 nm~773-774 nm (in PBS)
Emission Maximum (λem) ~808 nm~789-792 nm (in PBS)
Molar Extinction Coefficient (ε) ~223,000 M⁻¹cm⁻¹~240,000 M⁻¹cm⁻¹ (in PBS)
Quantum Yield (Φ) Higher than ICG~0.054 (conjugated)
Reactive Group MaleimideMaleimide
Solubility Soluble in organic solvents (DMSO, DMF), low water solubilityHigh water solubility
Photostability ModerateHigh

Note: Spectral properties can be influenced by the solvent and conjugation to biomolecules. The values presented here are compiled from various sources for general comparison.[1][2][3][4][5]

In Vivo Performance: A Comparative Analysis

While direct, comprehensive head-to-head in vivo studies under identical conditions are limited in published literature, a comparative analysis can be synthesized from available data and the known characteristics of each dye.

Signal-to-Background Ratio (SBR): A critical metric for in vivo imaging sensitivity is the SBR. IRDye 800CW is frequently reported to provide an enhanced tumor-to-background ratio compared to other cyanine dyes like Cy5.5, a structurally similar dye to Cy7.5.[1][6] This is often attributed to its high water solubility, which facilitates rapid systemic distribution and clearance, thereby reducing non-specific background signals.[2] The lower water solubility of the non-sulfonated Cy7.5 may lead to different pharmacokinetic behavior and potentially higher background retention in certain tissues.

Photostability and Brightness: IRDye 800CW is renowned for its exceptional photostability, a crucial feature for longitudinal studies that require repeated imaging sessions.[3] While Cy7.5 offers a high quantum yield, its photostability is generally considered to be moderate and can be a concern in experiments involving prolonged light exposure.[3][4] The high molar extinction coefficient and good quantum yield of both dyes contribute to their brightness, but the superior photostability of IRDye 800CW may translate to more robust and reproducible signals over time.

In Vivo Stability and Pharmacokinetics: The chemical stability of the dye-conjugate is paramount for accurate tracking and quantification. The choice of fluorophore can significantly influence the biodistribution and clearance of the labeled molecule.[7][8] The high water solubility and salt tolerance of IRDye 800CW contribute to its favorable pharmacokinetic profile, often characterized by low non-specific binding to cellular components.[9]

Experimental Protocols

Detailed methodologies for conjugation and in vivo imaging are crucial for obtaining reliable and reproducible results. Below are representative protocols for labeling a thiol-containing protein with this compound or IRDye 800CW maleimide and a subsequent in vivo imaging workflow.

Protein Labeling with Maleimide Dyes

This protocol outlines the general steps for conjugating a maleimide-activated fluorescent dye to a protein containing free sulfhydryl groups.

G cluster_prep Preparation cluster_reduction Optional: Disulfide Bond Reduction cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization prep_protein Prepare Protein Solution (1-10 mg/mL in thiol-free buffer, pH 7.0-7.5) reduction Add 10-100x molar excess of TCEP Incubate for 20-30 min at RT prep_protein->reduction If protein contains disulfide bonds conjugation Add dye solution to protein (10:1 to 20:1 molar ratio of dye to protein) prep_protein->conjugation prep_dye Prepare Dye Stock Solution (10 mM in anhydrous DMSO or DMF) prep_dye->conjugation reduction->conjugation incubation Incubate for 2 hours at RT or overnight at 4°C (Protect from light) conjugation->incubation purification Purify conjugate using size-exclusion chromatography (e.g., PD-10 desalting column) incubation->purification characterization Determine Degree of Labeling (DOL) (Measure absorbance at 280 nm and dye's λmax) purification->characterization

Protein labeling workflow with maleimide dyes.
In Vivo Imaging Protocol for Tumor-Bearing Mice

This protocol provides a general workflow for in vivo fluorescence imaging of a tumor-targeted probe in a mouse model.

G cluster_animal_prep Animal Preparation cluster_injection Probe Administration cluster_imaging In Vivo Imaging cluster_exvivo Ex Vivo Analysis animal_prep Anesthetize tumor-bearing mouse (e.g., isoflurane or pentobarbital) injection Inject dye-conjugate (e.g., 1-5 nmol) via tail vein animal_prep->injection imaging Acquire fluorescence images at various time points (e.g., 4, 24, 48, 72 hours post-injection) injection->imaging euthanize Euthanize mouse at final time point imaging->euthanize dissect Dissect tumor and major organs euthanize->dissect exvivo_imaging Image dissected organs to confirm biodistribution dissect->exvivo_imaging

General workflow for in vivo tumor imaging.

Logical Framework for Dye Selection

The choice between this compound and IRDye 800CW maleimide depends on the specific requirements of the in vivo study. The following diagram illustrates a decision-making framework.

G start Start: Select NIR Dye for In Vivo Study question1 Is high photostability for longitudinal imaging critical? start->question1 question2 Is high water solubility for rapid clearance and low background desired? question1->question2 No irdye800cw IRDye 800CW Maleimide is a strong candidate question1->irdye800cw Yes question2->irdye800cw Yes cy7_5 This compound may be suitable (Consider potential for higher background) question2->cy7_5 No evaluate Empirically evaluate in your specific model irdye800cw->evaluate cy7_5->evaluate

Decision framework for selecting an NIR dye.

Conclusion

Both this compound and IRDye 800CW maleimide are powerful tools for in vivo fluorescence imaging. IRDye 800CW generally offers superior photostability and water solubility, which can translate to a higher signal-to-background ratio and more reliable data in longitudinal studies.[2][3] Cy7.5, while having a high quantum yield, may be more susceptible to photobleaching and its lower water solubility could affect its pharmacokinetic profile.[4] Ultimately, the optimal choice of fluorophore will depend on the specific experimental goals, the nature of the targeting molecule, and the imaging instrumentation available. It is highly recommended that researchers empirically validate the performance of their chosen dye-conjugate in their specific in vivo model to ensure the highest quality data.

References

A Head-to-Head Comparison of Cy7.5 Maleimide and Cy5 Maleimide for Protein Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of two widely-used thiol-reactive fluorescent dyes, Cy7.5 maleimide and Cy5 maleimide, for protein labeling applications. The selection of an appropriate fluorophore is a critical decision in experimental design, directly impacting data quality and experimental outcomes in fields ranging from basic research to drug development. This document aims to equip researchers with the necessary information to make an informed choice based on the specific requirements of their protein of interest and downstream applications.

The core of this comparison lies in the chemical and physical properties of these two cyanine dyes and how these characteristics influence their protein labeling efficiency. While both dyes utilize the same maleimide chemistry to target cysteine residues, their differing molecular structures lead to variations in performance.

Key Performance Indicators: A Quantitative Comparison

While direct, side-by-side comparative studies on the labeling efficiency of Cy7.5 and Cy5 maleimides are not extensively published, we can infer performance based on their intrinsic properties and established principles of protein-dye conjugation. The following table summarizes the key characteristics of each dye.

PropertyCy5 MaleimideThis compoundKey Considerations & References
Excitation Maximum (λex) ~646 - 650 nm~747 - 750 nmThe choice of dye is primarily dictated by the available excitation sources (e.g., lasers) and the desired spectral window for imaging. Cy7.5's near-infrared (NIR) excitation is advantageous for in vivo imaging due to deeper tissue penetration and reduced autofluorescence.
Emission Maximum (λem) ~662 - 670 nm~773 - 776 nmSimilar to excitation, the emission wavelength should be compatible with the detection instrumentation. The NIR emission of Cy7.5 is a key feature for applications requiring high signal-to-noise ratios in complex biological samples.[1]
Molar Extinction Coeff. (ε) ~250,000 cm⁻¹M⁻¹~199,000 - 240,000 cm⁻¹M⁻¹A high molar extinction coefficient contributes to the brightness of the labeled protein. Both dyes are intensely colored.
Solubility (non-sulfonated) Low aqueous solubility; requires organic co-solvents (DMSO, DMF)Low aqueous solubility; requires organic co-solvents (DMSO, DMF)The hydrophobicity of non-sulfonated cyanine dyes necessitates the use of organic solvents to prepare stock solutions. This can be a critical factor when working with proteins sensitive to organic solvents. Sulfonated versions of these dyes offer improved water solubility.
Molecular Weight LowerHigherThe larger size of Cy7.5 may introduce greater steric hindrance during the labeling reaction, potentially leading to a lower degree of labeling (DOL) compared to Cy5 under identical conditions, especially for sterically hindered cysteine sites.
Propensity for Aggregation Can aggregate, especially at high labeling densitiesGenerally higher propensity for aggregation due to its larger, more hydrophobic structureDye aggregation can lead to fluorescence quenching and precipitation of the protein conjugate. The larger and more hydrophobic nature of Cy7.5 may increase this tendency, especially in aqueous buffers. The use of organic co-solvents and optimization of dye-to-protein ratios are crucial to mitigate this.
In Vivo Imaging Suitability Suitable for some in vivo applications, but with higher tissue absorbance and scatteringExcellent for in vivo imaging due to its NIR properties, leading to deeper tissue penetration and lower background signal.[1]For applications such as in vivo imaging of small animals, Cy7.5 is generally the superior choice due to its spectral properties that fall within the NIR window.[1]

Factors Influencing Protein Labeling Efficiency

The efficiency of labeling a protein with either Cy7.5 or Cy5 maleimide is not solely dependent on the dye itself but is also influenced by several experimental factors:

  • Steric Hindrance: Cy7.5 is a larger and more complex molecule than Cy5. This increased size can create steric hindrance, making it more difficult for the maleimide group to access and react with cysteine residues, particularly those located in sterically constrained regions of the protein. As a result, under identical reaction conditions, one might expect a lower degree of labeling (DOL) with Cy7.5 compared to Cy5.

  • Hydrophobicity and Aggregation: Non-sulfonated cyanine dyes are inherently hydrophobic. Cy7.5, with its extended polymethine chain, is generally more hydrophobic than Cy5. This can lead to a higher propensity for aggregation in aqueous buffers, which can reduce the effective concentration of reactive dye and lead to the precipitation of the labeled protein. Careful control of the reaction conditions, including the use of organic co-solvents and appropriate dye-to-protein ratios, is crucial to minimize aggregation.

  • Reaction Conditions: The standard maleimide-thiol chemistry is employed for both dyes, reacting specifically with free sulfhydryl groups of cysteine residues at a pH range of 6.5-7.5. The labeling efficiency can be optimized by adjusting the dye-to-protein molar ratio, reaction time, and temperature.

Experimental Workflow & Methodologies

The following section details a generalized protocol for labeling a protein with either this compound or Cy5 maleimide. This protocol should be optimized for each specific protein and application.

experimental_workflow cluster_prep Preparation cluster_labeling Labeling Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (e.g., IgG in PBS, pH 7.0-7.5) disulfide_reduction Reduce Disulfide Bonds (optional) (e.g., with TCEP for 30 min) protein_prep->disulfide_reduction remove_reducer Remove Reducing Agent (e.g., Desalting Column) disulfide_reduction->remove_reducer add_dye Add Dye Solution to Protein (Molar Ratio 10-20x) remove_reducer->add_dye dissolve_cy5 Dissolve Cy5 Maleimide in Anhydrous DMSO dissolve_cy5->add_dye dissolve_cy75 Dissolve this compound in Anhydrous DMSO dissolve_cy75->add_dye incubate Incubate (1-2 hours at RT or overnight at 4°C, protected from light) add_dye->incubate separate Separate Labeled Protein from Free Dye (e.g., Size Exclusion Chromatography) incubate->separate characterize Characterize Conjugate (Measure Absorbance at 280 nm, ~650 nm for Cy5 or ~750 nm for Cy7.5) separate->characterize calculate_dol Calculate Degree of Labeling (DOL) characterize->calculate_dol

References

A Comparative Guide to Validating Cy7.5 Maleimide Conjugate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of fluorescently labeled biomolecules is paramount for ensuring experimental reproducibility, efficacy, and safety. Cy7.5 maleimide is a widely used near-infrared (NIR) fluorescent dye for labeling proteins and antibodies via cysteine residues. Validating the purity of the resulting conjugate is a critical step to remove unconjugated dye and protein, and to characterize the final product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for this purpose, complete with detailed experimental protocols and data interpretation.

Overview of Purity Validation Methods

The successful conjugation of this compound to a protein results in a heterogeneous mixture containing the desired conjugate, unreacted protein, and excess free dye. Additionally, side reactions such as hydrolysis of the maleimide group or the formation of unstable isomers can introduce further impurities.[1][2] Robust analytical techniques are required to separate and quantify these species.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique that separates molecules based on their physicochemical properties, such as hydrophobicity or size.[3] For protein conjugates, Reversed-Phase (RP-HPLC) is particularly effective, offering high resolution and quantitative data.[4]

  • SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A common laboratory method that separates proteins based on their molecular weight. When combined with fluorescence imaging, it provides a qualitative or semi-quantitative assessment of conjugation.[5][6]

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. The addition of the hydrophobic Cy7.5 dye to a protein increases its retention time on a reversed-phase column compared to the unlabeled protein. This method is highly effective for quantifying the ratio of conjugated to unconjugated protein and detecting free dye.

Methodology:

  • Sample Preparation:

    • Dilute the final conjugation reaction mixture and the unconjugated protein control to a concentration of 1 mg/mL in Mobile Phase A.

    • Prepare a 10 µM solution of free this compound in Mobile Phase A as a reference standard.

  • Instrumentation & Conditions:

    • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Column: A wide-pore C4 or C8 reversed-phase column (e.g., 300 Å pore size) is recommended for large proteins.[7][8]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[9]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 40-60°C to improve peak shape.

    • Detection:

      • 280 nm for protein absorbance.

      • ~750 nm for Cy7.5 absorbance.[10]

    • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 20-30 minutes.

  • Data Analysis:

    • Integrate the peak areas from the chromatograms at both 280 nm and 750 nm.

    • Purity is calculated as the area of the conjugate peak relative to the total area of all protein-related peaks at 280 nm.

    • The presence of free dye is confirmed by comparing the retention time with the Cy7.5 standard at 750 nm.

SDS-PAGE with Fluorescence Imaging

SDS-PAGE separates proteins by molecular weight. The covalent attachment of Cy7.5 (MW ~767 Da) causes a slight shift in the molecular weight of the protein, which may not always be resolvable. However, this method excels at visualizing the presence of the fluorescent label on the protein and identifying gross impurities.

Methodology:

  • Sample Preparation:

    • Mix protein samples (unconjugated control and conjugate) with 4X Laemmli sample buffer. For analyzing stability, a non-reducing buffer can be used.

    • Heat samples at 95°C for 5 minutes to denature the proteins.

  • Electrophoresis:

    • Load approximately 10-15 µg of each sample into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris).

    • Run the gel in an appropriate running buffer (e.g., MOPS or MES) at a constant voltage (e.g., 150-200 V) until the dye front reaches the bottom.

  • Imaging:

    • Fluorescence Scan: Before staining, place the gel in a fluorescence imager equipped with a near-infrared (NIR) laser and appropriate emission filters (e.g., excitation at ~750 nm, emission at ~780 nm). Fluorescent bands indicate the presence of Cy7.5.

    • Total Protein Stain: After fluorescence imaging, stain the gel with a total protein stain (e.g., Coomassie Brilliant Blue or a fluorescent stain like Nile red) to visualize all protein bands.[6]

  • Data Analysis:

    • Compare the lanes of the unconjugated protein and the Cy7.5 conjugate.

    • In the fluorescence scan, a band at the expected molecular weight of the protein confirms successful conjugation.

    • In the total protein stain, the presence of a band corresponding to the unconjugated protein in the conjugate lane indicates incomplete reaction.

Data Presentation & Comparison

Workflow for Cy7.5 Conjugation and Purity Validation

G cluster_0 Conjugation cluster_1 Purification cluster_2 Purity Validation cluster_3 Results Protein Protein with Cysteine (-SH) Reaction Conjugation Reaction (pH 6.5-7.5) Protein->Reaction Cy7_5 This compound Cy7_5->Reaction Mixture Crude Conjugate Mixture Reaction->Mixture Purification Purification (e.g., SEC/Desalting) Mixture->Purification Purified_Conj Purified Conjugate Purification->Purified_Conj Primary Fractions Free_Dye Free Cy7.5 Purification->Free_Dye Late Fractions HPLC RP-HPLC Analysis Purified_Conj->HPLC SDS_PAGE SDS-PAGE & Fluorescence Scan Purified_Conj->SDS_PAGE HPLC_Data Quantitative Purity (%) & Free Dye Detection HPLC->HPLC_Data SDS_Data Qualitative Confirmation & Gross Impurity Check SDS_PAGE->SDS_Data

Workflow for Cy7.5 conjugation and purity validation.
Table 1: Hypothetical RP-HPLC Data Summary

SampleRetention Time (min)Peak Area (280 nm)Peak Area (750 nm)Calculated Purity (%)
Unconjugated Protein10.21,500,0000-
Cy7.5 Conjugate 12.5 1,250,000 850,000 88.2
Unconjugated Protein (in conjugate mix)10.2165,0000-
Free Cy7.5 Dye18.15,000120,000-

Purity calculated as: [Area(Conjugate) / (Area(Conjugate) + Area(Unconjugated))] at 280 nm.

Table 2: Comparison of Analytical Methods
FeatureRP-HPLCSDS-PAGE with Fluorescence Imaging
Primary Application Quantitative purity assessment, separation of conjugate from unreacted protein and free dye.Qualitative confirmation of conjugation, visualization of high molecular weight aggregates.
Separation Principle Hydrophobicity.[3]Molecular Weight.[11]
Data Output Chromatogram with quantifiable peak areas.Gel image showing fluorescent and total protein bands.
Resolution High; can often resolve species with different dye-to-protein ratios.Low; may not resolve unlabeled protein from the conjugate if the size difference is small.
Sensitivity High for both protein and dye.Moderate; depends on the quantum yield of the dye and sensitivity of the imager.
Throughput Lower; typically 20-40 minutes per sample.Higher; can run multiple samples in parallel on a single gel.
Key Advantage Provides precise quantitative data on purity and impurity levels.Simple, widely available, and provides a direct visual confirmation of labeling.
Key Limitation Requires specialized equipment; denaturing conditions can sometimes cause on-column artifacts.[3]Primarily qualitative/semi-quantitative; limited resolution for complex mixtures.

Conclusion

Both RP-HPLC and SDS-PAGE are valuable techniques for assessing the purity of this compound conjugates. RP-HPLC stands out as the superior method for accurate, quantitative determination of purity, capable of resolving the conjugated protein from both the unconjugated starting material and free dye.[9][12] It is the recommended method for characterization and quality control in drug development and other applications demanding high precision.

SDS-PAGE with fluorescence imaging serves as an excellent complementary or screening tool.[13] It offers a rapid, visual confirmation that the fluorescent dye is covalently attached to the target protein and is effective for identifying issues like protein aggregation. For comprehensive validation, employing both techniques is ideal. HPLC provides the quantitative purity data, while SDS-PAGE offers orthogonal visual confirmation of the conjugate's integrity.

References

A Researcher's Guide to Accurately Measuring the Degree of Labeling of Cy7.5 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the Degree of Labeling (DOL) is a critical quality attribute for fluorescently labeled conjugates. The DOL, defined as the average number of dye molecules covalently attached to a single protein or antibody molecule, directly influences the conjugate's performance in various applications, from in vitro assays to in vivo imaging. An optimal DOL is essential for achieving a strong fluorescent signal without inducing self-quenching or altering the biomolecule's biological activity. This guide provides a comprehensive comparison of methods for accurately measuring the DOL of Cy7.5 conjugates, supported by experimental data and detailed protocols.

Comparison of Methods for DOL Determination

The accurate measurement of the DOL is paramount for the batch-to-batch consistency and reliable performance of Cy7.5 conjugates. While spectrophotometry is the most common method due to its accessibility, alternative techniques such as mass spectrometry and high-performance liquid chromatography offer higher accuracy and more detailed characterization.

MethodPrincipleAdvantagesDisadvantages
UV-Vis Spectrophotometry Measures the absorbance of the conjugate at the protein's maximum absorbance (typically 280 nm) and the dye's maximum absorbance (~788 nm for Cy7.5).Rapid, simple, and widely accessible.Provides an average DOL; accuracy is dependent on the purity of the sample and the accuracy of the molar extinction coefficients and correction factor.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of the intact conjugate, revealing a distribution of species with different numbers of attached dye molecules.Highly accurate, provides a distribution of DOL values (not just an average), and can identify the specific sites of labeling.Requires sophisticated and expensive instrumentation, and data analysis can be complex.
High-Performance Liquid Chromatography (HPLC) Separates different conjugate species based on their physicochemical properties (e.g., hydrophobicity). When coupled with a UV-Vis or fluorescence detector, it allows for the quantification of each species.Can separate and quantify different labeled species, providing information on the heterogeneity of the conjugate population. Can also be used to remove free dye.Can be time-consuming, and resolution may be challenging for complex mixtures. Requires expertise in chromatography.

Experimental Protocols

Spectrophotometric Determination of DOL

This method is the most straightforward for estimating the average DOL of a Cy7.5 conjugate.

Materials:

  • Purified Cy7.5 conjugate solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Ensure the Cy7.5 conjugate is free of unconjugated dye by using a purification method such as size-exclusion chromatography or dialysis.

  • Measure the absorbance of the conjugate solution at 280 nm (A280) and at the maximum absorbance of Cy7.5, which is approximately 788 nm (Amax).

  • Calculate the DOL using the following formula:

    • Corrected Protein Absorbance (A_protein): A280 - (Amax * CF)

      • Where CF is the correction factor for the absorbance of Cy7.5 at 280 nm. A published value for the similar IRDye 800CW is 0.03, which can be used as an estimate[1].

    • Molar Concentration of Protein ([Protein]): A_protein / ε_protein

      • Where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).

    • Molar Concentration of Dye ([Dye]): Amax / ε_dye

      • Where ε_dye is the molar extinction coefficient of Cy7.5 at its λmax (approximately 223,000 M⁻¹cm⁻¹).

    • Degree of Labeling (DOL): [Dye] / [Protein]

Experimental Workflow for Spectrophotometric DOL Determination

cluster_prep Sample Preparation cluster_measurement Spectrophotometry cluster_calculation Calculation Purify Purify Conjugate (remove free dye) Dilute Dilute Sample (if necessary) Purify->Dilute Measure_A280 Measure Absorbance at 280 nm (A280) Dilute->Measure_A280 Measure_Amax Measure Absorbance at ~788 nm (Amax) Dilute->Measure_Amax Calculate_DOL Calculate DOL Measure_A280->Calculate_DOL Measure_Amax->Calculate_DOL

Caption: Workflow for determining the Degree of Labeling (DOL) using spectrophotometry.

Mass Spectrometric Determination of DOL

Mass spectrometry provides a highly accurate measurement of the DOL and reveals the distribution of dye molecules per protein.

Materials:

  • Purified Cy7.5 conjugate solution

  • Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF)

  • Appropriate solvents for LC-MS (e.g., acetonitrile, water with formic acid)

Procedure:

  • The purified Cy7.5 conjugate is introduced into the mass spectrometer, often after separation by liquid chromatography.

  • The instrument measures the mass-to-charge ratio of the intact conjugate.

  • The resulting mass spectrum will show a series of peaks, each corresponding to the protein with a different number of attached Cy7.5 molecules.

  • The relative abundance of each peak is used to calculate the average DOL and the distribution of labeled species. For example, a study on an IRDye 800CW-labeled antibody showed a distribution of species with varying numbers of dye molecules, allowing for a precise DOL determination[2].

Logical Relationship of DOL Measurement Methods

cluster_methods Measurement Techniques cluster_outputs Information Obtained DOL Degree of Labeling (DOL) Measurement Spectrophotometry Spectrophotometry (Average DOL) DOL->Spectrophotometry Mass_Spec Mass Spectrometry (DOL Distribution) DOL->Mass_Spec HPLC HPLC (Separation of Species) DOL->HPLC Avg_DOL Average DOL Spectrophotometry->Avg_DOL Mass_Spec->Avg_DOL DOL_Dist Distribution of Labeled Species Mass_Spec->DOL_Dist Heterogeneity Conjugate Heterogeneity Mass_Spec->Heterogeneity HPLC->Heterogeneity

Caption: Relationship between different methods for DOL determination and the information they provide.

HPLC-Based Analysis of DOL

HPLC can be used to separate different conjugate species, providing insights into the heterogeneity of the labeling reaction.

Materials:

  • Purified Cy7.5 conjugate solution

  • HPLC system with a suitable column (e.g., size-exclusion or reversed-phase)

  • Appropriate mobile phases

  • UV-Vis or fluorescence detector

Procedure:

  • The purified Cy7.5 conjugate is injected into the HPLC system.

  • The different labeled species are separated based on their interaction with the stationary phase of the column.

  • The eluting peaks are detected by a UV-Vis or fluorescence detector.

  • The area under each peak can be used to quantify the relative abundance of each species, providing information on the heterogeneity of the conjugate.

Supporting Experimental Data

A study characterizing a panitumumab-IRDye800CW conjugate, a near-infrared dye-antibody conjugate similar to a Cy7.5 conjugate, provides a valuable comparison between spectrophotometry and mass spectrometry for DOL determination[2].

MethodReported DOL
UV-Vis Spectrophotometry 1.2
Mass Spectrometry 1.4

The data indicates a good agreement between the two methods, with mass spectrometry providing a slightly higher and likely more accurate value. The discrepancy can be attributed to the inherent limitations of spectrophotometry, which relies on theoretical extinction coefficients and correction factors. Mass spectrometry, on the other hand, provides a direct measurement of the mass of the conjugate species.

Conclusion

The accurate determination of the Degree of Labeling for Cy7.5 conjugates is crucial for their effective and reproducible use in research and development. While UV-Vis spectrophotometry offers a rapid and accessible method for estimating the average DOL, it is important to be aware of its limitations. For more precise and detailed characterization, especially in a drug development setting, orthogonal methods such as mass spectrometry and HPLC are highly recommended. Mass spectrometry, in particular, provides the most accurate assessment of the DOL and offers invaluable insights into the distribution of labeled species within a conjugate preparation. The choice of method will ultimately depend on the specific requirements of the application and the available resources.

References

A Researcher's Guide to Thiol-Reactive Dyes for Specific Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of protein research, the specific labeling of cysteine residues with fluorescent dyes is a cornerstone technique for elucidating protein structure, function, and dynamics. The nucleophilic nature of the thiol group on cysteine makes it a prime target for covalent modification. This guide provides an objective comparison of common thiol-reactive dyes, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal tool for their experimental needs.

Performance at a Glance: A Comparative Analysis of Thiol-Reactive Dyes

The selection of a thiol-reactive dye is a critical decision influenced by factors such as the dye's brightness, photostability, and the specific chemistry of its reactive group. Maleimides and iodoacetamides are the most prevalent classes of thiol-reactive moieties, each with distinct reaction characteristics. The following table summarizes the key photophysical and performance characteristics of several popular thiol-reactive dyes to facilitate an informed choice.

Dye ClassReactive GroupExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Brightness (ε x Φ)PhotostabilitypH Sensitivity
Cyanine Maleimide~555~570~150,000~0.31~46,500ModerateModerate
Alexa Fluor Maleimide~555~565~150,000~0.10~15,000Very HighLow
BDP Maleimide~530~548~90,0000.96~86,400HighLow
Coumarin Maleimide Maleimide~385~465N/ALow (non-fluorescent until reacted)N/AModerateModerate
Acrylodan Acryloyl~390~500 (environment-dependent)N/ALow in water, high in nonpolar environmentsN/AModerateHigh
IAEDANS Iodoacetamide~336~490N/AModerateN/AModerateModerate
Alexa Fluor C5 MaleimideVaries by dyeVaries by dye>65,000HighHighExcellentLow (pH 4-10)
BODIPY Iodoacetamide/MaleimideVaries by dyeVaries by dyeN/AHighHighGood (pH 3-10)Moderate

Signaling Pathways and Reaction Mechanisms

The covalent labeling of a protein's cysteine residue by a thiol-reactive dye is a specific chemical reaction. The two most common mechanisms are Michael addition for maleimide-based dyes and nucleophilic substitution (S_N2) for iodoacetamide-based dyes.

Protein_SH Protein with Thiol Group (Cysteine) Thioether_Bond Stable Thioether Bond Protein_SH->Thioether_Bond Michael Addition (pH 6.5-7.5) Maleimide_Dye Maleimide Dye Maleimide_Dye->Thioether_Bond

Figure 1. Reaction of a maleimide dye with a protein thiol group.

Protein_S Protein Thiolate Anion Thioether_Bond Stable Thioether Bond Protein_S->Thioether_Bond SN2 Reaction (pH 7.5-8.5) Iodoacetamide_Dye Iodoacetamide Dye Iodoacetamide_Dye->Thioether_Bond Iodide Iodide Leaving Group Thioether_Bond->Iodide

Figure 2. Reaction of an iodoacetamide dye with a protein thiol group.

Experimental Workflow for Protein Labeling

A successful protein labeling experiment requires careful attention to the protocol. The following diagram outlines a general workflow for labeling a target protein with a thiol-reactive dye.

cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein Solution (1-10 mg/mL in degassed buffer) Reduce_Bonds Reduce Disulfide Bonds (Optional) (e.g., with TCEP) Protein_Prep->Reduce_Bonds Add_Dye Add Dye to Protein (10-20 fold molar excess) Reduce_Bonds->Add_Dye Prepare_Dye Prepare Dye Stock Solution (e.g., 10 mM in anhydrous DMSO/DMF) Prepare_Dye->Add_Dye Incubate Incubate (2h at RT or overnight at 4°C, protected from light) Add_Dye->Incubate Quench Quench Reaction (Optional) (e.g., with DTT or 2-mercaptoethanol) Incubate->Quench Purify Purify Labeled Protein (e.g., size-exclusion chromatography, dialysis) Quench->Purify Calculate_DOL Determine Degree of Labeling (DOL) Purify->Calculate_DOL

Figure 3. General experimental workflow for protein labeling.

Detailed Experimental Protocols

The following are generalized protocols for labeling proteins with maleimide and iodoacetamide dyes. It is important to note that these protocols should be optimized for each specific protein and dye combination.

Protocol 1: General Protein Labeling with Maleimide Dyes

This protocol provides a general workflow for labeling a protein with a cysteine-reactive maleimide fluorescent dye.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, HEPES, pH 7.0-7.5), free of thiols.[1][2][3][4][5]

  • Maleimide-functionalized fluorescent dye.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for dissolving the dye.[1][4]

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP).[1][2][4]

  • Quenching reagent: 2-Mercaptoethanol or Dithiothreitol (DTT).[6]

  • Desalting column (e.g., Sephadex G-25) or dialysis tubing for purification.[1][2]

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[1][3][4] Degas the buffer to prevent oxidation of thiols.[1][4]

  • (Optional) Reduction of Disulfide Bonds: If the target cysteine residues are involved in disulfide bonds, they must be reduced prior to labeling.[1][4] Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[1][2][4] TCEP is recommended as it does not contain thiols that would compete with the maleimide dye.[5]

  • Dye Preparation: Immediately before use, prepare a 10 mM stock solution of the maleimide dye in anhydrous DMF or DMSO.[2][3][5]

  • Labeling Reaction: While gently stirring, add the dye stock solution to the protein solution to achieve a 10-20 fold molar excess of dye to protein.[2][3][5] The optimal ratio should be determined empirically.[3]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[2][3][5] Protect the reaction from light.[2][5]

  • Quenching the Reaction (Optional): To stop the labeling reaction, a quenching reagent can be added to consume any unreacted dye. Add 2-Mercaptoethanol or DTT to a final concentration of 10-50 mM and incubate for at least 30 minutes at room temperature.[7]

  • Purification of the Labeled Protein: Separate the labeled protein from the unreacted dye using a desalting column (size-exclusion chromatography) or by extensive dialysis.[1][2][4]

  • Determination of Degree of Labeling (DOL): The DOL, or the ratio of dye molecules to protein molecules, can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (λ_max).[3][5] A correction factor is often needed to account for the dye's absorbance at 280 nm.[3][5]

Protocol 2: General Protein Labeling with Iodoacetamide Dyes

This protocol provides a general workflow for labeling a protein with a cysteine-reactive iodoacetamide fluorescent dye.

Materials:

  • Protein of interest in a suitable buffer (e.g., 50 mM Phosphate buffer, pH 7.5-8.5).[7]

  • Iodoacetamide-functionalized fluorescent dye.

  • Anhydrous DMF or DMSO.[7]

  • Reducing agent (optional): DTT or TCEP.[7][8]

  • Quenching reagent: 2-Mercaptoethanol, DTT, or L-cysteine.[6][7]

  • Desalting column or dialysis tubing.[7]

Procedure:

  • Protein Preparation and Reduction: Dissolve the protein in the labeling buffer. To reduce disulfide bonds, add a reducing agent like DTT (e.g., to a final concentration of 10 mM) and incubate at an elevated temperature (e.g., 56°C for 1 hour).[6] If TCEP is used, incubation can be done at room temperature.[8]

  • Dye Preparation: Prepare a 1-10 mg/mL stock solution of the iodoacetamide dye in high-quality, anhydrous DMF or DMSO immediately before use.[7]

  • Alkylation (Labeling Reaction): Add a molar excess of the iodoacetamide dye to the reduced protein solution. A 2-fold molar excess over the reducing agent is a common starting point.[6]

  • Incubation: Incubate the reaction for 30-45 minutes at room temperature in the dark.[6][8]

  • Quenching the Reaction: Stop the reaction by adding a quenching reagent to consume excess iodoacetamide.[7]

  • Purification of the Labeled Protein: Purify the labeled protein from unreacted dye and quenching reagent using size-exclusion chromatography or dialysis.[7]

  • Determination of Degree of Labeling (DOL): Calculate the DOL using spectrophotometric measurements as described for the maleimide labeling protocol.[7]

Choosing the Right Dye: Key Considerations

  • Reactivity and Specificity: Maleimides are generally more reactive and more specific for thiols than iodoacetamides, especially at neutral pH.[9] Iodoacetamides can sometimes react with other residues like histidine and methionine at higher pH and concentrations.[8][9]

  • Stability of the Conjugate: Both maleimides and iodoacetamides form stable thioether bonds.[10] However, the thioether bond formed by iodoacetamides is generally considered more stable over long periods.

  • Environmental Sensitivity: Some dyes, like Acrylodan, are highly sensitive to the polarity of their local environment, which can be advantageous for studying conformational changes but may complicate quantification.[11] Dyes like the Alexa Fluor series are known for their low environmental sensitivity.[12]

  • Brightness and Photostability: For imaging applications, brightness (a product of molar extinction coefficient and quantum yield) and photostability are paramount.[13] BDP and Alexa Fluor dyes often exhibit superior performance in these areas.[12][13]

  • Experimental Conditions: The optimal pH for labeling differs between maleimides (pH 6.5-7.5) and iodoacetamides (pH 7.5-8.5).[7][9][10] The presence of certain buffer components, like thiourea, can inhibit iodoacetamide labeling but not maleimide labeling.[14][15]

By carefully considering these factors and optimizing the labeling protocol, researchers can confidently select and utilize the most appropriate thiol-reactive dye to achieve their specific research goals.

References

A Comparative Guide to Cy7.5 Maleimide and Other Near-Infrared (NIR) Fluorophores for Advanced In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of biomedical research, the use of near-infrared (NIR) fluorophores for in vivo imaging has become an indispensable tool for visualizing complex biological processes in real-time. Amongst the array of available NIR dyes, cyanine-based fluorophores, and specifically Cy7.5 maleimide, have garnered significant attention. This guide provides an objective, data-driven comparison of this compound with other leading NIR fluorophores, namely Alexa Fluor 790 maleimide and IRDye 800CW maleimide, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific experimental needs.

The Advantages of this compound in Near-Infrared Imaging

This compound belongs to the cyanine dye family, which is renowned for its exceptional photophysical properties in the NIR spectrum.[1] The core advantages of utilizing this compound, particularly for in vivo applications, are rooted in its ability to operate within the NIR "optical window" of biological tissues (approximately 700-900 nm). This spectral range is characterized by reduced light absorption by endogenous molecules such as hemoglobin and water, leading to several key benefits:

  • Deep Tissue Penetration: The longer wavelengths of NIR light scatter less and are absorbed less by tissues, allowing for the imaging of deeper structures within a living organism.[2][3]

  • Low Autofluorescence: Biological tissues exhibit minimal intrinsic fluorescence in the NIR region, which significantly enhances the signal-to-noise ratio, resulting in clearer images with higher contrast.[2][4]

  • High Molar Extinction Coefficient: Cyanine dyes, including Cy7.5, typically possess high molar extinction coefficients, signifying their efficiency in absorbing light, which contributes to their brightness.[1]

  • Thiol-Reactive Chemistry: The maleimide functional group provides a specific and efficient means of covalently conjugating the fluorophore to thiol groups (-SH) present on cysteine residues of proteins, such as antibodies, enabling the targeted delivery of the fluorescent probe.

Head-to-Head Comparison: this compound vs. Alternatives

While this compound offers significant advantages, a comprehensive evaluation necessitates a comparison with other high-performance NIR fluorophores. Alexa Fluor 790 maleimide and IRDye 800CW maleimide are two prominent competitors in this space. The following table summarizes their key photophysical and performance characteristics based on available data.

PropertyThis compoundAlexa Fluor 790 MaleimideIRDye 800CW Maleimide
Excitation Maximum (λex) ~788 nm[5]~784 nm[6]~774 nm[7][8]
Emission Maximum (λem) ~808 nm[5]~814 nm[6]~789 nm[7][8]
Molar Extinction Coefficient (ε) ~223,000 cm⁻¹M⁻¹[5]~270,000 cm⁻¹M⁻¹[6]~240,000 cm⁻¹M⁻¹[8][9]
Quantum Yield (Φ) Not explicitly stated for maleimideNot explicitly stated for maleimide~0.12 (conjugated to HSA)[10]
Brightness (ε × Φ) Data not fully availableData not fully available~28,800 (conjugated to HSA)
Photostability Generally considered moderateOften reported as high[11][12]Generally considered high
Solubility Soluble in organic solvents (DMSO, DMF)[5]Good water solubilityGood water solubility[9]

Note: Photophysical properties, especially quantum yield and brightness, can be influenced by the conjugation process and the local environment of the fluorophore. The data presented here is based on publicly available information from various sources and may vary between batches and manufacturers.

Experimental Protocols

To facilitate the effective use and evaluation of these NIR fluorophores, detailed experimental protocols for key procedures are provided below.

Protocol 1: General Procedure for Antibody Labeling with Maleimide Dyes

This protocol outlines the steps for conjugating a thiol-reactive maleimide dye to an antibody.

Materials:

  • Antibody of interest (in an amine-free buffer, e.g., PBS)

  • Maleimide-functionalized NIR dye (e.g., this compound)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reducing agent (e.g., TCEP, DTT)

  • Reaction buffer (e.g., PBS, pH 7.0-7.5)

  • Size-exclusion chromatography column (e.g., PD-10 desalting column)

Procedure:

  • Antibody Preparation:

    • If the antibody contains disulfide bonds that need to be reduced to generate free thiols, incubate the antibody with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature.

    • If using DTT, it must be removed prior to the addition of the maleimide dye, as it contains a free thiol.

    • Ensure the antibody is at a concentration of 2-10 mg/mL in a degassed reaction buffer (pH 7.0-7.5).

  • Dye Preparation:

    • Allow the vial of maleimide dye to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. Mix well by vortexing. This solution should be used promptly.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the dye stock solution to the antibody solution while gently stirring. The optimal dye-to-protein ratio should be determined empirically for each specific antibody and application.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the fluorescently labeled antibody, which typically elute first.

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each protein molecule.

Procedure:

  • Measure the absorbance of the purified antibody-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the NIR dye (A_max).

  • Calculate the concentration of the protein using the following formula: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

    • CF is the correction factor for the dye's absorbance at 280 nm (provided by the manufacturer).

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the dye using the Beer-Lambert law: Dye Concentration (M) = A_max / ε_dye

    • ε_dye is the molar extinction coefficient of the dye at its A_max.

  • Calculate the DOL: DOL = Dye Concentration (M) / Protein Concentration (M)

Protocol 3: Comparative Photostability Assessment

This protocol provides a method for comparing the photostability of different fluorophore-protein conjugates.

Materials:

  • Purified antibody-dye conjugates of interest, diluted to the same concentration in PBS.

  • Fluorescence microscope with a suitable NIR laser line and filter set.

  • Image analysis software (e.g., ImageJ).

Procedure:

  • Prepare microscope slides with a droplet of each antibody-dye conjugate solution.

  • Place the slide on the microscope stage and focus on the sample.

  • Acquire an initial image (time = 0) using a fixed set of imaging parameters (laser power, exposure time, etc.).

  • Continuously illuminate the sample with the excitation laser.

  • Acquire images at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10 minutes).

  • Using image analysis software, measure the mean fluorescence intensity of a region of interest for each image.

  • Normalize the fluorescence intensity at each time point to the initial intensity.

  • Plot the normalized intensity versus time to generate photobleaching curves for each conjugate. The rate of fluorescence decay is indicative of the photostability.

Protocol 4: In Vivo Fluorescence Imaging with Labeled Antibodies

This protocol describes a general workflow for small animal in vivo imaging.

Materials:

  • NIR-labeled antibody.

  • Tumor-bearing small animal model (e.g., mouse).

  • In vivo imaging system equipped for NIR fluorescence detection.

  • Anesthesia.

Procedure:

  • Anesthetize the animal.

  • Administer the NIR-labeled antibody via an appropriate route (e.g., tail vein injection). The optimal dose should be determined empirically.

  • Place the animal in the imaging chamber.

  • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the labeled antibody.

  • After the final imaging session, the animal can be euthanized, and organs and the tumor can be excised for ex vivo imaging to confirm the in vivo findings.

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts and procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

Thiol_Maleimide_Reaction Protein Protein Thiol (-SH) Reaction + Protein:thiol->Reaction Maleimide Cy7.5-Maleimide Maleimide Group Maleimide:maleimide->Reaction Thioether Labeled Protein Stable Thioether Bond Reaction->Thioether:bond pH 7.0-7.5

Thiol-Maleimide Conjugation Reaction

Antibody_Labeling_Workflow A Antibody Preparation (Reduction of Disulfides, if necessary) C Conjugation Reaction (Antibody + Dye, 2h @ RT or O/N @ 4°C) A->C B Dye Stock Solution (e.g., 10 mM in DMSO) B->C D Purification (Size-Exclusion Chromatography) C->D E Characterization (Determine DOL) D->E F Storage (4°C or -20°C, protected from light) E->F

Antibody Labeling and Purification Workflow

InVivo_Imaging_Workflow cluster_animal Tumor-Bearing Mouse Tumor Tumor Cells (Expressing Target Antigen) Antibody NIR-Labeled Antibody (e.g., Cy7.5-mAb) Injection Systemic Injection (e.g., Tail Vein) Antibody->Injection Circulation Circulation in Bloodstream Injection->Circulation Binding Specific Binding to Tumor Antigen Circulation->Binding Binding->Tumor Imaging In Vivo NIR Fluorescence Imaging Binding->Imaging Signal Fluorescence Signal from Tumor Imaging->Signal

In Vivo Tumor Imaging with a Labeled Antibody

Conclusion and Recommendations

This compound stands out as a powerful tool for NIR fluorescence imaging, offering the key advantages of deep tissue penetration and high signal-to-noise ratios that are critical for in vivo studies. Its cyanine backbone provides a high molar extinction coefficient, contributing to its potential for bright fluorescence.

When selecting a NIR fluorophore, researchers should consider the specific demands of their experiment:

  • For routine in vivo imaging where high brightness is paramount , the choice between Cy7.5, Alexa Fluor 790, and IRDye 800CW may depend on the specific brightness of the conjugated antibody, which should ideally be determined empirically.

  • For applications requiring exceptional photostability , such as prolonged time-lapse imaging, Alexa Fluor 790 and IRDye 800CW are often reported to have an edge over traditional cyanine dyes.[11][12]

  • When considering solubility and ease of handling , the sulfonated versions of these dyes, if available, can offer improved water solubility and may reduce the potential for aggregation.

Ultimately, the optimal NIR fluorophore is application-dependent. This guide provides the foundational data and protocols to enable researchers to make an informed decision and to rigorously evaluate these high-performance reagents in their own experimental settings.

References

Navigating the Thioether Bond: A Stability Assessment of Cy7.5 Maleimide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent labeling of biomolecules is a foundational technique. Among the most prevalent methods is the reaction of a maleimide with a thiol to form a thioether bond, a cornerstone for creating fluorescently labeled proteins, antibodies, and other molecules for imaging and diagnostic applications. The near-infrared dye Cy7.5, with its favorable tissue penetration, is frequently conjugated using this chemistry. However, the perceived stability of the resulting thioether bond can be misleading. This guide provides an objective comparison of the stability of Cy7.5 maleimide-based conjugates with other alternatives, supported by experimental data and detailed methodologies to inform the rational design of bioconjugates.

The principal challenge to the stability of the thioether bond in maleimide conjugates is its susceptibility to a retro-Michael reaction.[1][2] This reaction is essentially a reversal of the initial conjugation, leading to the dissociation of the Cy7.5 dye from the biomolecule. This process can be expedited in the presence of other thiols, such as the abundant antioxidant glutathione found in plasma, leading to thiol exchange and potential off-target signal.[1][2]

A key factor in mitigating this instability is the hydrolysis of the succinimide ring within the maleimide conjugate.[1][3][4] This ring-opening reaction forms a stable succinamic acid derivative that is resistant to the retro-Michael reaction, effectively "locking" the Cy7.5 dye in place.[1][4] The rate of this stabilizing hydrolysis is influenced by factors such as pH and the chemical structure of the maleimide itself.[3][5]

Comparative Stability of Thiol-Reactive Chemistries

The following table summarizes the stability of various linker types based on published experimental data. Stability is often assessed by incubation in plasma or in the presence of glutathione (GSH), a key biological thiol that can drive the retro-Michael reaction.

Linker ChemistryBond TypeKey Stability FeaturesRelative Stability in Plasma
N-Alkyl Maleimide Thioether (Succinimide)Susceptible to retro-Michael reaction leading to deconjugation. Stability is increased upon slow hydrolysis of the succinimide ring.Moderate
N-Aryl Maleimide Thioether (Succinimide)Electron-withdrawing N-substituents accelerate the rate of stabilizing post-conjugation hydrolysis.[2]High
Self-Hydrolyzing Maleimides Thioether (Succinimide)Incorporates a basic amino group to catalyze intramolecular succinimide ring hydrolysis, rapidly forming a stable conjugate.[2][6]Very High
Dibromomaleimides (DBM) Thioether (Re-bridging)Reacts with two thiols from a reduced disulfide bond, re-bridging the connection and forming a stable structure.[2]Very High
Haloacetamides (e.g., Iodoacetamide) ThioetherForms a stable, irreversible thioether bond. The reaction is generally slower than maleimide conjugation and requires a higher pH.[7]Very High
Vinyl Sulfones ThioetherForms a stable, irreversible thioether bond under physiological conditions.[8]Very High
Thiazine Ligation ThiazineFormed from the reaction of a maleimide with a peptide or protein containing an N-terminal cysteine, resulting in a more stable linker.[9][10]Very High

Reaction Pathways and Stability Workflow

The competing reaction pathways for a maleimide-thiol conjugate and a typical experimental workflow for assessing its stability are illustrated below.

Reaction Pathways of a Maleimide-Thiol Conjugate Thiol_Biomolecule Thiol on Biomolecule Thioether_Conjugate Thioether Conjugate (Succinimide Ring) Thiol_Biomolecule->Thioether_Conjugate Conjugation Cy7_5_Maleimide This compound Cy7_5_Maleimide->Thioether_Conjugate Retro_Michael Retro-Michael Reaction (Deconjugation) Thioether_Conjugate->Retro_Michael Thiol Exchange Hydrolysis Succinimide Ring Hydrolysis Thioether_Conjugate->Hydrolysis Retro_Michael->Thiol_Biomolecule Retro_Michael->Cy7_5_Maleimide Stable_Conjugate Stable Conjugate (Ring-Opened) Hydrolysis->Stable_Conjugate Glutathione Glutathione (GSH) Glutathione->Retro_Michael

Caption: Competing pathways for a maleimide-thioether conjugate.

Experimental Workflow for Stability Assessment Start Start: Purified Cy7.5 Conjugate Incubate Incubate in Plasma (e.g., 37°C) Start->Incubate Time_Points Collect Samples at Various Time Points Incubate->Time_Points Analysis Analyze by HPLC, LC-MS, or SDS-PAGE Time_Points->Analysis Quantify Quantify Intact Conjugate and Released Dye Analysis->Quantify End End: Determine Half-life Quantify->End

Caption: Workflow for assessing conjugate stability in plasma.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Thiol-Containing Protein

Materials:

  • This compound dissolved in anhydrous DMSO or DMF to a stock concentration of 10 mM.[11]

  • Thiol-containing protein (e.g., antibody, peptide) at a concentration of 1-10 mg/mL in a degassed buffer at pH 7.0-7.5 (e.g., PBS, Tris, HEPES).[12] Buffers should not contain thiols.[11]

  • (Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) if disulfide bonds need to be reduced.[11][12]

  • Purification column (e.g., size-exclusion chromatography, dialysis).[11][13]

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds in the protein by adding a 10-100-fold molar excess of TCEP and incubating for 20-30 minutes at room temperature.[11] If DTT is used as the reducing agent, it must be removed by dialysis prior to conjugation.[11]

  • Conjugation Reaction: Add the this compound stock solution to the protein solution. A molar ratio of 10:1 to 20:1 (dye:protein) is a common starting point, but this should be optimized for each specific protein.[11]

  • Incubation: Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 2-8°C, protected from light.[11]

  • Purification: Remove excess, unreacted this compound from the conjugate using a suitable purification method such as size-exclusion chromatography or dialysis.[11][13]

Protocol 2: Assessing Conjugate Stability in Plasma

Materials:

  • Purified Cy7.5-protein conjugate.

  • Human, mouse, or rat plasma.

  • Incubator at 37°C.

  • Analytical equipment such as HPLC, LC-MS, or SDS-PAGE.

Procedure:

  • Incubation: Incubate the purified Cy7.5 conjugate in plasma at a final concentration of, for example, 1 mg/mL at 37°C.[14]

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the incubation mixture.

  • Sample Preparation: Process the aliquots to remove plasma proteins, for example, by protein precipitation with acetonitrile.

  • Analysis: Analyze the samples by a suitable method (e.g., HPLC, LC-MS) to separate the intact conjugate from the free Cy7.5 dye and any dye that has transferred to plasma proteins.

  • Quantification: Quantify the percentage of intact conjugate remaining at each time point to determine the stability and half-life of the conjugate in plasma.[15]

Conclusion

While the conjugation of this compound to thiol-containing biomolecules is a widely used and straightforward method, the stability of the resulting thioether bond is a critical consideration, particularly for in vivo applications. The susceptibility of the bond to a retro-Michael reaction can lead to premature cleavage of the dye. However, this instability can be significantly mitigated by promoting the hydrolysis of the succinimide ring to a stable, ring-opened form. For applications demanding high stability, alternatives to maleimide chemistry, such as those employing vinyl sulfones or haloacetamides, which form irreversible thioether bonds, should be considered. The selection of the appropriate conjugation chemistry and rigorous experimental validation of the conjugate's stability are paramount for the development of robust and reliable fluorescent probes for research, diagnostics, and therapeutic applications.

References

Characterization of Cy7.5 Maleimide Conjugates by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the creation of fluorescently labeled bioconjugates, robust analytical characterization is paramount to ensure quality, consistency, and efficacy. Near-infrared (NIR) dyes, such as Cy7.5 maleimide, are invaluable tools for in vivo imaging and other sensitive detection methods. Mass spectrometry (MS) stands out as a primary analytical technique for the definitive characterization of these conjugates, providing precise molecular weight information, confirming conjugation success, and determining the degree of labeling (DOL).

This guide provides an objective comparison of the mass spectrometric characterization of this compound conjugates with other common NIR fluorescent dyes. It includes a summary of key performance metrics, detailed experimental protocols for labeling and MS analysis, and a visual workflow to aid in experimental design and data interpretation.

Performance Comparison of NIR Fluorescent Maleimide Dyes in Mass Spectrometry

The selection of a fluorescent dye for bioconjugation can be influenced by its photophysical properties and its behavior in mass spectrometry. Ideally, a dye should have minimal impact on the ionization and fragmentation of the conjugated biomolecule, thereby facilitating straightforward data analysis. While direct head-to-head quantitative mass spectrometry data for various NIR maleimide dyes is limited in publicly available literature, a qualitative and quantitative comparison based on their chemical properties and data from proteomics and antibody-drug conjugate (ADC) characterization studies can be compiled.

Table 1: Qualitative Comparison of Common NIR Fluorescent Maleimide Dyes for Mass Spectrometry

FeatureThis compoundIRDye 800CW MaleimideAlexa Fluor™ 790 Maleimide
Hydrophobicity HighModerate to HighGenerally lower/more hydrophilic
Ionization Efficiency Can be suppressed due to hydrophobicityGenerally goodGenerally good
Fragmentation Complexity Cyanine core can exhibit complex fragmentation patternsCan show complex fragmentation patternsGenerally designed for improved stability, but fragmentation can still occur
Impact on Peptide/Protein Conformation High hydrophobicity may influence conformationModerate influenceLower potential for conformational changes

Table 2: Quantitative Physicochemical and Spectroscopic Properties of NIR Dyes

PropertyCy7.5IRDye 800CWAlexa Fluor™ 790
Molecular Weight ( g/mol ) ~767 (non-sulfonated)~1191 (sulfonated)[1]Not readily available for free acid
Excitation Maximum (nm) ~750~774~784
Emission Maximum (nm) ~773~789~814
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~240,000~260,000
Quantum Yield HighHighHigh

Experimental Protocols

Successful characterization of this compound conjugates by mass spectrometry begins with a robust and reproducible conjugation protocol, followed by optimized sample preparation and mass spectrometry methods.

Protocol 1: Cysteine-Specific Labeling of a Protein with this compound

This protocol outlines a general procedure for labeling a protein containing accessible cysteine residues with this compound.

Materials:

  • Protein with at least one free cysteine residue (e.g., antibody, peptide)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Labeling Buffer: 1x Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Labeling Buffer to a concentration of 2-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. Note: If using Dithiothreitol (DTT) as a reducing agent, it must be removed prior to adding the maleimide dye.

  • Dye Preparation:

    • Allow the vial of this compound to equilibrate to room temperature.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. Vortex to ensure complete dissolution.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Conjugate:

    • Remove unreacted dye and other small molecules by passing the reaction mixture through an SEC column pre-equilibrated with PBS.

    • Alternatively, for peptides and smaller proteins, RP-HPLC can be used for purification.

    • Collect the fractions containing the labeled protein, which can often be identified by its color.

  • Characterization:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Cy7.5 (~750 nm).

    • Proceed with mass spectrometry analysis to confirm the molecular weight of the conjugate and the DOL.

Protocol 2: MALDI-TOF Mass Spectrometry Analysis of Cy7.5-Protein Conjugates

This protocol provides a general method for the analysis of intact Cy7.5-labeled proteins using MALDI-TOF MS.

Materials:

  • Purified Cy7.5-protein conjugate

  • MALDI Matrix: Sinapinic acid (SA) or α-cyano-4-hydroxycinnamic acid (HCCA)

  • Matrix Solvent: Acetonitrile (ACN) and 0.1% Trifluoroacetic acid (TFA) in water

  • MALDI Target Plate

  • MALDI-TOF Mass Spectrometer

Procedure:

  • Sample Preparation:

    • Dilute the purified Cy7.5-protein conjugate to a final concentration of 1-10 pmol/µL in 0.1% TFA.

  • Matrix Preparation:

    • Prepare a saturated solution of sinapinic acid in a 1:1 (v/v) mixture of ACN and 0.1% TFA in water.

  • Spotting the Target Plate:

    • Dried Droplet Method: Mix 1 µL of the sample solution with 1 µL of the matrix solution directly on the MALDI target plate. Allow the mixture to air dry at room temperature, forming a crystalline spot.

  • Mass Spectrometry Analysis:

    • Acquire mass spectra in positive ion linear mode.

    • Calibrate the instrument using a protein standard of a similar mass range.

    • The mass of the conjugate will be the mass of the protein plus the mass of the this compound adduct for each attached dye molecule. The distribution of peaks will indicate the DOL.[2][3]

Protocol 3: LC-MS Analysis of Cy7.5-Peptide/Protein Conjugates

This protocol describes a general workflow for the analysis of Cy7.5-labeled peptides or proteins using LC-MS, which is particularly useful for analyzing complex mixtures and for peptide mapping to identify conjugation sites.

Materials:

  • Purified Cy7.5-peptide/protein conjugate

  • Digestion Enzyme (for peptide mapping, e.g., Trypsin)

  • LC-MS System (e.g., Q-TOF or Orbitrap)

  • Reversed-Phase C18 Column

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Procedure:

  • Sample Preparation for Intact Mass Analysis:

    • Dilute the conjugate to a final concentration of 0.1-1 mg/mL in Mobile Phase A.

  • Sample Preparation for Peptide Mapping:

    • Denature, reduce, and alkylate the Cy7.5-protein conjugate.

    • Digest the protein with trypsin overnight at 37°C.

    • Quench the digestion by adding formic acid.

  • Liquid Chromatography:

    • Inject the sample onto the C18 column.

    • Elute the peptides or intact protein using a gradient of Mobile Phase B. A typical gradient for peptides is a linear increase from 5% to 40% B over 30-60 minutes.

  • Mass Spectrometry:

    • Acquire data in positive ion mode using electrospray ionization (ESI).

    • For intact mass analysis, deconvolute the resulting charge state envelope to determine the molecular weight of the conjugate.

    • For peptide mapping, perform MS/MS analysis on the eluting peptides.

  • Data Analysis:

    • For intact mass, the deconvoluted mass will confirm the successful conjugation and provide the distribution of dye-to-protein ratios.

    • For peptide mapping, search the MS/MS data against the protein sequence, specifying the mass of the this compound adduct on cysteine as a variable modification. This will identify the specific cysteine residues that have been labeled.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the characterization of a this compound conjugate by mass spectrometry.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Protein Protein/Peptide (with Cys) Conjugation Conjugation Reaction (pH 7.2-7.5) Protein->Conjugation Cy7_5 This compound Cy7_5->Conjugation Purification Purification (SEC or RP-HPLC) Conjugation->Purification Purified_Conjugate Purified Cy7.5 Conjugate Purification->Purified_Conjugate MALDI_TOF MALDI-TOF MS Purified_Conjugate->MALDI_TOF LC_MS LC-MS Purified_Conjugate->LC_MS Intact_Mass Intact Mass Analysis (DOL Determination) MALDI_TOF->Intact_Mass LC_MS->Intact_Mass Peptide_Mapping Peptide Mapping (Site of Conjugation) LC_MS->Peptide_Mapping Results - Confirmation of Conjugation - Degree of Labeling (DOL) - Site of Conjugation Intact_Mass->Results Peptide_Mapping->Results

Caption: Workflow for this compound Conjugate Characterization.

This comprehensive guide provides a framework for the successful characterization of this compound conjugates using mass spectrometry. By carefully selecting the appropriate analytical technique and optimizing experimental parameters, researchers can obtain high-quality, reliable data to ensure the integrity and performance of their fluorescently labeled biomolecules.

References

A Comparative Analysis of Cyanine Dyes: Evaluating the Brightness of Cy7.5 Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biological imaging and drug development, the selection of an appropriate fluorescent probe is critical for generating high-quality, reproducible data. Cyanine dyes have become a cornerstone for these applications due to their high molar extinction coefficients, excellent photostability, and synthetically tunable fluorescence spectra.[1] This guide provides an objective comparison of Cy7.5 maleimide with other commonly used cyanine dyes, focusing on brightness and other key photophysical properties. Experimental data is presented to support the comparison, along with detailed protocols for practical application.

Core Photophysical Properties: A Quantitative Comparison

The intrinsic brightness of a fluorophore is a product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The molar extinction coefficient represents the efficiency with which the dye absorbs photons at a specific wavelength, while the quantum yield describes the efficiency of converting absorbed photons into emitted fluorescent light. A higher value for each of these parameters results in a brighter dye.

The table below summarizes the key spectral properties of this compound and other relevant cyanine dyes. These values are compiled from various sources and provide a basis for objective comparison.

DyeExcitation Max (λex) (nm)Emission Max (λem) (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Calculated Brightness (ε * Φ)
This compound 788[2]808[2]223,000[2]0.10[2]22,300
sulfo-Cy7.5 Maleimide ~788~808Not specified0.21[3]-
Cy7 Maleimide 750 - 756[4][5]773 - 779[4][5]199,000 - 250,000[4][5]0.30[4][5]59,700 - 75,000
Cy5.5 ~678[6]~694[6]Not specifiedNot specified-
Cy5 Maleimide 651[7]670[7]250,000[7][8]0.27[7][8]67,500
Cy3 ~550[6]~570[6]Not specifiedNot specified-

Note: The data presented is compiled from various sources and may have been determined under different experimental conditions. For the most accurate comparison, these dyes should be evaluated side-by-side under identical conditions. The "sulfo-" variant of Cy7.5 is more water-soluble, which can prevent aggregation and lead to a higher effective quantum yield in aqueous buffers.[1]

Based on the available data, Cy7 maleimide and Cy5 maleimide exhibit the highest theoretical brightness. While this compound has a high molar extinction coefficient, its quantum yield is comparatively lower, resulting in lower calculated brightness. However, the primary advantage of Cy7.5 lies in its emission in the near-infrared (NIR) window (beyond 800 nm), where tissue autofluorescence is significantly reduced, making it highly suitable for deep-tissue and in vivo imaging applications.[2][3]

Experimental Protocols

To obtain reliable and reproducible data when comparing fluorescent dyes, it is crucial to follow standardized experimental protocols.

Protocol 1: Protein Labeling with Cyanine Maleimide Dyes

This protocol describes the conjugation of a thiol-reactive maleimide dye to a protein.

Materials:

  • Protein of interest (containing free sulfhydryl groups) in an amine-free, phosphate-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.0-7.5).

  • Cyanine maleimide dye.

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO).

  • Reducing agent (e.g., DTT or TCEP), if protein thiols are oxidized.

  • Purification column (e.g., desalting column like Sephadex G-25).

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

    • If the protein's sulfhydryl groups are oxidized, incubate with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce the disulfide bonds. Immediately proceed to purification to remove the TCEP before adding the dye.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the cyanine maleimide dye in DMF or DMSO to a concentration of 10 mg/mL.[9]

  • Perform the Labeling Reaction:

    • Add the dye stock solution to the protein solution while gently stirring. A typical starting molar ratio of dye to protein is 10:1 to 20:1.[9]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. The maleimide group specifically reacts with free sulfhydryl groups to form a stable thioether bond.

  • Purify the Conjugate: Remove the unreacted dye by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[9] The labeled protein will elute first, followed by the smaller, unreacted dye molecules.

G cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification Protein Protein Solution (pH 7.0-7.5) Mix Combine Dye and Protein (10:1 to 20:1 molar ratio) Protein->Mix Dye Dye Stock Solution (in DMSO/DMF) Dye->Mix Incubate Incubate (2h @ RT or O/N @ 4°C) Mix->Incubate Thiol-Maleimide Reaction Column Desalting Column (e.g., Sephadex G-25) Incubate->Column Conjugate Purified Labeled Protein Column->Conjugate Separation

Caption: Workflow for labeling proteins with thiol-reactive cyanine maleimide dyes.

Protocol 2: Measuring Relative Fluorescence Quantum Yield

This protocol determines the quantum yield of a sample relative to a standard with a known quantum yield.[9]

Materials:

  • Fluorophore sample of unknown quantum yield.

  • Fluorophore standard with a known quantum yield in the same spectral region (e.g., for Cy7.5, Indocyanine Green in DMSO can be used).

  • High-purity solvent (the same for both sample and standard).

  • UV-Vis spectrophotometer.

  • Spectrofluorometer.

Procedure:

  • Prepare Solutions: Prepare a series of dilutions for both the unknown sample and the quantum yield standard in the same solvent.

  • Measure Absorbance: For each solution, measure the absorbance at the excitation wavelength. Adjust the concentrations so that the absorbance values are below 0.1 to prevent inner filter effects.[9]

  • Measure Fluorescence: For each solution, measure the fluorescence emission spectrum using the same excitation wavelength used for the absorbance measurements.

  • Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Calculate Quantum Yield: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)

    Where Φ_std is the quantum yield of the standard, Slope is the slope from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. If the same solvent is used for both, the refractive index term cancels out.

G cluster_excitation Photon Absorption (Excitation) cluster_emission Photon Emission (Fluorescence) GroundState Ground State (S₀) ExcitedState Excited State (S₁) GroundState->ExcitedState Absorption Relaxation Vibrational Relaxation (Non-radiative) ExcitedState->Relaxation fs - ps Emission Fluorescence Emission Relaxation->Emission ns Photon_Out Emitted Photon (Emission λ) Photon_In Incoming Photon (Excitation λ)

Caption: Jablonski diagram illustrating the principle of fluorescence excitation and emission.

References

A Comparative Guide to Cross-Reactivity Testing of Cy7.5 Maleimide Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of fluorescently labeled antibodies is paramount for generating accurate, reproducible, and translatable data. This guide provides an objective comparison of antibodies labeled with Cy7.5 maleimide against common near-infrared (NIR) alternatives, with a focus on assessing their cross-reactivity. Understanding the potential for off-target binding is a critical step in the validation of antibody-based reagents for a wide range of applications, from fundamental research to preclinical imaging.

The choice of a fluorescent label can significantly influence the signal-to-noise ratio and the level of non-specific binding observed in immunoassays. Cy7.5, a heptamethine cyanine dye, is a popular choice for NIR applications due to its spectral properties that minimize interference from tissue autofluorescence. However, the conjugation of any fluorophore to an antibody has the potential to alter its binding characteristics. This guide presents a comparative overview of Cy7.5 and its alternatives, detailed experimental protocols for evaluating cross-reactivity, and a framework for interpreting the resulting data.

Comparative Analysis of Near-Infrared Fluorophores

The selection of a fluorescent dye for antibody conjugation should be based on a comprehensive evaluation of its spectral properties, brightness, photostability, and potential to influence the antibody's specificity. The following table summarizes the key characteristics of Cy7.5 and two common alternatives, Alexa Fluor™ 790 and IRDye® 800CW.

FeatureCy7.5Alexa Fluor™ 790IRDye® 800CW
Excitation Max (nm) ~750~784~774
Emission Max (nm) ~776~814~789
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~260,000~240,000
Quantum Yield ModerateHighHigh
Photostability GoodExcellentExcellent
Water Solubility Moderate (sulfonated forms available)HighHigh
Key Advantages Widely used, good spectral properties for in vivo imaging.High brightness and photostability, less prone to aggregation.[1][2]High signal-to-noise ratio, well-suited for quantitative western blots.[3]
Potential Considerations Can be prone to photobleaching under intense illumination; non-specific binding can be influenced by the degree of labeling.[1][2][4]Generally considered a high-performance dye with minimal drawbacks.The conjugation process and degree of labeling can impact antibody pharmacokinetics.[5]

Experimental Protocols for Cross-Reactivity Assessment

Rigorous testing is essential to validate the specificity of a labeled antibody and to understand its potential for cross-reactivity. Below are detailed methodologies for common assays used to assess this critical performance attribute.

Antibody Labeling with this compound

This protocol outlines the general procedure for conjugating this compound to an antibody.

G cluster_prep Antibody Preparation cluster_labeling Labeling Reaction cluster_purification Purification and Characterization antibody_prep 1. Dissolve antibody in reaction buffer (e.g., PBS, pH 7.0-7.5) reduction 2. Add TCEP to reduce disulfide bonds (30 min at RT) antibody_prep->reduction purification1 3. Purify reduced antibody (desalting column) reduction->purification1 conjugation 5. Add dye to antibody solution (10-20 fold molar excess) purification1->conjugation dye_prep 4. Prepare this compound stock solution in anhydrous DMSO dye_prep->conjugation incubation 6. Incubate for 2 hours at RT (protected from light) conjugation->incubation purification2 7. Purify labeled antibody (size-exclusion chromatography) incubation->purification2 characterization 8. Determine Degree of Labeling (DOL) (spectrophotometry) purification2->characterization

Workflow for antibody labeling with this compound.

Materials:

  • Antibody of interest (2-10 mg/mL)

  • This compound

  • Reaction Buffer (e.g., PBS, pH 7.0-7.5)

  • TCEP (tris(2-carboxyethyl)phosphine)

  • Anhydrous DMSO

  • Desalting or size-exclusion chromatography columns

Procedure:

  • Antibody Preparation: Dissolve the antibody in the reaction buffer. To generate free thiols from disulfide bonds, add a ~10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

  • Purification: Remove excess TCEP using a desalting column equilibrated with the reaction buffer.

  • Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to create a stock solution (e.g., 10 mM).

  • Conjugation: Add a 10- to 20-fold molar excess of the this compound solution to the purified, reduced antibody.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.

  • Final Purification: Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~750 nm.

Competitive ELISA for Cross-Reactivity Quantification

This assay quantifies the cross-reactivity of a labeled antibody by measuring its ability to bind to the target antigen in the presence of competing, structurally similar antigens.

G cluster_elisa Competitive ELISA Workflow coating 1. Coat microplate wells with target antigen blocking 2. Block non-specific binding sites coating->blocking incubation 3. Add labeled antibody pre-incubated with varying concentrations of target or potential cross-reactant blocking->incubation washing 4. Wash to remove unbound antibody incubation->washing reading 5. Read fluorescence intensity washing->reading analysis 6. Calculate IC50 and % Cross-Reactivity reading->analysis

References

A Comparative Guide to Quantitative Protein Labeling: Cy7.5 Maleimide and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantitative analysis of protein labeling is critical for the reliability and reproducibility of a multitude of applications, from in vivo imaging to quantitative Western blotting. This guide provides an objective comparison of protein labeling with Cy7.5 maleimide and other common near-infrared (NIR) fluorescent dyes. We present supporting experimental data, detailed methodologies, and visual workflows to facilitate the selection of the optimal labeling strategy for your specific research needs.

Quantitative Comparison of NIR Maleimide Dyes

The selection of a fluorescent label is a pivotal decision in experimental design, directly impacting sensitivity, accuracy, and photostability. The following table summarizes key quantitative data for this compound and its common alternatives.

FeatureThis compoundAlexa Fluor 790 MaleimideIRDye 800CW MaleimideDyLight 800 Maleimide
Excitation Max (nm) ~750-788~784~774~777
Emission Max (nm) ~773-808~814~789~794
**Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) **~199,000 - 250,000[1][2]~270,000[3]~240,000~270,000[4]
Quantum Yield (Φ) ~0.3[1][2]Not readily available~0.12[5][6]Not readily available
Reactive Group MaleimideMaleimideMaleimideMaleimide
Target Residue Cysteine (thiol)Cysteine (thiol)Cysteine (thiol)Cysteine (thiol)

Visualizing the Protein Labeling Workflow

The following diagram illustrates the general experimental workflow for labeling a protein with a maleimide-activated fluorescent dye.

G cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis Quantitative Analysis Protein Target Protein ReducedProtein Reduced Protein (Free Thiols) Protein->ReducedProtein TCEP or DTT (if needed) Reaction Incubation (pH 7.0-7.5) ReducedProtein->Reaction Dye This compound in DMSO Dye->Reaction Purification Size-Exclusion Chromatography Reaction->Purification LabeledProtein Purified Labeled Protein Purification->LabeledProtein Analysis Spectrophotometry (A280 & A_dye_max) Calculate DOL LabeledProtein->Analysis

Caption: General workflow for protein labeling with a maleimide dye.

Detailed Experimental Protocol: Protein Labeling with this compound

This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for specific proteins.

Materials:

  • Protein of interest (1-10 mg/mL in a suitable buffer)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.5, degassed

  • (Optional) Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for disulfide bond reduction

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in degassed PBS (pH 7.2-7.5) at a concentration of 1-10 mg/mL. Buffers containing thiols (like DTT) should not be used in the final labeling reaction mixture.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a 10-20 fold molar excess of TCEP at room temperature for 30-60 minutes. DTT can also be used, but it must be removed before adding the maleimide dye.

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Vortex briefly to ensure it is fully dissolved. This solution should be used immediately or stored at -20°C, protected from light, for short periods.

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[2] It is recommended to test a few different ratios to determine the optimal condition for your specific protein.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[2] Gentle mixing during incubation can improve labeling efficiency.

  • Purification:

    • Remove the unreacted dye and any dye hydrolysis products from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.

  • Quantitative Analysis (Determination of Degree of Labeling - DOL):

    • Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of Cy7.5 (approximately 750-788 nm, A_max).

    • Calculate the concentration of the dye using the Beer-Lambert law: Concentration of Dye (M) = A_max / (ε_dye × path length) (where ε_dye is the molar extinction coefficient of Cy7.5)

    • Calculate the corrected protein absorbance to account for the dye's absorbance at 280 nm: A₂₈₀_corrected = A₂₈₀ - (A_max × CF) (where CF is the correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at its A_max)

    • Calculate the concentration of the protein using the Beer-Lambert law: Concentration of Protein (M) = A₂₈₀_corrected / (ε_protein × path length) (where ε_protein is the molar extinction coefficient of the protein at 280 nm)

    • Calculate the Degree of Labeling (DOL): DOL = Concentration of Dye / Concentration of Protein

Performance Comparison: A Logical Overview

The choice between this compound and its alternatives often depends on the specific experimental requirements, such as the desired brightness, photostability, and cost. The following diagram provides a logical comparison of these key performance indicators.

G cluster_dyes NIR Maleimide Dyes cluster_performance Key Performance Indicators Cy7_5 Cy7.5 Brightness Brightness (ε x Φ) Cy7_5->Brightness High ε, Good Φ Photostability Photostability Cy7_5->Photostability Good Cost Cost Cy7_5->Cost Generally Lower Alexa790 Alexa Fluor 790 Alexa790->Brightness Very High ε Alexa790->Photostability Generally Superior Alexa790->Cost Higher IRDye800CW IRDye 800CW IRDye800CW->Brightness High ε IRDye800CW->Photostability Good IRDye800CW->Cost Variable DyLight800 DyLight 800 DyLight800->Brightness Very High ε DyLight800->Photostability Good DyLight800->Cost Variable SignalToNoise Signal-to-Noise Brightness->SignalToNoise Photostability->SignalToNoise

Caption: Logical comparison of key performance indicators for NIR maleimide dyes.

References

A Comparative Guide to Cy7.5 Maleimide: Applications, Limitations, and Alternatives in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of Cy7.5 maleimide, a near-infrared (NIR) fluorescent dye widely used for labeling biological molecules. Cyanine dyes like Cy7.5 are valued for their applications in the NIR window (700-900 nm), which allows for deeper tissue penetration and reduced autofluorescence, making them particularly advantageous for in vivo imaging studies.[1] This document offers an objective comparison of this compound's performance against alternative dyes and conjugation chemistries, supported by quantitative data and detailed experimental protocols to aid in the selection of optimal reagents for research and development.

Applications of this compound

This compound is a thiol-reactive dye designed to selectively label sulfhydryl groups (-SH) present in cysteine residues of proteins and peptides.[2] This reactivity makes it a common tool for creating fluorescently labeled conjugates for a variety of applications, most notably:

  • Non-invasive In Vivo Imaging: Labeled proteins, such as antibodies, can be used to study biodistribution and visualize specific targets like tumors in living organisms.[1][2][3] The NIR fluorescence of Cy7.5 allows for sensitive detection with minimal interference from biological tissues.[4]

  • Fluorescence Microscopy: Enables the visualization of labeled molecules within fixed or living cells.

  • Flow Cytometry: Used for the detection and quantification of cells labeled with a Cy7.5-conjugated probe.

Core Limitation: The Instability of the Maleimide-Thiol Linkage

While the reaction between a maleimide and a thiol is highly specific and efficient under physiological conditions, its primary drawback is the stability of the resulting succinimidyl thioether bond.[5] This linkage is susceptible to a retro-Michael reaction, which can lead to the dissociation of the dye from the target protein.[5][6] This reaction is particularly problematic in vivo due to the presence of endogenous thiols like glutathione, which can facilitate the exchange of the dye conjugate, leading to off-target effects and heterogeneous mixtures of labeled products.[5][6] Furthermore, the maleimide ring itself can undergo hydrolysis, rendering it unreactive.[5] These stability concerns have prompted the development of alternative conjugation strategies that form more robust linkages.[6]

Quantitative Performance Comparison

To facilitate an informed selection process, the following tables summarize the key performance metrics of Cy7.5 and comparable NIR dyes, as well as a comparison of different thiol-reactive conjugation chemistries.

Table 1: Spectral and Physicochemical Properties of NIR Dyes

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldKey Features
Cy7.5 ~788[4]~808[4]~199,000 (for Cy7 analog)[7]~0.3 (for Cy7 analog)[7]NIR dye with deep tissue penetration for in vivo imaging.[1]
Cy7 ~750[7]~773[7]~199,000[7]~0.3[7]Often used as an analog for Cy7.5; suitable for NIR bioimaging.[7]
Cy5.5 ~675[1][8]~694[1][8]~190,000 - 250,000[1][8]~0.23[1]Bright, water-soluble NIR dye; spectrally similar to Alexa Fluor 680.[8]
Cy5 ~650[1]~670[1]~250,000[1]~0.20[1]Bright far-red dye, suitable for superficial imaging and microscopy.[1]

Table 2: Comparison of Thiol-Reactive Conjugation Chemistries

ChemistryTarget ResidueReaction pHBond FormedBond StabilityNotes
Maleimide Cysteine (Thiol)6.5 - 7.5[8]ThioetherSusceptible to retro-Michael reaction and exchange with endogenous thiols.[5][6]Widely used but can result in conjugate dissociation in vivo.[6]
Vinyl Sulfone Cysteine (Thiol)7.5 - 8.5[5]ThioetherStableForms a more robust and permanent linkage compared to maleimide.[5]
Methylsulfonyl Phenyloxadiazole Cysteine (Thiol)5.8 - 8.0[6]ThioetherHighly StableResulting conjugates show superior stability in human plasma compared to maleimide conjugates.[6]

Experimental Protocols

Protocol 1: General Procedure for Labeling an Antibody with this compound

This protocol provides a general guideline for conjugating this compound to a thiol-containing antibody. The procedure involves three main stages: antibody reduction, dye conjugation, and purification.

Materials:

  • IgG antibody to be labeled

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or 100 mM HEPES, pH 7.0-7.5, degassed.

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Purification Column: Sephadex G-25 or PD-10 desalting column.[1][9]

  • Quenching Reagent (Optional): Free cysteine or N-acetyl cysteine

Procedure:

  • Antibody Preparation (Reduction):

    • If the antibody does not have free thiols, disulfide bonds in the hinge region must be reduced.

    • Prepare a fresh solution of 10 mM TCEP in conjugation buffer.

    • Add TCEP to the antibody solution to a final concentration of 2-10 mM.

    • Incubate at room temperature for 30-60 minutes.

    • Remove excess TCEP immediately before conjugation using a desalting column equilibrated with conjugation buffer.[10]

  • Dye Preparation:

    • Dissolve this compound in a minimal amount of anhydrous DMSO to create a 10 mM stock solution.[11]

    • Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared fresh and used promptly.[10]

  • Conjugation Reaction:

    • Combine the reduced, purified antibody with the this compound stock solution. A molar ratio of 5:1 to 10:1 (dye:antibody) is a common starting point.[1]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[11] Gentle mixing is recommended.

  • Purification of the Conjugate:

    • Equilibrate a Sephadex G-25 or similar size-exclusion chromatography column with PBS (pH 7.2-7.4).[9]

    • Load the reaction mixture onto the column.

    • Elute the conjugate with PBS. The labeled antibody, which is larger, will elute first as a colored band.[1] Unconjugated dye will be retained on the column and elute later.

    • Collect the fractions containing the fluorescently labeled antibody.

  • Characterization (Degree of Labeling):

    • Measure the absorbance of the purified conjugate solution at 280 nm (for protein) and ~788 nm (for Cy7.5).

    • Calculate the Degree of Labeling (DOL) using the molar extinction coefficients of the antibody and the dye to determine the average number of dye molecules per antibody.

  • Storage:

    • For long-term storage, add a stabilizer like bovine serum albumin (BSA) to 5-10 mg/mL and a preservative like sodium azide to 0.01-0.03%.[11]

    • Store the conjugate at 4°C, protected from light. For storage at -20°C, glycerol can be added to a final concentration of 50%.[11]

Visualizations

The following diagrams illustrate the experimental workflow for bioconjugation and the chemical principles underlying the stability of thiol-reactive linkages.

G Figure 1: Experimental Workflow for Antibody Labeling with this compound cluster_prep Preparation cluster_react Conjugation cluster_purify Purification & Storage A 1. Antibody in Buffer B 2. Reduce Disulfides (e.g., with TCEP) A->B C 3. Remove Excess TCEP (Desalting Column) B->C E 5. Combine Reduced Antibody and this compound C->E D 4. Dissolve this compound in Anhydrous DMSO D->E F 6. Incubate 1-2h at RT (Protected from Light) E->F G 7. Purify via Size-Exclusion Chromatography (SEC) F->G H 8. Collect Labeled Antibody G->H I 9. Characterize DOL (Absorbance at 280 & 788 nm) H->I J 10. Store at 4°C (Protected from Light) I->J

Caption: Workflow for labeling an antibody with this compound.

G Figure 2: Comparison of Thiol-Reactive Linkage Stability cluster_maleimide Maleimide Chemistry (Reversible) cluster_alternative Alternative Chemistry (Stable) M_Struct Protein-SH + Maleimide-Dye M_Product Protein-S-Succinimide-Dye M_Struct->M_Product Retro-Michael Reaction M_Note Bond is susceptible to exchange with endogenous thiols (e.g., Glutathione). [5][6] A_Struct Protein-SH + VinylSulfone-Dye A_Product Protein-S-Ethylsulfone-Dye A_Struct->A_Product Stable Thioether Bond A_Note Forms a robust, permanent linkage, ideal for in vivo applications. [5]

References

Safety Operating Guide

Proper Disposal of Cy7.5 Maleimide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals utilizing Cy7.5 maleimide must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the proper handling and disposal of this near-infrared fluorescent dye. All waste contaminated with this compound is to be treated as hazardous waste and disposed of in accordance with institutional and local regulations.[1]

Immediate Safety and Handling Precautions

Before beginning any work with this compound, it is crucial to consult the Safety Data Sheet (SDS) for similar cyanine dyes and maleimides to understand the potential hazards.[2] Work should be conducted in a designated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles, especially when handling the solid form.[1][3] Appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste materials.

1. Waste Segregation:

  • From the outset of your experiment, segregate all this compound waste from other laboratory waste streams.[1]

  • Never mix cyanine dye waste with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]

2. Collection of Contaminated Materials:

  • Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent paper, must be collected in a designated hazardous waste bag or container.[1][4]

  • Liquid Waste: Collect all liquid waste containing this compound, including stock solutions, reaction mixtures, and the first rinse of any "empty" containers, in a designated, sealed, and clearly labeled hazardous waste container.[1][4][5]

  • Empty Containers: The initial rinse of a container that held this compound must be treated as hazardous waste.[1][4][5] Subsequent rinses may be permissible for drain disposal only after authorization from your institution's EHS.[4][5] Always deface labels on empty containers before disposal.[4][5]

3. Containerization and Labeling:

  • Use sturdy, chemically resistant containers for all hazardous waste.

  • All waste containers must be clearly labeled with the compound name ("this compound waste"), concentration, date, and any relevant hazard warnings.[1]

  • Keep waste containers securely closed except when adding waste.

4. Storage and Pickup:

  • Store hazardous waste in a designated, secure area away from incompatible materials.

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[1][5][6][7] Do not attempt to dispose of this waste through regular trash or sewer systems.

Quantitative Data and Regulatory Compliance

While specific quantitative disposal limits are institution-dependent, the following table summarizes key parameters researchers must be aware of and confirm with their local EHS guidelines.

ParameterGuidelineSource of Information
Waste Classification Typically classified as hazardous chemical waste.Institutional EHS Office, Local Regulations
Aqueous Waste Prohibited from drain disposal without explicit EHS approval.Institutional EHS Office
Solid Waste Must be collected in designated hazardous waste containers.Institutional EHS Office
Container Rinsate First rinse must be collected as hazardous waste.Institutional EHS Office

Experimental Workflow and Disposal Decision Pathway

The following diagram illustrates the logical workflow for handling and disposing of this compound in a laboratory setting.

G cluster_prep Preparation cluster_exp Experimentation cluster_waste Waste Generation & Segregation cluster_disposal Disposal Pathway A Consult SDS for Cyanine Dyes & Maleimide B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Designated Area (Fume Hood Recommended) B->C D Perform Experiment with This compound C->D E Generate Waste (Liquid, Solid, Containers) D->E F Segregate All Cy7.5 Waste from Other Waste Streams E->F G Liquid Waste & First Rinsate F->G H Contaminated Solids (Gloves, Tips, etc.) F->H I Empty Containers (After First Rinse) F->I J Collect in Labeled, Sealed Hazardous Waste Container G->J H->J K Deface Label and Dispose as per Institutional Policy I->K L Store in Designated Waste Area J->L M Contact EHS for Hazardous Waste Pickup L->M

Workflow for the safe handling and disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cy7.5 Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your trusted resource for essential safety and logistical information on the handling of Cy7.5 maleimide. This guide provides immediate, procedural, and step-by-step guidance to ensure safe laboratory practices and proper disposal.

Immediate Safety and Handling Protocols

All operations involving this compound, whether in solid or solution form, must be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation risk. A comprehensive personal protective equipment (PPE) plan is mandatory.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure. The following table summarizes the minimum required protective gear.

Body Part Personal Protective Equipment (PPE) Specifications and Rationale
Hands Chemical-resistant gloves (Nitrile or Neoprene)Maleimides can cause severe skin irritation and sensitization[1][2][3]. Inspect gloves for integrity before each use and dispose of them immediately after handling the compound.
Eyes Safety goggles with side shields or a face shieldProtects against splashes of solutions and airborne particles of the solid compound, which can cause serious eye damage[1][2][3].
Body Laboratory coatA lab coat should be worn to protect street clothing from contamination.
Respiratory Chemical fume hood or a respirator with an appropriate cartridgeAll handling of solid and reconstituted this compound should be performed in a chemical fume hood to prevent inhalation of dust or aerosols.
Emergency First Aid Procedures

In the event of exposure, immediate action is critical.

Exposure Route First Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[2][4].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][4].
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[1][2].
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

Receiving and Storage

Upon receipt, visually inspect the container for any signs of damage or leakage. This compound is typically a solid and should be stored in a cool, dry, and dark place, as it is light-sensitive[5][6]. Recommended storage is at -20°C for long-term stability[5][6]. The compound is soluble in organic solvents such as DMSO and DMF[7].

Weighing and Reconstitution
  • Preparation : Before opening the container, allow it to equilibrate to room temperature to prevent condensation.

  • Weighing : Conduct all weighing of the solid compound inside a chemical fume hood to avoid inhalation of any dust particles.

  • Reconstitution : Slowly add the desired solvent to the solid to avoid splashing. Cap the vial securely and vortex or sonicate to ensure complete dissolution.

Disposal Plan: Managing this compound Waste

All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional, local, state, and federal regulations[1].

Waste Segregation and Collection
  • Solid Waste : All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste : Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Empty Containers : The "empty" container of this compound should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. Deface the label before disposing of the container as regular laboratory glass or plastic waste, as per institutional guidelines.

Decontamination and Spill Cleanup

In case of a spill, evacuate the area and prevent others from entering. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. The spill area should then be decontaminated. For large spills, contact your institution's EHS office immediately.

Quantitative Data Summary

While specific toxicological data for this compound is not available, the following table provides data for maleimide, its reactive component.

Substance Test Species Dose Reference
MaleimideLD50 (Oral)Mouse80 mg/kg[1][3]
MaleimideLD50 (Intraperitoneal)Mouse77.66 mg/kg[1]
MaleimideLD50 (Intravenous)Mouse18 mg/kg[1]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound.

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Consult SDS Consult SDS of Maleimide & Cyanine Dyes Don PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Consult SDS->Don PPE Prepare Hood Prepare Chemical Fume Hood Don PPE->Prepare Hood Weigh Solid Weigh Solid in Hood Prepare Hood->Weigh Solid Reconstitute Reconstitute with Solvent Weigh Solid->Reconstitute Perform Experiment Perform Experiment Reconstitute->Perform Experiment Decontaminate Decontaminate Work Area & Equipment Perform Experiment->Decontaminate Segregate Waste Segregate Solid & Liquid Waste Decontaminate->Segregate Waste Dispose Waste Dispose of Hazardous Waste (Contact EHS) Segregate Waste->Dispose Waste Doff PPE Doff PPE Correctly Dispose Waste->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands

Safe handling workflow for this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。